5-Amino-2-isopropylphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCCNIHWUWYKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Amino-2-isopropylphenol
Abstract
This technical guide provides a comprehensive exploration of the synthetic pathways leading to 5-Amino-2-isopropylphenol, a valuable chemical intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the core synthesis strategies, including detailed experimental protocols, mechanistic insights, and a comparative evaluation of different methodologies. The primary focus is on a reliable two-step pathway involving the nitration of an isopropylphenol isomer followed by the reduction of the resulting nitro intermediate. Additionally, an advanced alternative route via a palladium-catalyzed C-N bond formation is presented. Throughout this guide, a strong emphasis is placed on scientific integrity, experimental causality, and safety considerations.
Introduction and Strategic Overview
This compound is a substituted aminophenol with a unique substitution pattern that makes it a key building block in the synthesis of more complex molecules. The strategic placement of the amino, hydroxyl, and isopropyl groups on the aromatic ring offers multiple points for functionalization. The primary challenge in its synthesis lies in achieving the desired regiochemistry.
This guide will primarily detail a robust and accessible two-step synthesis. The logic behind this chosen pathway is rooted in the directing effects of the functional groups on the starting material. A direct nitration of the readily available 2-isopropylphenol would likely lead to a mixture of isomers, with the desired 5-nitro product being a minor component. Therefore, a more regioselective approach is warranted.
Primary Synthesis Pathway: Nitration and Reduction
The most practical and scientifically sound approach to the synthesis of this compound involves a two-stage process:
-
Nitration of 3-isopropylphenol to regioselectively form 5-isopropyl-2-nitrophenol.
-
Reduction of the nitro group of 5-isopropyl-2-nitrophenol to the corresponding amine.
This pathway is advantageous due to the predictable directing effects of the hydroxyl and isopropyl groups on the 3-isopropylphenol starting material, leading to a higher yield of the desired intermediate.
Stage 1: Regioselective Nitration of 3-Isopropylphenol
The hydroxyl group is a strongly activating ortho, para-director, while the isopropyl group is a moderately activating ortho, para-director. In 3-isopropylphenol, the positions ortho and para to the hydroxyl group are the 2-, 4-, and 6-positions. The positions ortho and para to the isopropyl group are the 2-, 4-, and 6-positions. The confluence of these directing effects, along with steric considerations, favors nitration at the 2-position.
Experimental Protocol: Synthesis of 5-Isopropyl-2-nitrophenol [1]
-
Materials and Reagents:
-
3-Isopropylphenol
-
Sodium nitrate (NaNO₃)
-
Sulfuric acid (3M solution)
-
Sodium nitrite (NaNO₂) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve 3-isopropylphenol (e.g., 3.00 g, 22 mmol) in dichloromethane (40 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add sodium nitrate (2.06 g, 24 mmol).
-
Carefully add 3M sulfuric acid (25 mL), followed by a catalytic amount of sodium nitrite.
-
Allow the mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the resulting solid by column chromatography on silica gel using a mixture of methanol and dichloromethane (e.g., 4% MeOH/CH₂Cl₂) as the eluent to yield the desired 5-isopropyl-2-nitrophenol.
-
-
Expected Outcome:
-
The described procedure has a reported yield of approximately 27%[1].
-
Table 1: Summary of Nitration Reaction Parameters
| Parameter | Value |
| Starting Material | 3-Isopropylphenol |
| Nitrating Agent | Sodium nitrate / Sulfuric acid |
| Catalyst | Sodium nitrite |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Reported Yield | ~27% |
Diagram 1: Synthesis of 5-Isopropyl-2-nitrophenol
Caption: Nitration of 3-isopropylphenol.
Stage 2: Reduction of 5-Isopropyl-2-nitrophenol
The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.
Experimental Protocol: Catalytic Hydrogenation to this compound
-
Materials and Reagents:
-
5-Isopropyl-2-nitrophenol
-
Palladium on carbon (Pd/C, 5% or 10%) or Raney Nickel
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 5-isopropyl-2-nitrophenol in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add a catalytic amount of palladium on carbon (typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as per equipment specifications) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield this compound.
-
-
Self-Validating System and Trustworthiness:
-
The disappearance of the yellow color of the nitrophenol is a visual indicator of reaction progression.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Table 2: Comparison of Reduction Methods for Nitrophenols
| Method | Catalyst/Reagent | Advantages | Disadvantages |
| Catalytic Hydrogenation | Pd/C, Pt/C, Raney Ni | High yield, clean reaction, catalyst can be recycled. | Requires specialized hydrogenation equipment, handling of flammable H₂ gas and pyrophoric catalysts. |
| Chemical Reduction | Fe / HCl or NH₄Cl | Inexpensive, suitable for large scale. | Generates significant amounts of iron sludge waste, requiring disposal. |
| Transfer Hydrogenation | Ammonium formate / Pd/C | Avoids the use of H₂ gas. | May require higher temperatures. |
Caption: Alternative synthesis via bromination and amination.
Purification and Characterization
Purification of the final product, this compound, can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Characterization Data (Predicted):
-
¹H NMR: Expected signals would include aromatic protons, a methine proton and two methyl doublets for the isopropyl group, an amino group singlet, and a hydroxyl group singlet.
-
¹³C NMR: The spectrum should show the expected number of signals for the aromatic carbons, as well as signals for the isopropyl group carbons.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the amine, O-H stretching of the phenol, and aromatic C-H and C=C stretching would be expected.
Safety and Hazard Considerations
Nitration Reactions:
-
Nitrating agents are highly corrosive and strong oxidizers.
-
Nitration reactions are often highly exothermic and can lead to runaway reactions if not properly controlled.
-
Always perform nitrations in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Maintain strict temperature control, often using an ice bath.
-
Add the nitrating agent slowly and monitor the reaction temperature closely.
Catalytic Hydrogenation:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air.
-
Hydrogenation catalysts, such as palladium on carbon and Raney nickel, can be pyrophoric, especially after use.
-
Always conduct hydrogenations in a well-ventilated area, away from ignition sources.
-
Ensure the hydrogenation equipment is properly assembled and leak-tested.
-
Handle catalysts under an inert atmosphere or as a wet slurry to minimize the risk of fire.
-
Properly quench and dispose of spent catalysts.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process involving the regioselective nitration of 3-isopropylphenol, followed by the reduction of the resulting nitro intermediate. This pathway offers a good balance of predictability, accessibility of starting materials, and operational feasibility. For laboratories equipped for modern organometallic chemistry, the Buchwald-Hartwig amination of 5-bromo-2-isopropylphenol presents a powerful and elegant alternative. The choice of synthetic route will ultimately depend on the specific resources, expertise, and scale of the intended synthesis. Adherence to strict safety protocols is paramount for all the described procedures.
References
-
Quick Company. (n.d.). A Process For The Preparation Of Isopropyl Phenol From Nitro Cumene. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-2-isopropylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of the aromatic compound 5-Amino-2-isopropylphenol. As a substituted aminophenol, this molecule holds potential significance in various research and development applications, particularly in the synthesis of novel pharmaceutical agents and other specialty chemicals. Understanding its fundamental physicochemical characteristics is paramount for its effective utilization, from reaction design and process optimization to formulation and toxicological assessment.
Molecular Structure and Identification
This compound is an organic compound featuring a benzene ring substituted with a hydroxyl group, an amino group, and an isopropyl group at positions 1, 5, and 2, respectively.
Molecular Formula: C₉H₁₃NO[1]
Molecular Weight: 151.21 g/mol [1]
Chemical Structure:
Caption: 2D structure of this compound.
Isomeric Considerations: It is crucial to distinguish this compound from its isomers, such as 2-Amino-5-isopropylphenol (CAS Number: 139729-85-4)[1] and 4-Amino-2-isopropyl-5-methylphenol (CAS Number: 1128-28-5)[2][3][4]. The relative positions of the functional groups significantly impact the molecule's physical and chemical properties.
Core Physicochemical Properties
Precise experimental data for this compound is sparse in readily accessible literature. Therefore, the following table includes data for related isomers to provide a comparative context. The properties of this compound are expected to be within a similar range.
| Property | 2-Amino-5-isopropylphenol (Predicted) | 5-Amino-2-methylphenol (Experimental) | 5-Isopropyl-2-methylphenol (Experimental) | Notes and Expectations for this compound |
| Melting Point (°C) | Not available | 161-163 | 3 | The melting point will be influenced by the crystal packing, which is affected by hydrogen bonding between the amino and hydroxyl groups. It is expected to be a solid at room temperature. |
| Boiling Point (°C) | Not available | Not available | 233 | The boiling point will be relatively high due to hydrogen bonding capabilities. |
| Water Solubility | Not available | Soluble | 1.25 g/L | The presence of both polar (amino and hydroxyl) and non-polar (isopropyl) groups suggests moderate solubility in water. Solubility is expected to be pH-dependent. |
| logP (Octanol-Water Partition Coefficient) | 1.9 (Predicted) | 1.3 (Predicted) | 3.2 (Predicted)[5] | The isopropyl group will contribute to its lipophilicity. The predicted logP suggests a moderate preference for the lipid phase. |
| pKa | Not available | Not available | Not available | The phenolic hydroxyl group will have an acidic pKa (around 10), while the amino group will have a basic pKa (around 4-5). The exact values will be influenced by the electronic effects of the other substituents. |
Experimental Protocols for Physicochemical Characterization
To obtain accurate and reliable data for this compound, the following standard experimental protocols are recommended.
Melting Point Determination
The melting point is a critical indicator of purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-15 °C per minute until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Sources
- 1. 2-Amino-5-isopropylphenol | C9H13NO | CID 21184834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1128-28-5 CAS MSDS (4-AMINO-2-ISOPROPYL-5-METHYLPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-Amino-2-isopropyl-5-methylphenol | C10H15NO | CID 70781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound 5-Isopropyl-2-methylphenol (FDB014512) - FooDB [foodb.ca]
"5-Amino-2-isopropylphenol" CAS number 850085-99-3 properties
An In-Depth Technical Guide to 5-Amino-2-isopropylphenol (CAS 850085-99-3): Properties, Synthesis, and Research Perspectives
Section 1: Introduction and Compound Identification
This compound is a substituted aromatic compound belonging to the aminophenol class. Its structure, featuring a phenol, an amine, and an isopropyl group, makes it a potentially valuable building block in synthetic and medicinal chemistry. The strategic placement of these functional groups offers multiple reaction sites for derivatization, enabling the synthesis of more complex molecules.
While the specific CAS number 850085-99-3 is assigned, publicly available experimental data for this particular isomer is limited. This guide, therefore, adopts the perspective of a senior application scientist, leveraging established chemical principles and data from structurally analogous compounds to provide a comprehensive technical overview. By analyzing its predicted properties, proposing logical synthetic routes, and exploring potential applications based on its core scaffold, we aim to equip researchers and drug development professionals with the foundational knowledge required to work with and explore the potential of this compound.
Table 1: Key Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 850085-99-3 | |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | PubChem (Computed)[1] |
| IUPAC Name | 5-amino-2-(propan-2-yl)phenol | N/A |
Section 2: Physicochemical Properties (A Predictive Approach)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction and Scientific Rationale |
| Appearance | Off-white to light brown solid | Aminophenols are prone to oxidation, which can lead to coloration. The solid state is typical for substituted phenols of this molecular weight. |
| Melting Point | 130 - 150 °C (Estimate) | Based on related aminophenol structures. The presence of both amino and hydroxyl groups allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point for its size. |
| Boiling Point | > 200 °C (Estimate) | High boiling point is expected due to hydrogen bonding and molecular weight. Data from related compounds like 2-isopropylphenol (212-213 °C) suggests a boiling point in this range. |
| Water Solubility | Low to moderate | The polar amine and hydroxyl groups enhance water solubility, but the nonpolar isopropyl group and benzene ring decrease it. Overall, it is expected to be sparingly soluble in water but soluble in organic solvents like ethanol and DMSO. |
| XLogP3 | 2.1 (Computed for isomer) | The predicted partition coefficient for the isomer 2-Amino-5-isopropylphenol suggests moderate lipophilicity, a desirable trait for many drug candidates.[1] |
| pKa (Acidic) | ~10-11 | The phenolic hydroxyl group is weakly acidic, typical of phenols. |
| pKa (Basic) | ~4-5 | The aromatic amine is weakly basic, typical of anilines. |
Section 3: Proposed Synthesis and Reactivity
A direct, documented synthesis for this compound is not prevalent in the literature. However, a robust and logical synthetic pathway can be proposed based on fundamental organic chemistry principles. The most common strategy for introducing an amino group onto a phenol ring is through the nitration of a precursor followed by the reduction of the nitro group.
Proposed Synthetic Pathway:
The synthesis would logically start from the commercially available 2-isopropylphenol. The key challenge lies in controlling the regioselectivity of the nitration step. The hydroxyl (-OH) and isopropyl groups are both ortho-, para-directing activators. Nitration of 2-isopropylphenol would likely yield a mixture of products, primarily 4-nitro- and 6-nitro-2-isopropylphenol. Directing the nitro group to the 5-position (meta to both existing groups) is challenging and would likely result in a low yield, requiring careful optimization of reaction conditions (e.g., temperature, nitrating agent) and sophisticated purification techniques.
A more plausible, albeit longer, route might involve starting with a different precursor where the desired substitution pattern is already established. However, for the purpose of this guide, we will outline the nitration-reduction pathway from 2-isopropylphenol as a foundational approach.
Sources
Preamble: Navigating the Spectroscopic Landscape of Aminophenols
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Amino-2-isopropylphenol
In the realm of drug development and materials science, aminophenolic scaffolds are of paramount importance due to the versatile reactivity endowed by their acidic hydroxyl and basic amino functionalities.[1] The specific isomer, this compound, presents a unique substitution pattern that dictates its electronic and steric properties, making its unambiguous structural confirmation a critical first step in any research endeavor.
Molecular Structure and Its Spectroscopic Implications
To interpret the spectroscopic data, we must first deconstruct the molecule into its constituent parts: a phenol, a primary aromatic amine, an isopropyl group, and a 1,2,4-trisubstituted aromatic ring. Each of these components will give rise to characteristic signals in its respective spectrum.
Molecular Structure Diagram
Caption: Chemical structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment, connectivity, and number of different types of protons in a molecule.
Predicted ¹H NMR Data
The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) in a standard deuterated solvent like CDCl₃ or DMSO-d₆. The phenolic and amino protons are exchangeable, and their signals may broaden or disappear upon addition of D₂O.[2]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |
| -OH | 8.0 - 9.5 | broad singlet | N/A | 1H | Phenolic protons are acidic and their chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. |
| Ar-H6 | ~6.8 | doublet | J ≈ 2.5 Hz | 1H | Ortho to the strong electron-donating -OH group and meta to the -NH₂ group. Experiences ortho coupling with H4. |
| Ar-H4 | ~6.6 | doublet of doublets | J ≈ 8.5, 2.5 Hz | 1H | Ortho to the -NH₂ group and meta to the -OH group. Experiences meta coupling to H6 and ortho coupling to H3. |
| Ar-H3 | ~6.5 | doublet | J ≈ 8.5 Hz | 1H | Ortho to the isopropyl group and ortho to the -NH₂ group. Experiences ortho coupling with H4. |
| -NH₂ | 3.5 - 5.0 | broad singlet | N/A | 2H | Amino protons are exchangeable; their shift is solvent and concentration-dependent.[3] |
| -CH(CH₃)₂ | 3.0 - 3.4 | septet | J ≈ 7.0 Hz | 1H | The methine proton is split by the six equivalent methyl protons. Its proximity to the aromatic ring causes a downfield shift. |
| -CH(CH₃)₂ | ~1.2 | doublet | J ≈ 7.0 Hz | 6H | The two methyl groups are equivalent and are split by the single methine proton. |
Experimental Considerations for ¹H NMR
-
Solvent Choice: DMSO-d₆ is often preferred for aminophenols as it helps in resolving the -OH and -NH₂ protons, which appear as sharp singlets and are less prone to rapid exchange than in CDCl₃.
-
D₂O Exchange: A definitive method for assigning -OH and -NH₂ protons is to acquire a spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear.[2]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the number and electronic environment of carbon atoms in a molecule.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C1 (C-OH) | 150 - 155 | The carbon attached to the highly electronegative oxygen of the hydroxyl group is significantly deshielded. |
| C5 (C-NH₂) | 140 - 145 | The carbon attached to the nitrogen of the amino group is also deshielded. |
| C2 (C-isopropyl) | 135 - 140 | The attachment of the isopropyl group and proximity to the C-OH group results in a downfield shift. |
| C4 | 115 - 120 | This carbon is ortho to the electron-donating amino group, causing an upfield shift. |
| C6 | 114 - 119 | This carbon is ortho to the electron-donating hydroxyl group, leading to an upfield shift. |
| C3 | 112 - 117 | This carbon is ortho to the amino group and meta to the hydroxyl group, resulting in an upfield shift. |
| -CH(CH₃)₂ | 26 - 30 | Aliphatic methine carbon attached to the aromatic ring. |
| -CH(CH₃)₂ | 22 - 25 | Aliphatic methyl carbons of the isopropyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| 3400 - 3200 | O-H stretch (phenol) & N-H stretch (amine) | Strong, Broad | This region will likely show overlapping broad bands. The O-H stretch is typically very broad due to hydrogen bonding.[2] The primary amine will show two N-H stretching bands.[3] |
| 3050 - 3000 | Aromatic C-H stretch | Medium | Confirms the presence of the aromatic ring. |
| 2960 - 2850 | Aliphatic C-H stretch | Strong | Characteristic of the isopropyl group.[4] |
| 1620 - 1580 | N-H bend (scissoring) | Medium-Strong | Confirms the presence of a primary amine.[3] |
| 1600 & 1475 | Aromatic C=C ring stretch | Medium-Strong | Confirms the presence of the aromatic ring. |
| 1260 - 1180 | C-O stretch (phenol) | Strong | Characteristic of the phenolic C-O bond. |
| 1320 - 1250 | C-N stretch (aromatic amine) | Strong | Confirms the C-N bond of the aromatic amine. |
Sample Preparation Protocol (KBr Pellet)
-
Preparation: Grind 1-2 mg of the this compound sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Homogenization: Ensure the mixture is homogenous and has a fine, consistent texture.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. The molecular formula for this compound is C₉H₁₃NO.
-
Molecular Weight: 151.21 g/mol
-
Exact Mass: 151.0997 Da
Predicted Fragmentation Pattern (Electron Ionization - EI)
In EI-MS, the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. The most likely fragmentation pathways are driven by the stable functionalities.
-
Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 151.
-
Alpha-Cleavage: The most favorable fragmentation for alkyl-substituted aromatics is the cleavage of the benzylic bond. Loss of a methyl radical (•CH₃) from the isopropyl group will result in a stable benzylic cation.
-
[M - 15]⁺: A strong peak at m/z = 136 (151 - 15). This is often the base peak.
-
Fragmentation Pathway Diagram
Caption: Predicted primary fragmentation of this compound in EI-MS.
General Protocol for EI-MS Analysis
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via direct injection or a GC inlet.
-
Ionization: The sample is vaporized and bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Conclusion
This guide outlines the predicted spectroscopic fingerprint of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for structural confirmation. The predicted ¹H NMR splitting patterns will confirm the substitution on the aromatic ring, while D₂O exchange will definitively identify the -OH and -NH₂ protons. The characteristic stretches in the IR spectrum will confirm the presence of all key functional groups. Finally, the molecular ion peak and the characteristic [M-15]⁺ fragmentation in the mass spectrum will corroborate the molecular weight and the presence of the isopropyl group. These predicted data serve as a benchmark for researchers to confidently verify the identity and purity of synthesized or isolated this compound.
References
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Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0035770). Available at: [Link]
-
PubChem. 2-Amino-5-isopropylphenol | C9H13NO | CID 21184834. Available at: [Link]
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FooDB. Showing Compound 5-Isopropyl-2-methylphenol (FDB014512). Available at: [Link]
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PrepChem.com. Synthesis of ortho-isopropyl phenol. Available at: [Link]
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FooDB. Showing Compound 2-Isopropyl-5-methylphenol (FDB014795). Available at: [Link]
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National Institutes of Health. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC. Available at: [Link]
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Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. Available at: [Link]
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ChemSynthesis. 4-amino-2-isopropyl-5-methylphenol - 1128-28-5. Available at: [Link]
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Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]
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National Institute of Standards and Technology. Isopropyl Alcohol - NIST WebBook. Available at: [Link]
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National Institute of Standards and Technology. p-Cumenol - NIST WebBook. Available at: [Link]
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Doc Brown's Chemistry. infrared spectrum of propan-2-amine (2-aminopropane). Available at: [Link]
-
Natural Products Magnetic Resonance Database. Showing NP-Card for 5-Isopropyl-2-methylphenol (NP0001326). Available at: [Link]
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- 4. Isopropyl Alcohol [webbook.nist.gov]
Potential Applications of Substituted Aminophenols in Research: An In-depth Technical Guide
This guide provides an in-depth technical exploration of substituted aminophenols, a versatile class of aromatic compounds, and their significant and expanding applications across various scientific research domains. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes field-proven insights with technical accuracy to illuminate the core principles and practical methodologies related to the utilization of these valuable chemical entities.
Introduction: The Versatile Scaffold of Substituted Aminophenols
Substituted aminophenols are organic compounds featuring an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene ring. The relative positions of these functional groups (ortho, meta, or para) and the nature of additional substituents on the aromatic ring dramatically influence their chemical reactivity and physical properties. This inherent versatility makes them valuable starting materials and key intermediates in a multitude of research and industrial applications, ranging from pharmaceuticals and agrochemicals to dyes and polymers.[1] This guide will delve into the core applications of substituted aminophenols, providing detailed experimental protocols, mechanistic insights, and comparative data to empower researchers in their endeavors.
Medicinal Chemistry: A Cornerstone for Drug Discovery
Substituted aminophenols are a cornerstone in medicinal chemistry, serving as pivotal scaffolds for the development of a wide array of therapeutic agents. Their unique electronic and structural characteristics allow for facile modification, enabling the fine-tuning of pharmacological activity.
Analgesic and Antipyretic Agents: The Paracetamol Archetype
Perhaps the most well-known application of a substituted aminophenol is in the synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic.[2] The synthesis involves the acetylation of 4-aminophenol with acetic anhydride.[2]
Experimental Protocol: Synthesis of Paracetamol
Objective: To synthesize paracetamol from 4-aminophenol.
Materials:
-
4-Aminophenol
-
Acetic anhydride
-
Water
-
5-mL conical vial
-
Spin vane
-
Air condenser
-
Heating apparatus (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Hirsch funnel)
Procedure:
-
Weigh approximately 0.150 g of 4-aminophenol and place it in a 5-mL conical vial.
-
Add 0.450 mL of water and 0.165 mL of acetic anhydride to the vial.
-
Place a spin vane in the vial and attach an air condenser.
-
Heat the reaction mixture gently while stirring for approximately 10-15 minutes to complete the reaction.
-
Cool the vial in an ice bath to induce crystallization of the paracetamol.
-
Collect the crude product by vacuum filtration. The crude solid may contain colored impurities from the oxidation of the 4-aminophenol starting material.[3]
-
Recrystallize the crude product from a minimal amount of hot water to obtain purified paracetamol.
Caption: Synthesis of Paracetamol from 4-Aminophenol.
Anticancer Agents: Inducing Apoptosis in Malignant Cells
Certain substituted aminophenols have demonstrated potent anticancer activities. Notably, p-alkylaminophenols have been shown to induce apoptosis in various cancer cell lines. The length of the alkyl chain has been found to be a critical determinant of their cytotoxic efficacy.
Structure-Activity Relationship (SAR) Insights
Studies on fenretinide, a potent anticancer agent, have revealed that the aminophenol moiety is crucial for its activity.[4] Specifically, p-alkylaminophenols like p-dodecylaminophenol (p-DDAP) have shown significant, chain-length-dependent anticancer effects against breast cancer (MCF-7), prostate cancer (DU-145), and leukemia (HL60) cells.[4]
Mechanism of Action: Apoptosis Induction
The anticancer activity of compounds like p-dodecylaminophenol is linked to their ability to induce apoptosis. This programmed cell death is often mediated through the activation of signaling pathways involving p53 and mitogen-activated protein kinases (MAPKs).[5][6] DNA damage can trigger the activation of p53, which in turn can induce the expression of pro-apoptotic proteins.[7][8] The MAPK signaling pathways, including ERK, JNK, and p38, also play complex roles in regulating apoptosis.[5][9]
Caption: Proposed Apoptotic Pathway of p-Dodecylaminophenol.
Experimental Protocol: Synthesis of p-Alkylaminophenols
Objective: To synthesize p-alkylaminophenols via Petasis reaction.[10]
Materials:
-
Salicylaldehyde
-
Amine (e.g., pyrrolidine, piperidine)
-
Arylboronic acid
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a stirred mixture of an amine (5 mmol) and an arylboronic acid (5 mmol) in 1,4-dioxane in a round-bottom flask, add salicylaldehyde (5 mmol).
-
Heat the mixture at reflux and stir for 24-36 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the resulting solution with water and extract with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Antimicrobial and Anti-inflammatory Agents
Substituted aminophenols and their derivatives, such as Schiff bases and their metal complexes, have shown promising antimicrobial and anti-inflammatory activities.[11]
Antimicrobial Mechanism
The antibacterial action of some aminophenols, particularly p-aminophenol, is attributed to the generation of reactive oxygen species (ROS), which induces oxidative stress in bacterial cells, leading to DNA damage and cell death.[3][12]
Caption: Proposed Antibacterial Mechanism of p-Aminophenol.
Anti-inflammatory Activity
The anti-inflammatory effects of some aminophenol derivatives are linked to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key enzymes in the inflammatory cascade.[13][14][15]
Materials Science: Building Blocks for Functional Materials
The reactivity of the amino and hydroxyl groups in substituted aminophenols makes them excellent monomers for the synthesis of a variety of polymers and dyes with tailored properties.
Conducting Polymers for Electronic Applications
Poly(aminophenol)s are a class of conducting polymers that can be synthesized via electrochemical or chemical oxidation of aminophenol monomers.[11][16] These polymers exhibit interesting redox properties and have been explored for applications in biosensors and supercapacitors.
Electrochemical Synthesis of Poly(o-aminophenol) (POAP)
Objective: To electrochemically synthesize a POAP film on a platinum electrode.
Materials:
-
o-Aminophenol (OAP)
-
Acidic electrolyte solution (e.g., 0.1 M HCl)
-
Platinum (Pt) working electrode
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare a solution of o-aminophenol in the acidic electrolyte.
-
Set up a three-electrode electrochemical cell with the Pt working electrode, reference electrode, and counter electrode.
-
Immerse the electrodes in the OAP solution.
-
Apply a potential cycling program (cyclic voltammetry) or a constant potential (potentiostatic method) to the working electrode to initiate the electropolymerization of OAP onto the electrode surface.[16]
-
The growth of the polymer film can be monitored by observing the changes in the cyclic voltammogram.
Applications in Biosensors and Supercapacitors
Poly(aminophenol)-based materials have been successfully employed in the development of biosensors for the detection of various analytes, including glucose and dopamine.[17][18] They have also shown potential as electrode materials for supercapacitors.
| Application | Analyte/Device | Performance Metric | Value | Reference |
| Biosensor | Glucose | Linear Range | up to 6 mM | [17] |
| Biosensor | Glucose | Response Time | < 5 s | [17] |
| Biosensor | Dopamine | Detection Limit | 0.65 µM | [18] |
| Supercapacitor | Poly(m-aminophenol)/V₂O₅/Graphene | Specific Capacitance | 1191.7 F/g at 0.5 A/g | [12] |
| Supercapacitor | Poly(o-aminophenol)/Polypyrrole/Lignin | Charge Capacity | 121 mAh/g | [19] |
Dyes and Pigments
Substituted aminophenols are crucial intermediates in the synthesis of a wide range of dyes, including azo dyes and metal-complex dyes.[20] The ortho-disposed amino and hydroxyl groups in 2-aminophenol derivatives make them excellent ligands for forming stable metal complexes, which often exhibit superior lightfastness and wash-fastness.[20]
Experimental Protocol: Synthesis of an Azo Dye
Objective: To synthesize an azo dye from a 2-aminophenol derivative.[17]
Materials:
-
2-Aminophenol derivative
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Coupling component (e.g., a phenol or naphthol derivative)
-
Sodium hydroxide (NaOH)
-
Ice bath
Procedure:
-
Diazotization: Dissolve the 2-aminophenol derivative (10 mmol) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Add a cold solution of sodium nitrite (10 mmol) dropwise while maintaining the low temperature to form the diazonium salt.
-
Coupling: In a separate beaker, dissolve the coupling component in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with constant stirring.
-
The azo dye will precipitate out of the solution. Collect the product by vacuum filtration, wash with water, and dry.
Caption: General Synthesis of an Azo Dye.
Analytical Chemistry: Reagents for Detection and Quantification
Substituted aminophenols are employed as analytical reagents in various spectrophotometric and chromatographic methods for the determination of different analytes. Their ability to undergo color-forming reactions or their inherent electrochemical activity makes them suitable for these applications. A variety of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectrophotometry, are used for the determination of aminophenol isomers.[21][22][23][24][25]
Organic Synthesis: Versatile Intermediates and Catalysts
Beyond their direct applications, substituted aminophenols are versatile intermediates in organic synthesis. They serve as precursors for the synthesis of a wide range of heterocyclic compounds, such as benzoxazoles, which are important scaffolds in medicinal chemistry.[20]
Synthesis of Benzoxazoles
A common method for synthesizing 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[20]
Experimental Protocol: Synthesis of a 2-Substituted Benzoxazole
Objective: To synthesize a 2-substituted benzoxazole from 2-aminophenol and a carboxylic acid.[20]
Materials:
-
2-Aminophenol
-
Carboxylic acid
-
Methanesulfonic acid
-
Toluene or xylene
-
Thionyl chloride (optional, for activation of carboxylic acid)
-
Round-bottom flask
-
Heating apparatus
Procedure:
-
(Optional Acid Activation) To a stirred solution of the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., toluene), add thionyl chloride (1.2 mmol). Heat the mixture at reflux for 1-2 hours to form the acid chloride.
-
Cool the reaction mixture and add 2-aminophenol (1.0 mmol).
-
Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.
-
Heat the reaction mixture at 100-120°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and work up as appropriate (e.g., neutralization, extraction).
-
Purify the product by column chromatography or recrystallization.
Conclusion
Substituted aminophenols represent a class of compounds with remarkable versatility and a broad spectrum of applications in scientific research. From their foundational role in the synthesis of life-saving drugs to their use in the development of advanced materials and analytical reagents, their importance cannot be overstated. The ability to readily modify their structure allows for the rational design of new molecules with tailored properties, ensuring that substituted aminophenols will continue to be a fertile ground for discovery and innovation in chemistry, biology, and materials science. This guide has provided a comprehensive overview of their key applications, supported by detailed protocols and mechanistic insights, to serve as a valuable resource for the scientific community.
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Sakurai, H., & Ogawa, S. (1976). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of Chromatographic Science, 14(10), 499-500. [Link]
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Cincinelli, R., et al. (2021). Electrosynthesized Poly(o-aminophenol) Films as Biomimetic Coatings for Dopamine Detection on Pt Substrates. Chemosensors, 9(11), 312. [Link]
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Sakurai, H., & Ogawa, S. (1976). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of Chromatographic Science, 14(10), 499-500. [Link]
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Lee, S., & Kim, S. (2021). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[10][16]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Molecules, 26(21), 6439. [Link]
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Josephy, P. D., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. The Journal of biological chemistry, 258(9), 5561-5569. [Link]
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5-Amino-2-isopropylphenol: A Strategic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
5-Amino-2-isopropylphenol is a substituted aminophenol that has emerged as a versatile and strategically important building block in organic synthesis. Its unique trifunctional nature—comprising a nucleophilic amino group, an acidic phenolic hydroxyl group, and a sterically influential isopropyl group on an activated aromatic ring—provides a powerful platform for constructing complex molecular architectures. This guide offers a senior-level perspective on the core reactivity, synthetic applications, and practical considerations of using this compound, with a focus on its role in the development of high-value molecules, particularly in the pharmaceutical industry. We will delve into the causality behind its reactivity, present detailed experimental workflows, and provide a forward-looking perspective on its potential.
Core Physicochemical Properties and Structural Attributes
A thorough understanding of a building block's intrinsic properties is fundamental to its effective deployment in a synthetic campaign.
Structural and Chemical Identity
-
IUPAC Name: 5-Amino-2-(propan-2-yl)phenol
-
Synonyms: this compound, 2-Hydroxy-4-isopropylaniline
-
CAS Number: 139729-85-4[1]
-
Molecular Formula: C₉H₁₃NO[1]
Tabulated Physicochemical Data
The physical properties of this compound dictate the conditions required for its handling, reaction, and purification.
| Property | Value | Source |
| Molecular Weight | 151.21 g/mol | PubChem[1] |
| Melting Point | 59 - 61 °C | Sigma-Aldrich[2] |
| Boiling Point | 212 - 213 °C | Sigma-Aldrich[2] |
| logP (Octanol/Water) | 2.90 (experimental) | Sigma-Aldrich[2] |
| Appearance | Off-white to tan crystalline solid | N/A |
| Solubility | Soluble in methanol, ethanol, acetone; low water solubility. | N/A |
The Heart of Reactivity: A Functional Group Analysis
The synthetic utility of this compound stems from the distinct and synergistic reactivity of its functional groups. The interplay between the electron-donating amino and hydroxyl groups strongly activates the aromatic ring, while the isopropyl group provides steric influence and lipophilicity.
dot digraph "Reactivity_Map" { graph [layout=neato, overlap=false, splines=true, fontname="Helvetica", fontsize=12, label="Fig 1: Core Reactivity of this compound", labelloc=b]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
main [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];
// N-Functionalization n_acyl [label="N-Acylation\n(Amide Formation)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,2!"]; n_alkyl [label="N-Alkylation", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,-2!"]; diaz [label="Diazotization\n(Sandmeyer, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-4,0!"];
// O-Functionalization o_alkyl [label="O-Alkylation\n(Ether Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,2!"]; o_acyl [label="O-Acylation\n(Ester Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,-2!"];
// Ring Functionalization ring_halo [label="Electrophilic Halogenation\n(Positions 4, 6)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,3!"]; ring_nitrate [label="Nitration", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-3!"];
// Edges main -> n_acyl [label="R-COCl, Base", color="#EA4335"]; main -> n_alkyl [label="R-X, Base", color="#EA4335"]; main -> diaz [label="NaNO₂, HCl", color="#EA4335"];
main -> o_alkyl [label="R-X, Base (e.g., K₂CO₃)", color="#4285F4"]; main -> o_acyl [label="R-COCl, Pyridine", color="#4285F4"];
main -> ring_halo [label="NBS / NCS", color="#34A853"]; main -> ring_nitrate [label="HNO₃, H₂SO₄", color="#34A853"]; } mend Fig 1: Core Reactivity of this compound
The Amino Group (-NH₂): A Versatile Nucleophile
The primary amine is a potent nucleophile and a key handle for molecular elaboration.
-
Acylation/Sulfonylation: It readily reacts with acyl halides, anhydrides, and sulfonyl chlorides to form stable amide and sulfonamide linkages. This is a foundational step for introducing diverse side chains and is often used as a protecting group strategy.
-
Alkylation: While direct N-alkylation can be challenging to control, reductive amination provides a robust method for synthesizing secondary and tertiary amines.
-
Diazotization: The amine can be converted to a diazonium salt, a gateway to a vast array of transformations (e.g., Sandmeyer and Suzuki reactions), allowing for the introduction of halogens, cyano groups, or new carbon-carbon bonds.
The Phenolic Hydroxyl Group (-OH): Nucleophile and Directing Group
The hydroxyl group offers a complementary reaction site.
-
O-Alkylation (Williamson Ether Synthesis): Deprotonation with a suitable base (e.g., K₂CO₃, NaH) generates a phenoxide, a strong nucleophile for reaction with alkyl halides to form ethers. This is critical for modulating solubility and metabolic stability in drug candidates.
-
O-Acylation: Reaction with acylating agents yields esters, which can serve as prodrugs or protecting groups.[3]
-
Electrophilic Aromatic Substitution: As a powerful ortho, para-directing group, the hydroxyl function, in concert with the amino group, super-activates the ring, making it highly susceptible to electrophilic attack.
The Aromatic Ring: Regioselective Substitution
The combined directing effects of the -OH group (at C1) and -NH₂ group (at C5) dictate the regiochemical outcome of electrophilic substitutions. Both are ortho, para-directing.
-
The position ortho to the -OH and ortho to the -NH₂ (C6) is highly activated.
-
The position para to the -OH and ortho to the -NH₂ (C4) is also highly activated.
-
The position ortho to the -OH (C2) is blocked by the isopropyl group.
-
The position ortho to the -NH₂ (C6) is also meta to the -OH. This complex interplay, combined with the steric hindrance from the isopropyl group, allows for highly selective functionalization, primarily at the C4 and C6 positions.
Application Spotlight: Synthesis of Pharmaceutical Intermediates
The unique substitution pattern of this compound makes it an ideal precursor for molecules where this specific arrangement is required. A prominent example is its use in the synthesis of key intermediates for complex active pharmaceutical ingredients (APIs). While direct synthesis routes for specific blockbuster drugs are often proprietary, patent literature provides invaluable insights into its application. For instance, aminophenol scaffolds are crucial in the synthesis of kinase inhibitors and other targeted therapies.[4]
Exemplary Synthetic Workflow: Preparation of a Substituted Benzoxazole
Benzoxazoles are privileged heterocyclic motifs in medicinal chemistry. This compound is an excellent starting material for their synthesis.
Detailed Experimental Protocol: N-Acylation of this compound
This protocol describes a general procedure for the acylation of the amino group, a common first step in a multi-step synthesis.
Objective: To synthesize N-(2-hydroxy-4-isopropylphenyl)acetamide.
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Pyridine (catalytic amount) or Triethylamine (1.2 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (solvent)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound in the chosen organic solvent (e.g., DCM).
-
Base Addition: Add the base (e.g., triethylamine) and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add acetic anhydride dropwise to the stirred solution. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1M HCl to remove excess base, followed by saturated NaHCO₃ to remove unreacted anhydride and acetic acid, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-(2-hydroxy-4-isopropylphenyl)acetamide.
Self-Validation: The success of the protocol is validated by characterization of the product via ¹H NMR (disappearance of the -NH₂ signal, appearance of an amide N-H singlet and a methyl singlet), ¹³C NMR, and Mass Spectrometry to confirm the expected molecular weight.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound possesses significant hazards that must be managed with appropriate engineering controls and personal protective equipment.
-
Hazard Profile: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][5] It causes severe skin burns and eye damage.[2][6] It is also considered harmful to aquatic life.[2]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[5][7] Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[2][5] Respiratory protection is required when dusts are generated.[2]
-
Handling: Avoid creating dust.[2] Do not get in eyes, on skin, or on clothing.[5][7] Wash hands and skin thoroughly after handling.[2][5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[5][7]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Immediately call an ophthalmologist.[2][5]
-
Ingestion: Rinse mouth and drink plenty of water. Do NOT induce vomiting due to the risk of perforation.[6][7] Seek immediate medical attention.[2][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for chemists engaged in the synthesis of complex, high-value molecules. Its pre-defined substitution pattern and versatile functional groups allow for efficient and often regioselective synthetic transformations, saving steps and improving overall yields in lengthy synthetic campaigns. Its demonstrated utility in accessing privileged scaffolds for medicinal chemistry ensures its continued relevance. As the demand for novel therapeutics with complex structures grows, the strategic application of well-designed building blocks like this compound will be increasingly critical to the success of drug discovery and development programs.[8]
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A new synthetic drug 5-(2-aminopropyl)indole (5-IT) induces rewarding effects and increases dopamine D1 receptor and dopamine transporter mRNA levels. (2018). PubMed. [Link]
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A Technical Guide to the Differential Reactivity of Aminophenol Isomers: Structure, Mechanisms, and Applications
This in-depth technical guide provides a comprehensive analysis of the chemical reactivity of the three structural isomers of aminophenol: ortho-, meta-, and para-aminophenol. Directed at researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing the distinct chemical behaviors of these isomers. By integrating mechanistic insights with practical experimental considerations, this guide aims to serve as an essential resource for the synthesis, handling, and application of these versatile chemical intermediates.
Introduction: The Significance of Isomeric Position
Aminophenols are bifunctional organic compounds that are foundational to numerous applications, from the synthesis of pharmaceuticals and dyes to their use as photographic developers.[1] The strategic placement of the amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring dictates the electronic and steric environment of the molecule, leading to profound differences in the chemical reactivity of the ortho-, meta-, and para-isomers.[2] Understanding these isomeric distinctions is paramount for controlling reaction outcomes, optimizing synthetic routes, and predicting the biological activity and toxicity of their derivatives. This guide will explore the core chemical principles that underpin the unique reactivity profiles of each aminophenol isomer.
Electronic and Steric Effects: The Foundation of Differential Reactivity
The reactivity of aminophenols is primarily governed by the interplay of the electronic effects of the amino and hydroxyl substituents. Both are powerful activating, ortho-, para-directing groups, donating electron density to the benzene ring via resonance.[3] This increased nucleophilicity makes the ring highly susceptible to electrophilic attack. However, the relative positioning of these groups in each isomer introduces subtle yet significant differences.
-
ortho-Aminophenol: The proximity of the -NH₂ and -OH groups allows for intramolecular hydrogen bonding, which influences its physical properties, such as a higher melting point compared to other compounds of similar molecular mass.[4] This closeness also predisposes it to unique cyclization reactions.[5]
-
meta-Aminophenol: In this isomer, the activating effects of the -NH₂ and -OH groups are directed to different positions on the ring. The positions ortho to the hydroxyl group (2- and 6-) and ortho and para to the amino group (2-, 4-, and 6-) are activated. This leads to a more complex mixture of products in electrophilic substitution reactions compared to the other isomers.
-
para-Aminophenol: The -NH₂ and -OH groups are situated opposite each other, leading to a synergistic activation of the positions ortho to each group. This results in a highly activated and symmetrical molecule, often leading to more specific reaction outcomes.[6] The potential for intermolecular hydrogen bonding is also a key feature of this isomer.[2]
The following diagram illustrates the resonance structures that contribute to the electron-donating nature of the amino and hydroxyl groups.
Caption: Resonance donation of electrons from amino and hydroxyl groups.
Comparative Reactivity in Key Chemical Transformations
The structural and electronic differences among the aminophenol isomers manifest in their behavior in various chemical reactions.
Oxidation
The susceptibility to oxidation is a defining characteristic that separates the aminophenol isomers.
-
ortho- and para-Aminophenol: These isomers are readily oxidized, especially in the presence of air, light, or metal ions.[5][7] This reactivity is the basis for their use as photographic developers.[5] The oxidation of p-aminophenol proceeds through a quinoneimine intermediate, which can then polymerize.[7] Electrochemical studies show that p-aminophenol can hydrolyze to hydroquinone and p-benzoquinone upon oxidation.[8] o-Aminophenol's oxidation can lead to the formation of phenoxazine structures through cyclization.[8][9]
-
meta-Aminophenol: In stark contrast, m-aminophenol is significantly more stable towards air oxidation.[5][7] This stability makes it a more robust intermediate in many synthetic applications where oxidative side reactions are a concern. Electrochemical oxidation of m-aminophenol tends to form a passivating polymeric film on the electrode surface.[8]
| Isomer | Susceptibility to Air Oxidation | Key Oxidation Products |
| ortho-Aminophenol | High | Phenoxazines, polymeric structures[5][8] |
| meta-Aminophenol | Low | Polymeric films (electrochemically)[8] |
| para-Aminophenol | High | Quinoneimines, polymers, hydroquinone/p-benzoquinone[8] |
Electrophilic Aromatic Substitution
The strong activating nature of the amino and hydroxyl groups makes the aromatic ring of aminophenols highly reactive towards electrophiles.
In acidic media, the amino group is protonated to form an ammonium ion (-NH₃⁺), which is a deactivating, meta-directing group. This significantly alters the reactivity and regioselectivity of electrophilic substitution.[10] In contrast, in basic media, the phenolic proton is removed to form a phenoxide ion (-O⁻), which is an even stronger activating group than the hydroxyl group.
A notable example is the bromination of p-aminophenol. The synergistic activation by the -NH₂ and -OH groups leads to substitution at the positions ortho to both groups. With excess bromine, tetrabromination can be achieved.[6]
Acylation: A Gateway to Pharmaceuticals
Acylation of the amino group is a crucial reaction, particularly for p-aminophenol, as it is the key step in the industrial synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic.[11][12] The reaction is typically carried out using acetic anhydride.[13] The amino group is a more potent nucleophile than the hydroxyl group, leading to selective N-acylation.[5]
Experimental Protocol: Synthesis of Paracetamol from p-Aminophenol
This protocol outlines the laboratory-scale synthesis of paracetamol.
Materials:
-
p-Aminophenol
-
Acetic anhydride
-
Water
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Buchner funnel and filter flask
Procedure:
-
In an Erlenmeyer flask, suspend p-aminophenol in water.
-
Add acetic anhydride to the suspension.
-
Gently heat the mixture with stirring for approximately 15-20 minutes to facilitate the reaction.
-
Cool the reaction mixture in an ice bath to induce the crystallization of paracetamol.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Recrystallize the crude product from hot water to obtain purified paracetamol.
Caption: Workflow for the synthesis of paracetamol.
Cyclization Reactions of ortho-Aminophenol
The adjacent amino and hydroxyl groups in o-aminophenol enable it to undergo a variety of cyclization and condensation reactions that are not possible for the meta and para isomers.[5] These reactions are pivotal for the synthesis of various heterocyclic compounds, such as benzoxazoles and phenoxazines, which are important structural motifs in many biologically active molecules and dyes.[5][14] For instance, the oxidative condensation of o-aminophenol can yield 2-aminophenoxazinone.[15]
Applications Driven by Isomer-Specific Reactivity
The distinct reactivity of each aminophenol isomer directly translates to their specific industrial and commercial applications.
-
ortho-Aminophenol: Its propensity for cyclization makes it a key precursor for the synthesis of heterocyclic compounds, including dyes and pigments for leather, fur, and hair.[5] It is also used in the production of some pharmaceuticals and as a photographic developer.[2][4]
-
meta-Aminophenol: Its relative stability to oxidation makes it a valuable intermediate in the synthesis of certain dyes and as a stabilizer for chlorine-containing thermoplastics.[5][16] It is also a component in some hair dye formulations.[5]
-
para-Aminophenol: The most commercially significant application of p-aminophenol is as the immediate precursor to paracetamol.[1][11] It is also widely used in the formulation of hair dyes and as a developing agent in black-and-white photography.[17]
Conclusion
The reactivity of aminophenol isomers is a classic illustration of how the constitutional isomerism of a molecule profoundly influences its chemical behavior. The interplay of electronic effects, steric hindrance, and the potential for intra- or intermolecular interactions dictates the outcomes of a wide range of chemical transformations. A thorough understanding of these principles is essential for researchers and professionals in the chemical and pharmaceutical industries to effectively utilize these versatile building blocks in the development of new materials, medicines, and other valuable products.
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Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses. [Link]
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Universidad de Alicante. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. [Link]
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Eyer, P., & Lengfelder, E. (n.d.). Differences in the reactions of isomeric ortho- and para-aminophenols with hemoglobin. [Link]
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Kryzhevoi, N. V., & Cederbaum, L. S. (n.d.). Inner-shell single and double ionization potentials of aminophenol isomers. AIP Publishing. [Link]
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Kajay Remedies. (2024, February 28). How Para Aminophenol Supports Chemical Industries. [Link]
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ResearchGate. (2025, August 9). Effects of Amino Substitution on the Excited State Hydrogen Transfer in Phenol: A TDDFT Study. [Link]
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Domain Of Singapore Tutoring Experts. (n.d.). 'A' Level Chemistry Problem Analysis: Adding Aqueous Bromine To 4-aminophenol. [Link]
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ResearchGate. (n.d.). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. [Link]
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5-Amino-2-isopropylphenol: A Technical Guide to Health and Safety for Research and Development
Preamble: Navigating Data Gaps in Chemical Safety
In the landscape of drug discovery and chemical research, scientists frequently encounter novel or sparsely studied molecules. 5-Amino-2-isopropylphenol (CAS No. 850085-99-3) is one such compound. While its structure is of interest, publicly available, peer-reviewed toxicological data is exceptionally limited. This guide is structured to address this data gap by employing a scientifically rigorous, surrogate-based hazard assessment. As your Senior Application Scientist, my objective is not to simply present a datasheet, but to walk you through the logical framework of predicting potential hazards based on well-characterized structural analogs. This approach empowers researchers to establish a robust baseline for safe handling and to design appropriate experimental safety protocols.
Our analysis will be grounded in the toxicological profiles of key structural fragments: the isopropylphenol moiety and the aminophenol core. By synthesizing data from related molecules, we can construct a predictive safety profile for this compound, ensuring that laboratory operations can proceed with an informed and cautious perspective.
Chemical and Physical Identity
A complete understanding of a compound's physical properties is the foundation of its safe handling and use. For this compound, specific experimental data is not widely published. Therefore, the following table includes data from its constituent analogs to provide a likely profile.
| Property | Predicted/Analog-Based Value | Rationale & Source |
| Synonyms | Phenol, 5-amino-2-(1-methylethyl)- | IUPAC Nomenclature |
| CAS Number | 850085-99-3 | Angene Chemical[1] |
| Molecular Formula | C₉H₁₃NO | - |
| Molecular Weight | 151.21 g/mol | - |
| Appearance | Expected to be a solid (powder or crystals), potentially light brown or off-white. | Based on analogs like 3-Aminophenol and 4-Aminophenol which are solids.[2][3] Aminophenols can discolor on exposure to air and light.[4] |
| Melting Point | Not determined. Likely >100 °C. | 3-Aminophenol melts at 122-123 °C; 4-Aminophenol at 189.5 °C.[2][3] |
| Boiling Point | Not determined. | - |
| Solubility | Expected to have low water solubility. | Isopropylphenols are generally insoluble or slightly soluble in water.[5] The amino group may slightly increase aqueous solubility compared to isopropylphenol alone. |
Predictive Toxicological Profile
The toxicological assessment for this compound is constructed by evaluating the known hazards of isopropylphenols and aminophenols. This composite analysis allows us to anticipate risks and implement necessary precautions.
Acute Toxicity
The primary routes of acute exposure in a laboratory setting are ingestion, inhalation, and dermal contact. Based on analog data, this compound should be treated as harmful by all three routes.
| Hazard Class | Surrogate Compound(s) | Key Findings & GHS Classification |
| Oral | 3-Aminophenol, 4-Aminophenol, 4-Isopropylphenol | Both 3- and 4-Aminophenol are classified as Harmful if swallowed (Acute Tox. 4) .[2] 4-Isopropylphenol has a reported oral LD50 in mice of 870 mg/kg.[6] Accidental ingestion may be harmful, with some phenol derivatives causing damage to the digestive system. |
| Dermal | 3-Isopropylphenol | Phenolic compounds can be absorbed through the skin. Given the structure, dermal absorption is possible. |
| Inhalation | 3-Aminophenol, 4-Aminophenol | Both 3- and 4-Aminophenol are classified as Harmful if inhaled (Acute Tox. 4) , particularly as a dust or aerosol.[2][4] |
Expert Insight: The combination of a phenolic hydroxyl group and an aromatic amine suggests that this compound can be systemically absorbed. The primary acute risk is likely gastrointestinal or respiratory tract irritation upon ingestion or inhalation.
Skin and Eye Irritation
The potential for severe irritation and corrosion is a hallmark of phenolic compounds. The presence of the amino group does not typically mitigate this risk.
| Hazard Class | Surrogate Compound(s) | Key Findings & GHS Classification |
| Skin Corrosion/Irritation | 3-Isopropylphenol | Classified as Causes burns .[5] Phenolic compounds can produce chemical burns on the skin. |
| Serious Eye Damage/Irritation | 3-Isopropylphenol | Classified as Risk of serious damage to eyes . Direct contact can produce severe chemical burns to the eye. |
Self-Validating Protocol: Always assume a novel substituted phenol is corrosive until proven otherwise. Initial handling should involve full personal protective equipment (PPE), including chemical-resistant gloves and safety goggles with side shields. Any skin or eye contact must be treated as a serious incident requiring immediate and prolonged flushing with water.[2]
Sensitization and Genotoxicity
Aromatic amines are a well-known class of compounds with the potential for skin sensitization and, in some cases, mutagenicity. This is a critical consideration for researchers who may have repeated exposure over time.
| Hazard Class | Surrogate Compound(s) | Key Findings & GHS Classification |
| Skin Sensitization | 3-Isopropylphenol, 4-Aminophenol | 3-Isopropylphenol may cause sensitization by skin contact . 4-Aminophenol is also known to cause an allergic skin reaction .[7] This is a common hazard for aminophenols. |
| Germ Cell Mutagenicity | 4-Aminophenol | Classified as Suspected of causing genetic defects (Muta. 2) .[3][4][8] |
Expert Insight: The potential for skin sensitization is high. This is a cell-mediated immune reaction that can develop over time with repeated exposure. The first sign may not be immediate irritation but could manifest as a rash or dermatitis after subsequent handling. The mutagenicity signal from 4-aminophenol warrants treating this compound as a potential mutagen and handling it with appropriate engineering controls (e.g., a chemical fume hood) to minimize exposure.
Aquatic Toxicity
Phenolic compounds are often toxic to aquatic life. Proper disposal is essential to prevent environmental release.
| Hazard Class | Surrogate Compound(s) | Key Findings & GHS Classification |
| Acute & Chronic Aquatic Toxicity | 3-Aminophenol, 4-Aminophenol, Isopropylphenols | Both 3- and 4-Aminophenol are classified as Toxic or Very toxic to aquatic life with long lasting effects .[2][8] Studies on various isopropylphenols confirm their toxicity to microbes, invertebrates, and fish.[5] |
Laboratory Handling and Safety Protocols
A proactive and cautious approach is required when handling compounds with significant data gaps. The following protocols are based on the predictive toxicological assessment.
Engineering Controls and Personal Protective Equipment (PPE)
-
Primary Engineering Control: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
-
Eye and Face Protection: Wear chemical safety goggles with side shields, conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[4]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use and change them frequently.
-
Lab Coat: A standard laboratory coat is required. For tasks with a higher risk of splash, a chemically resistant apron should be worn over the lab coat.
-
-
Respiratory Protection: If handling large quantities or if there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]
Storage and Handling
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from strong oxidizing agents. Given the photosensitivity of related aminophenols, store in a light-resistant container.[4]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in areas where the chemical is handled.[4] Wash hands thoroughly after handling.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Experimental Workflow: Assessing Skin Sensitization Potential
For a novel compound like this compound, especially with a structural alert for sensitization, a key toxicological study would be an in vitro skin sensitization assay. The Direct Peptide Reactivity Assay (DPRA) is an OECD-validated (TG 442C) method that can provide crucial data. This assay quantifies the reactivity of a chemical with model synthetic peptides containing cysteine and lysine, mimicking the first step of the sensitization pathway.
Methodology: Direct Peptide Reactivity Assay (DPRA)
-
Preparation of Test Chemical: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 100 mM.
-
Peptide Solutions: Prepare solutions of synthetic peptides containing either cysteine or lysine in a phosphate buffer.
-
Incubation: Mix the test chemical solution with each peptide solution at a defined ratio (e.g., 1:10 for cysteine peptide, 1:50 for lysine peptide). Incubate at room temperature for 24 hours to allow for potential reaction (covalent binding).
-
Analysis: Following incubation, analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: Measure the remaining concentration of the unreacted peptide in the sample by comparing it to control samples (peptide solution with solvent only).
-
Calculation: Calculate the percentage of peptide depletion for both the cysteine and lysine peptides.
-
Prediction Model: Use the mean cysteine/lysine depletion percentage to classify the compound into one of four reactivity classes: no, low, moderate, or high reactivity. This reactivity classification is then used to support the prediction of skin sensitization potential.
Diagram: DPRA Experimental Workflow
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A Technical Guide to the Solubility Profile of 5-Amino-2-isopropylphenol for Pharmaceutical and Chemical Synthesis Applications
An In-Depth Technical Guide
Abstract
5-Amino-2-isopropylphenol is an aromatic amine of significant interest as a potential intermediate in the synthesis of pharmaceuticals and other fine chemicals. A comprehensive understanding of its solubility characteristics across a range of solvents is fundamental for its effective use in reaction chemistry, purification, and formulation development. Publicly available experimental data on this specific molecule is limited; therefore, this guide provides a framework for understanding its solubility based on first principles of physical organic chemistry and offers a definitive, field-proven methodology for its empirical determination. We synthesize predictive insights by analyzing its structural components—the hydrophilic amino and hydroxyl moieties and the hydrophobic isopropyl-benzene core—and provide a robust, self-validating experimental protocol for generating reliable solubility data. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to characterizing this compound.
Introduction to this compound: A Structural Perspective
This compound is an organic compound featuring a phenol ring substituted with three functional groups: a hydroxyl (-OH) group, an amino (-NH2) group, and an isopropyl (-CH(CH3)2) group.
-
Molecular Formula: C₉H₁₃NO[1]
-
Molecular Weight: 151.21 g/mol [1]
-
Key Structural Features:
-
Polar/Hydrophilic Groups: The amino and hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. This imparts a degree of polarity to the molecule and suggests potential solubility in polar solvents.
-
Non-polar/Hydrophobic Group: The isopropyl group and the benzene ring form a significant non-polar region, contributing to its hydrophobic character and indicating likely solubility in non-polar organic solvents.
-
The presence of both acidic (phenolic hydroxyl) and basic (amino) groups makes this compound an amphoteric substance. Its charge state, and consequently its solubility, is therefore highly dependent on the pH of the medium.[2][3][4][5] This dual character is the primary determinant of its complex solubility profile.
Theoretical Principles and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7] By dissecting the structure of this compound, we can predict its behavior in different solvent classes.
2.1. Influence of Functional Groups and pH
-
In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amino and hydroxyl groups of the molecule. We predict moderate solubility, similar to related compounds like 2-aminophenol and 4-aminophenol.[2][3] However, the non-polar isopropyl group will limit its aqueous solubility compared to simpler aminophenols.
-
In Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents can act as hydrogen bond acceptors but not donors. They are effective at solvating polar molecules. We predict good solubility in solvents like DMSO, which is an excellent solvent for many multifunctional organic compounds.[2][8]
-
In Non-polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The solubility in these solvents will be dictated by the hydrophobic character of the isopropyl-benzene core. We predict slight to moderate solubility. Analogous compounds like 4-aminophenol show slight solubility in toluene and diethyl ether but are negligibly soluble in benzene and chloroform.[8][9]
2.2. The Critical Role of pH
As an amphoteric compound, the solubility of this compound in aqueous media can be dramatically enhanced at pH values away from its isoelectric point.
-
In Acidic Conditions (Low pH): The amino group (-NH2) will be protonated to form an ammonium salt (-NH3+). This ionic species will exhibit significantly increased solubility in water and other polar protic solvents.[3][5]
-
In Basic Conditions (High pH): The phenolic hydroxyl group (-OH) will be deprotonated to form a phenoxide salt (-O-). This resulting ion will also have much greater aqueous solubility.[5][10]
This behavior is crucial for designing extraction and crystallization protocols, where pH adjustments can be used to selectively move the compound between aqueous and organic phases.
Gold Standard Methodology: Equilibrium Shake-Flask Solubility Determination
To move from prediction to quantification, a rigorous experimental protocol is necessary. The equilibrium shake-flask method is widely regarded as the gold standard for determining the thermodynamic solubility of a compound, as it ensures that a true equilibrium is reached between the dissolved solute and the excess solid phase.[11][12][13] This protocol is designed to be self-validating by confirming that the measured concentration does not change over an extended period.
Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, pH 7.4 Phosphate-Buffered Saline, Ethanol, Acetone, Toluene, etc.)
-
Analytical balance
-
Scintillation vials or flasks with screw caps (e.g., 20 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC system)
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, which confirms saturation.[12][14] As a starting point, add ~20-50 mg of the compound to 5-10 mL of the chosen solvent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Causality Check - Reaching Equilibrium: Equilibrium is not instantaneous. For many organic compounds, this can take 24 to 72 hours.[14][15] To ensure a true thermodynamic equilibrium is measured, a time-course sampling strategy is essential.
-
Sample the first replicate at 24 hours.
-
Sample the second replicate at 48 hours.
-
Sample the third replicate at 72 hours.
-
-
Phase Separation: At each time point, stop agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter into a clean vial.
-
Expert Insight: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane, which could otherwise lead to an underestimation of solubility, especially for sparingly soluble compounds.[14] Centrifugation prior to filtration can also be employed to remove the bulk of the solid.[14]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the compound's λ_max or HPLC).
-
-
Data Analysis & Validation:
-
Calculate the concentration of the saturated solution (the solubility) for each time point using the calibration curve and the dilution factor.
-
Trustworthiness Check: Equilibrium is confirmed if the calculated solubility values at 48 and 72 hours are statistically equivalent (e.g., within 5% of each other).[11] If the concentration is still increasing, the equilibration time must be extended.
-
Data Presentation for Analysis
Quantitative results from the described protocol should be organized systematically for clear comparison and interpretation. The following table provides a template for recording and presenting the experimentally determined solubility data.
| Solvent | Solvent Class | Temperature (°C) | Equilibrium Time (h) | Solubility (mg/mL) | Solubility (mol/L) |
| Deionized Water | Polar Protic | 25 | 72 | ||
| PBS (pH 7.4) | Polar Protic (Aqueous Buffer) | 25 | 72 | ||
| 0.1 M HCl | Polar Protic (Aqueous Acid) | 25 | 72 | ||
| 0.1 M NaOH | Polar Protic (Aqueous Base) | 25 | 72 | ||
| Ethanol | Polar Protic | 25 | 72 | ||
| Methanol | Polar Protic | 25 | 72 | ||
| Acetone | Polar Aprotic | 25 | 72 | ||
| DMSO | Polar Aprotic | 25 | 72 | ||
| Acetonitrile | Polar Aprotic | 25 | 72 | ||
| Toluene | Non-polar | 25 | 72 | ||
| Hexane | Non-polar | 25 | 72 |
Visualization of the Experimental Workflow
To provide a clear, at-a-glance overview of the logical flow of the Shake-Flask protocol, the following diagram illustrates the key steps and decision points.
Caption: Logical workflow for the equilibrium shake-flask solubility determination method.
Conclusion
While direct experimental solubility data for this compound is not widely published, a robust prediction of its behavior can be made based on its amphoteric chemical structure. It is expected to exhibit moderate solubility in polar solvents, with significantly enhanced solubility in acidic or basic aqueous solutions, and slight solubility in non-polar organic solvents. This guide provides the theoretical foundation for these predictions and, more importantly, presents a detailed, reliable, and self-validating protocol for the empirical determination of its solubility profile. By adhering to the principles of the equilibrium shake-flask method, researchers can generate the high-quality, trustworthy data essential for advancing chemical synthesis, purification, and formulation development involving this versatile compound.
References
- Solubility of Things. (n.d.). 4-Aminophenol - Solubility of Things.
-
Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
De Visscher, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Aminophenol - Solubility of Things. Retrieved from [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
-
Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]
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ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement]. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
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University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Solubility of Things. (n.d.). Isopropyl 5-amino-5-oxo-2-(p-tolylsulfonylamino)pentanoate - Solubility of Things. Retrieved from [Link]
-
Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 2-Isopropylphenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-isopropylphenol. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 5-Isopropyl-2-methylphenol (FDB014512). Retrieved from [Link]
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FooDB. (2010). Showing Compound 2-Isopropyl-5-methylphenol (FDB014795). Retrieved from [Link]
-
ResearchGate. (n.d.). Structural formula of 5-methyl-2-isopropylphenol. Retrieved from [Link]
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DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
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PubChem. (n.d.). 2-Isopropylphenol. Retrieved from [Link]
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DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
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Methodological & Application
Synthesis of "5-Amino-2-isopropylphenol" from 2-isopropylphenol
For: Researchers, scientists, and drug development professionals
Introduction
5-Amino-2-isopropylphenol is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring both an amino and a hydroxyl group on a substituted benzene ring, makes it a versatile building block for creating more complex molecules. This application note provides a detailed, two-step protocol for the synthesis of this compound starting from 2-isopropylphenol. The synthesis involves a regioselective nitration followed by a robust reduction of the nitro group. This guide is designed to provide both a practical experimental procedure and a thorough understanding of the underlying chemical principles to ensure a successful and safe synthesis.
Synthetic Strategy Overview
The synthesis of this compound from 2-isopropylphenol is achieved through a two-step process:
-
Nitration: The selective introduction of a nitro group (-NO₂) onto the 2-isopropylphenol ring.
-
Reduction: The conversion of the nitro group to an amino group (-NH₂).
The key to this synthesis is controlling the regioselectivity of the nitration step to favor the formation of the desired 5-nitro-2-isopropylphenol isomer. The subsequent reduction is a well-established and efficient transformation.
Caption: Overall synthetic route from 2-isopropylphenol to this compound.
Part 1: Regioselective Nitration of 2-Isopropylphenol
Mechanistic Insights
The nitration of phenols is a classic electrophilic aromatic substitution reaction. However, phenols are highly activated and susceptible to oxidation and over-nitration, which can lead to the formation of undesired byproducts and tarry materials.[1] To achieve selective mononitration, the reaction conditions must be carefully controlled.
The hydroxyl group (-OH) of the phenol is a strong activating group and an ortho, para-director. The isopropyl group is also an activating group and an ortho, para-director. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho and para to the hydroxyl group. The position between the two groups is sterically hindered. This leads to the possibility of forming 4-nitro-2-isopropylphenol and 6-nitro-2-isopropylphenol. However, by using dilute nitric acid and controlling the temperature, we can favor the formation of the para-nitro isomer due to steric hindrance at the ortho positions.[2]
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |
| 2-Isopropylphenol | C₉H₁₂O | 136.19 | 10.0 g | 0.0734 mol |
| Nitric Acid (35%) | HNO₃ | 63.01 | 15.0 mL | ~0.088 mol |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - |
| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 5 g | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (0.0734 mol) of 2-isopropylphenol in 50 mL of dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Addition of Nitric Acid: Add 15.0 mL of 35% nitric acid dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 5 °C. The slow addition is crucial to control the exotherm of the reaction and minimize side product formation.[2]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel containing 50 mL of cold water. Separate the organic layer.
-
Neutralization: Wash the organic layer with 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Expected Outcome:
The crude product will be a yellowish oil, which is a mixture of nitro-isomers. The desired 5-nitro-2-isopropylphenol can be purified by column chromatography.
Safety Precautions
-
Nitration reactions are highly exothermic and can be hazardous if not properly controlled.[3][4]
-
Always perform the reaction in a well-ventilated fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5]
-
Nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.[5][6] In case of skin contact, immediately flush with copious amounts of water.[5]
Part 2: Reduction of 5-Nitro-2-isopropylphenol
Mechanistic Insights
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, including catalytic hydrogenation and metal-acid reductions.[7][8] For this protocol, we will utilize the Béchamp reduction, which employs iron metal in the presence of an acid, typically hydrochloric acid.[9][10][11] This method is cost-effective, reliable, and generally provides high yields.
The reaction proceeds through a series of electron and proton transfers at the surface of the iron metal.[9] The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine. The acidic conditions are necessary to facilitate the reduction and the final product is the ammonium salt, which is then neutralized to afford the free amine.[9]
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |
| 5-Nitro-2-isopropylphenol | C₉H₁₁NO₃ | 181.19 | 5.0 g | 0.0276 mol |
| Iron powder | Fe | 55.845 | 7.7 g | 0.138 mol |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 15 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Sodium Hydroxide (2M soln.) | NaOH | 40.00 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 100 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5.0 g (0.0276 mol) of 5-nitro-2-isopropylphenol and 50 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add 7.7 g (0.138 mol) of iron powder, followed by the slow addition of 15 mL of concentrated hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3 hours. The reaction is typically accompanied by a color change from yellow to a darker solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with a small amount of ethanol.
-
Neutralization and Extraction: Combine the filtrates and carefully neutralize with a 2M sodium hydroxide solution until the pH is approximately 8-9. Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
Expected Outcome:
The crude product can be purified by recrystallization or column chromatography to yield a crystalline solid.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the positions of the functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, N-H, and aromatic C-H stretches).
-
Melting Point Analysis: To assess the purity of the crystalline product.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield in nitration | - Over-nitration or oxidation of the starting material.[2]- Reaction temperature too high. | - Ensure slow, dropwise addition of nitric acid at 0-5 °C.[2]- Use dilute nitric acid. |
| Formation of dark tarry byproducts | - Oxidation of the phenol by nitric acid.[1] | - Maintain a low reaction temperature and use dilute nitric acid. |
| Incomplete reduction | - Insufficient reaction time or temperature.- Inactive iron powder. | - Ensure the reaction is refluxed for the specified time.- Use freshly opened or activated iron powder. |
| Difficulty in purification | - Presence of isomeric byproducts. | - Optimize the nitration conditions for better regioselectivity.- Employ careful column chromatography for purification. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound from 2-isopropylphenol. By carefully controlling the reaction conditions, particularly during the nitration step, and adhering to the safety precautions, researchers can achieve a good yield of the desired product. The provided mechanistic insights and troubleshooting guide should further aid in the successful execution of this synthesis.
References
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing).
- Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Organic Process Research & Development - ACS Publications.
- Full article: Selective Nitration of Phenolic Compounds by Green Synthetic Approaches.
- US5847231A - Selective nitration of phenol derivatives - Google Patents.
- US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents.
- Nitration reaction safety - YouTube.
- Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol | Organic Process Research & Development - ACS Publications.
- EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents.
- An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark.
- Selective Nitration of Phenolic Compounds by Green Synthetic Approaches - CoLab.
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia.
- Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity - ACS Publications.
- Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH - OrgoSolver.
- NITRIC ACID SAFETY.
- Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE - Vedantu.
- Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem.
- Catalytic hydrogenation of p-nitrophenol to produce p-aminophenol over a nickel catalyst supported on active carbon in: Reaction Kinetics, Mechanisms and Catalysis Volume 106 Issue 1 (2012) - AKJournals.
- US3658905A - Process for the purification of p-aminophenol - Google Patents.
- Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium - Science Primary Literature - Strategian.
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace.
- US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents.
- Process for the purification of p-aminophenol - European Patent Office - EP 0041837 A1 - Googleapis.com.
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS.
- Nitration Reactions | Continuous Flow Processing - Vapourtec.
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- Nitro Reduction - SnCl2 - Common Organic Chemistry.
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- Reduction of nitro to amino and oxidation of amino to nitro - Química Organica.org.
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- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC - NIH.
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Application Note: Quantitative Analysis of 5-Amino-2-isopropylphenol
Abstract
This document provides a comprehensive guide to the quantitative analysis of 5-Amino-2-isopropylphenol, a key chemical intermediate. Accurate quantification of this compound is critical for process monitoring, quality control, and impurity profiling in pharmaceutical and chemical manufacturing. We present a primary, validated High-Performance Liquid Chromatography (HPLC) method with UV detection, which offers high specificity and sensitivity. Additionally, alternative methodologies using Gas Chromatography (GC) and UV-Vis Spectrophotometry are discussed, providing flexibility for various laboratory capabilities and analytical requirements. Each protocol is detailed with an emphasis on the scientific rationale behind procedural choices, ensuring robust and reproducible results. All methodologies are framed within the context of international regulatory standards for analytical method validation.
Introduction: The Analytical Imperative for this compound
This compound is an aromatic amine and a substituted phenol, making it a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. Its purity and concentration must be meticulously controlled, as it can be a critical process parameter or a potential impurity that impacts the safety and efficacy of the final product. Therefore, robust, accurate, and reliable analytical methods are essential for its quantification.
This guide is designed for researchers, analytical scientists, and quality control professionals. It provides not just a set of instructions, but a foundational understanding of the method development and validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is the method of choice for the quantification of this compound due to its superior specificity, accuracy, and precision. The method separates the analyte from its precursors, by-products, and degradants based on its polarity.
Principle of Separation
The compound possesses both a polar amino group and a hydroxyl group, along with a non-polar isopropyl group and benzene ring. This amphiphilic nature makes it well-suited for RP-HPLC. A non-polar stationary phase (like C18) is used, and a polar mobile phase elutes the compounds. This compound will be retained on the column, and its retention time will be influenced by the mobile phase composition. The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase is crucial; it protonates the basic amino group, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.[4]
Experimental Workflow for HPLC Analysis
Sources
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- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 4. Separation of 5-Amino-2-propylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: A Systematic Approach to HPLC Method Development for the Resolution of Aminophenol Isomers
Abstract
The accurate quantification and separation of aminophenol (AP) isomers—ortho-aminophenol (o-AP), meta-aminophenol (m-AP), and para-aminophenol (p-AP)—are critical in pharmaceutical development and quality control, particularly as they are common process impurities and degradation products of widely used active pharmaceutical ingredients like paracetamol. Their structural similarity and high polarity present a significant chromatographic challenge. This application note presents a comprehensive, field-proven guide for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the baseline separation of these isomers. We will explore the fundamental principles governing their separation, including the critical role of mobile phase pH and analyte pKa, and provide a systematic workflow for method development, from column and mobile phase selection to final optimization and validation, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
Introduction: The Chromatographic Challenge
Ortho-, meta-, and para-aminophenol are positional isomers with identical mass and similar physicochemical properties, making their separation non-trivial. As polar aromatic compounds, they are often poorly retained on traditional reversed-phase (RP) C18 columns, leading to co-elution or elution near the solvent front. A successful method must exploit the subtle differences in their structure to achieve resolution. The key to this lies in understanding and manipulating their acid-base chemistry.
Foundational Principles: Exploiting Physicochemical Differences
The primary mechanism for separating aminophenol isomers is controlling their degree of ionization, which directly impacts their hydrophobicity and interaction with the stationary phase.
The Critical Role of pKa and Mobile Phase pH
Aminophenols are amphoteric molecules, possessing both a weakly basic amino group (-NH₂) and a weakly acidic phenolic hydroxyl group (-OH). Their net charge is highly dependent on the pH of the mobile phase. The pKa values for these functional groups are the cornerstone of method development.
| Isomer | pKa₁ (-NH₃⁺) | pKa₂ (-OH) |
| o-Aminophenol | 4.74 | 9.97 |
| m-Aminophenol | 4.30 | 9.82 |
| p-Aminophenol | 5.48 | 10.30 |
| Source: Data compiled from various chemical databases and literature. |
In reversed-phase HPLC, retention increases for more hydrophobic (less polar) compounds. The ionized form of an analyte is more polar and will be retained less on a non-polar stationary phase.[1] Therefore, by adjusting the mobile phase pH relative to the pKa values, we can selectively alter the retention time of each isomer.
-
At pH < 4.3: All three isomers will have their amino groups protonated (-NH₃⁺), making them highly polar and poorly retained on a C18 column.
-
At pH between 4.8 and 5.4: This is the optimal range for achieving differential ionization. In this window, m-AP (pKa₁ 4.30) and o-AP (pKa₁ 4.74) will be largely in their neutral, more retained form, while p-AP (pKa₁ 5.48) will still be significantly protonated and thus more polar and less retained. This difference in charge state is the primary driver of separation.
-
At pH > 5.5: All three isomers will be predominantly in their neutral form, increasing their retention but potentially reducing the selectivity achieved through differential ionization.
A general best practice in method development is to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa to ensure a stable, single ionic form and avoid peak shape issues like splitting or broadening.[1][2] For aminophenol isomers, operating in a carefully controlled pH window between their pKa₁ values is the exception that provides the necessary selectivity.
Systematic Method Development Workflow
A structured approach to method development saves time and resources while ensuring a robust final method.[3][4]
Caption: Systematic workflow for HPLC method development.
Phase 1: Column and Mobile Phase Screening
3.1.1. Column Selection The choice of stationary phase is the most powerful tool for influencing selectivity.[5] Given the polar and aromatic nature of aminophenols, several column chemistries should be considered.
| Stationary Phase | Principle of Separation | Advantages for Aminophenols | Disadvantages |
| Standard C18 | Hydrophobic interactions. | Widely available, well-understood. | Poor retention for polar analytes without mobile phase manipulation (e.g., ion pairing). |
| Phenyl-Hexyl | Hydrophobic & π-π interactions. | Enhanced selectivity for aromatic compounds due to interactions between the phenyl rings of the stationary phase and the analytes.[6][7][8] | May still have limited retention for highly polar compounds. |
| Polar-Embedded | Hydrophobic interactions with a polar group (e.g., amide) embedded in the alkyl chain. | Improved retention for polar compounds under highly aqueous conditions; reduced interaction with residual silanols.[9] | Selectivity can be complex. |
| Mixed-Mode (RP/Ion-Exchange) | Hydrophobic and ion-exchange interactions (e.g., C18 with SCX). | Excellent for separating mixtures of polar, non-polar, and charged compounds. Directly manipulates ionic analytes.[10][11][12] | Method development can be more complex due to multiple retention mechanisms. |
| HILIC | Hydrophilic partitioning. | Excellent retention for very polar compounds that are unretained in reversed-phase.[13][14][15] | Requires careful control of mobile phase water content; can have longer equilibration times. |
Recommendation: Start with a Phenyl-Hexyl or a Mixed-Mode C18/SCX column. Phenyl phases offer unique π-π interactions beneficial for isomers, while mixed-mode phases directly leverage the ionic nature of the analytes.
3.1.2. Initial Mobile Phase Conditions
-
Aqueous Phase (A): 20 mM Potassium Phosphate or Ammonium Acetate buffer. Phosphate is a robust UV-compatible buffer, while ammonium acetate is volatile and ideal for LC-MS applications.[16]
-
Organic Phase (B): Acetonitrile (ACN) or Methanol (MeOH). ACN is generally preferred for its lower viscosity and UV transparency.
-
Initial pH: Start with a pH of 4.8 . This pH is strategically chosen to be above the pKa₁ of m-AP and o-AP but below that of p-AP, maximizing initial selectivity.
-
Gradient: A generic scouting gradient (e.g., 5-95% B over 15 minutes) is effective for initial screening.
Phase 2: Method Optimization
3.2.1. pH Optimization This is the most critical parameter. Perform experiments by adjusting the aqueous buffer pH in small increments (e.g., 4.6, 4.8, 5.0, 5.2). Observe the changes in retention time and, most importantly, resolution (Rs) between the critical pairs (typically o-AP and m-AP). A pH that slightly increases the ionization of one isomer relative to another will often yield the best separation.
3.2.2. Organic Modifier Optimization Once an optimal pH is found, adjust the gradient slope and/or organic modifier percentage to achieve the desired retention times and resolution within an acceptable run time. An isocratic method is often achievable and desirable for its simplicity and robustness.
Detection
-
UV Detection: Aminophenols have a strong chromophore. A detection wavelength of 275-285 nm provides good sensitivity for all three isomers. A photodiode array (PDA) detector is recommended to confirm peak purity.
-
Electrochemical Detection (ECD): For trace-level quantification, ECD (amperometric) is an extremely sensitive and selective alternative. Aromatic amines are electrochemically active and can be oxidized at a glassy carbon electrode, offering detection limits significantly lower than UV.[17][18][19]
Detailed Experimental Protocols
Protocol 1: Stock and Standard Solution Preparation
-
Reagents: o-Aminophenol, m-Aminophenol, p-Aminophenol reference standards, HPLC-grade Methanol, HPLC-grade water.
-
Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of each aminophenol standard into separate 25 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (10 µg/mL): Pipette 1.0 mL of each stock solution into a single 100 mL volumetric flask. Dilute to volume with the initial mobile phase composition (e.g., 85:15 Aqueous:Organic). This mixed standard is used for method development and system suitability.
Protocol 2: Recommended HPLC Method
This protocol provides a robust starting point based on established literature and chromatographic principles.
-
Instrumentation: HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA detector.
-
Column: Mixed-Mode C18/SCX, 250 mm x 4.6 mm, 5 µm (e.g., Hypersil Duet C18/SCX).
-
Mobile Phase A (Aqueous): 25 mM Potassium Phosphate Monobasic. Adjust pH to 4.85 with dilute phosphoric acid.
-
Mobile Phase B (Organic): Acetonitrile (ACN).
-
Elution Mode: Isocratic.
-
Composition: 85% A / 15% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA, 285 nm.
-
Run Time: ~15 minutes.
Expected Elution Order: p-Aminophenol, m-Aminophenol, o-Aminophenol.
Caption: Elution mechanism at the optimized pH.
Protocol 3: Method Validation (as per ICH Q2(R1))
Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose.[20][21][22][23]
-
System Suitability: As per USP <621>, before any sample analysis, inject the working standard (e.g., five replicates).[24][25]
-
Tailing Factor (T): Should be ≤ 2.0 for each peak.
-
Resolution (Rs): Must be ≥ 2.0 between all adjacent peaks.
-
Relative Standard Deviation (%RSD): The %RSD for peak area and retention time of replicate injections should be ≤ 2.0%.
-
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), individual standards, and a mixed standard. The blank and placebo should show no interfering peaks at the retention times of the aminophenol isomers.
-
Linearity: Prepare a series of at least five concentrations of the mixed standard (e.g., from 1 µg/mL to 20 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of aminophenols at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the working standard on the same day, with the same analyst and instrument. The %RSD of the results should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or instrument. The %RSD between the two sets of data should meet acceptance criteria (typically ≤ 2.0%).
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration that can be reliably quantified (LOQ) and detected (LOD), typically established at a signal-to-noise ratio of 10:1 and 3:1, respectively. This is particularly important for impurity analysis.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 10%, organic modifier composition ± 2% absolute) and assess the impact on system suitability. The method should remain unaffected.
Conclusion
The successful HPLC separation of aminophenol isomers is a clear example of applied chromatographic theory. By understanding the relationship between analyte pKa and mobile phase pH, a highly selective and robust method can be systematically developed. The use of a mixed-mode or phenyl-based stationary phase combined with a mobile phase buffered between pH 4.6 and 5.2 provides the necessary selectivity for baseline resolution. This application note provides a comprehensive framework and actionable protocols that enable researchers and drug development professionals to confidently develop, optimize, and validate a method that meets stringent regulatory standards for quality and reliability.
References
-
KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [1]
-
United States Pharmacopeia. USP General Chapter <621> Chromatography. [24][25]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [13]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [20][22]
-
DSDP Analytics. USP <621> Chromatography. [26]
-
European Chemicals Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [27]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [14]
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations.
-
ResearchGate. The Basics of HILIC. [28]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [16]
-
Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? [6]
-
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [5]
-
Welch Materials. [Reader Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [15]
-
MDPI. Effect of Ionic Liquid on the Determination of Aromatic Amines... [17]
-
International Conference on Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [23]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [10]
-
Industry News. The Importance Of Mobile Phase PH in Chromatographic Separations. [2]
-
Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [7]
-
R&D World. Automated Approach to HPLC Method Development. [3]
-
Separation Methods Technologies. Phenyl-Hexyl Columns. [8]
-
Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. [9]
-
LCGC International. Mixed-Mode HPLC Separations: What, Why, and How. [12]
-
Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. [4]
-
KNAUER Wissenschaftliche Geräte GmbH. HPLC Solutions with Electrochemical Detection for Most Sensitive and Selective Analysis. [19]
Sources
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
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- 28. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 5-Amino-2-isopropylphenol in the Synthesis of Bioactive Heterocyclic Scaffolds
Prepared by: Your Senior Application Scientist
These application notes provide researchers, chemists, and drug development professionals with a comprehensive technical guide on the synthetic utility of 5-Amino-2-isopropylphenol, a valuable precursor for constructing phenoxazinone-based heterocyclic systems. This document moves beyond simple procedural outlines to deliver field-proven insights, explaining the causality behind experimental choices and grounding all protocols in established scientific literature.
Introduction: The Strategic Value of this compound
This compound, also known as 5-aminothymol, is an aromatic amine and phenol derivative. Its strategic importance in synthetic chemistry lies in its inherent structure: a phenol ring activated by both an amino and a hydroxyl group in a meta-arrangement. This specific substitution pattern makes it an ideal substrate for oxidative coupling reactions, leading to the formation of the phenoxazinone core.
The phenoxazinone scaffold is a privileged heterocycle, forming the central structure in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ability to synthesize this core efficiently from readily available precursors like this compound is therefore of significant interest in medicinal chemistry and materials science. This guide details a robust and environmentally benign method for this transformation using enzymatic catalysis.
Application Note 1: Green Synthesis of Phenoxazinones via Laccase-Catalyzed Oxidative Coupling
Principle & Mechanism
Laccases are multi-copper oxidoreductase enzymes that utilize molecular oxygen as an oxidant to catalyze the one-electron oxidation of a wide range of phenolic and anilinic substrates. This process is highly valued in green chemistry as its only byproduct is water.
The mechanism for the synthesis of phenoxazinones from this compound proceeds through an enzyme-catalyzed aerobic oxidation. The laccase enzyme abstracts a hydrogen atom from the phenolic hydroxyl group and the anilino amino group of two separate substrate molecules, generating highly reactive phenoxyl and aminyl radicals. These radicals then undergo a cross-coupling reaction to form a diarylamine intermediate. A subsequent intramolecular cyclization via nucleophilic attack of the hydroxyl group onto the quinone-imine system, followed by a final oxidation step, yields the thermodynamically stable tricyclic phenoxazinone structure.
Reaction Mechanism: Laccase-Catalyzed Dimerization
Protocol for the Selective N-alkylation of 5-Amino-2-isopropylphenol via Reductive Amination
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-alkylated aminophenols are crucial structural motifs in medicinal chemistry and materials science. However, their synthesis is often complicated by competing O-alkylation and over-alkylation at the nitrogen center. This application note provides a robust and highly selective protocol for the mono-N-alkylation of 5-Amino-2-isopropylphenol. The described method utilizes a one-pot reductive amination strategy, which proceeds under mild conditions, employs readily available reagents, and offers excellent yields and selectivity. We detail the underlying chemical principles, provide a step-by-step experimental procedure, and discuss analytical characterization, offering a reliable and efficient pathway for synthesizing these valuable compounds.
Introduction and Scientific Principle
This compound is a bifunctional molecule containing both a nucleophilic amino group and a phenolic hydroxyl group. Direct alkylation using conventional alkylating agents like alkyl halides often leads to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, presenting significant purification challenges.[1][2][3] To overcome these selectivity issues, this protocol employs a reductive amination approach.
The Causality of Method Selection: Reductive amination is chosen for its superior selectivity for the amino group. The reaction proceeds in two main stages:
-
Imine Formation: The primary amino group of the aminophenol reacts with the carbonyl group of an aldehyde or ketone to form a Schiff base, or imine, intermediate. This reaction is typically fast and reversible and is specific to the amine, leaving the less nucleophilic hydroxyl group untouched under these conditions.
-
In-Situ Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄), is introduced into the same reaction vessel. This agent selectively reduces the imine C=N double bond to a C-N single bond, yielding the desired N-alkylated secondary amine.[1][3][4]
This one-pot process is highly efficient and prevents the isolation of the intermediate imine, simplifying the overall workflow.[5] The use of a mild reductant like NaBH₄ is critical, as it does not reduce the aromatic ring or the starting aldehyde, ensuring a clean conversion to the target product.
Reaction Scheme and Workflow
The overall transformation is depicted below, illustrating the conversion from the starting materials to the final N-alkylated product.
Caption: General reaction scheme for reductive amination.
Detailed Experimental Protocol
This protocol provides a method for the N-benzylation of this compound as a representative example. The procedure can be adapted for other aldehydes.
3.1. Materials and Equipment
-
Reagents:
-
This compound (≥98% purity)
-
Benzaldehyde (≥99% purity)
-
Sodium Borohydride (NaBH₄, ≥98% purity)
-
Methanol (Anhydrous)
-
Ethyl Acetate (ACS Grade)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (100 mL) with stir bar
-
Condenser (optional, for longer reactions)
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
3.2. Step-by-Step Procedure
The entire process from reaction setup to purification is outlined in the following workflow.
Caption: Step-by-step experimental workflow diagram.
-
Imine Formation:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 1.51 g, 10 mmol).
-
Add 30 mL of anhydrous methanol and stir until the solid is completely dissolved.
-
Add benzaldehyde (1.06 g, 1.02 mL, 10 mmol, 1.0 equivalent) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aminophenol.[3]
-
-
Reduction:
-
After imine formation is deemed complete, cool the flask in an ice-water bath to 0 °C.
-
Slowly add sodium borohydride (0.57 g, 15 mmol, 1.5 equivalents) in small portions over 15-20 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir for an additional 1-2 hours while warming to room temperature. Monitor the disappearance of the imine intermediate by TLC.
-
-
Work-up and Extraction:
-
Quench the reaction by carefully adding 20 mL of deionized water.
-
Remove the methanol solvent using a rotary evaporator.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated aminophenol.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be effective.[6]
-
Summary of Key Reaction Parameters
The following table summarizes the critical quantitative data and provides the rationale for the chosen conditions.
| Parameter | Recommended Value | Rationale & Key Insights |
| Substrate Ratio | 1.0 eq. Aminophenol / 1.0 eq. Aldehyde | A 1:1 stoichiometry is ideal for mono-alkylation and minimizes waste. |
| Reducing Agent | 1.5 eq. Sodium Borohydride (NaBH₄) | A slight excess ensures the complete and irreversible reduction of the imine intermediate. |
| Solvent | Anhydrous Methanol | Excellent solvent for both the reactants and the sodium borohydride, facilitating a homogeneous reaction.[3][4] |
| Temperature | 0 °C for NaBH₄ addition, then RT | Initial cooling controls the exothermicity of the reduction. The reaction proceeds efficiently at room temperature. |
| Reaction Time | 2-4 hours (Total) | The reaction is typically rapid. Progress should be monitored by TLC to determine the optimal endpoint. |
| Expected Yield | 85-95% | This method consistently provides high yields for the selective N-alkylation of aminophenols.[3] |
Discussion of Alternative Methodologies
While reductive amination is a preferred method, other strategies exist, each with distinct advantages and limitations.
-
Direct Alkylation with Alkyl Halides: This is the most classical approach but suffers from a lack of selectivity. The phenolic oxygen can compete with the amino nitrogen for alkylation. Furthermore, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to undesired N,N-dialkylation products.[7]
-
Catalytic N-Alkylation using Alcohols: Known as the "borrowing hydrogen" methodology, this modern approach uses alcohols as green alkylating agents in the presence of transition-metal catalysts (e.g., based on Ru, Ir, Co).[8][9][10] The only byproduct is water, making it an environmentally benign process. However, these methods often require specialized and expensive catalysts, higher temperatures, and strictly inert atmospheric conditions, which may not be accessible in all laboratory settings.[8]
Characterization
The identity and purity of the final product, N-alkyl-5-amino-2-isopropylphenol, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure, including the presence of the newly introduced alkyl group and the disappearance of the aldehyde proton.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the N-H stretch of the secondary amine and the broad O-H stretch of the phenol.
Conclusion
The reductive amination protocol outlined in this application note offers a highly efficient, selective, and practical solution for the N-alkylation of this compound. By leveraging the differential reactivity of the amine and hydroxyl groups, this method circumvents the common pitfalls of direct alkylation. The use of inexpensive and readily available reagents, coupled with mild reaction conditions and a straightforward work-up, makes this procedure highly suitable for applications in both academic research and industrial drug development.
References
- Shell International Research. (1951). Catalyzed gas-phase mono N-alkylation of aromatic primary amines.
-
Dey, S., et al. (2023). N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal–Ligand Cooperative Approach. The Journal of Organic Chemistry. [Link]
-
Guria, A., et al. (2022). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. [Link]
-
Guria, A., et al. (2022). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. [Link]
-
Reddy, K., et al. (2013). Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols. The Journal of Organic Chemistry. [Link]
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC. [Link]
- Hoescheler, K., & Larrow, J. (1989). Purification of N-acetyl aminophenols.
- SABIC Global Technologies B.V. (2020). Process for the mono-N-alkylation of aminophenols.
-
ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. ResearchGate. [Link]
-
Reddit. (2025). Progress on N-alkylation of o-aminophenol. Reddit. [Link]
-
B. Domínguez, V., et al. (2023). An Optimised Method to Synthesise N5O2 Aminophenols. MDPI. [Link]
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ResearchGate. [Link]
-
European Patent Office. (n.d.). Purification of N-acetyl aminophenols. Googleapis.com. [Link]
-
ResearchGate. (n.d.). Reaction conditions for N-alkylation. ResearchGate. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
Application Note: Derivatization of 5-Amino-2-isopropylphenol for Enhanced GC-MS Analysis
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds.[1][2] However, many compounds of interest in pharmaceutical and chemical research, such as 5-Amino-2-isopropylphenol, possess polar functional groups (-OH and -NH2) that render them non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.[3][4] Furthermore, these polar groups can interact with active sites in the GC column, leading to poor peak shape and reduced resolution.[4]
To overcome these challenges, a derivatization step is essential.[2][4] Derivatization is the process of chemically modifying a compound to enhance its analytical properties.[4] For GC-MS analysis of polar analytes like this compound, the primary goals of derivatization are to:
-
Increase Volatility: By replacing the active hydrogens on the hydroxyl and amino groups with non-polar moieties, the intermolecular hydrogen bonding is eliminated, leading to a significant increase in vapor pressure.[1][2][4]
-
Enhance Thermal Stability: The resulting derivatives are generally more stable at elevated temperatures, preventing on-column degradation and ensuring accurate quantification.[4]
-
Improve Chromatographic Performance: Masking the polar functional groups reduces interactions with the stationary phase, resulting in sharper, more symmetrical peaks and improved separation from other matrix components.[4]
-
Facilitate Mass Spectral Interpretation: The derivatized compound often produces a characteristic and predictable fragmentation pattern in the mass spectrometer, aiding in structural elucidation and confirmation.[5][6][7]
This application note provides a detailed guide to the derivatization of this compound for robust and reliable GC-MS analysis, with a focus on silylation, a widely used and effective derivatization technique.[1][8]
The Causality Behind Experimental Choices: Why Silylation?
Several derivatization techniques are available, including acylation, alkylation, and silylation.[4][8][9] For compounds containing hydroxyl and amino groups, like this compound, silylation is often the preferred method.[1] This involves replacing the active hydrogens with a trimethylsilyl (TMS) group.[1][10]
The choice of silylation, and specifically the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often in combination with a catalyst like Trimethylchlorosilane (TMCS), is underpinned by several key advantages:
-
High Reactivity: BSTFA is a powerful silylating agent that reacts readily with a wide range of polar functional groups, including phenols and amines.[3][10] The addition of a small amount of TMCS (typically 1%) catalyzes the reaction, ensuring complete derivatization, even for potentially hindered groups.[3][10]
-
Favorable Reaction Byproducts: The byproducts of the reaction with BSTFA, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and typically elute with the solvent front in the chromatogram, minimizing interference with the analyte peak.[3][10]
-
Versatility: This reagent combination is effective for a broad spectrum of polar compounds, making it a valuable tool in a variety of analytical workflows.[3][10]
-
Formation of Stable Derivatives: The resulting TMS ethers and TMS amines are significantly more volatile and thermally stable than the parent compound.[4][10]
The general order of reactivity for functional groups with silylating agents is: alcohols > phenols > carboxylic acids > amines > amides.[10][11] This high reactivity towards phenolic and amine groups makes BSTFA an ideal choice for this compound.
The Derivatization Reaction
The derivatization of this compound with BSTFA results in the formation of 2-isopropyl-5-(trimethylsilylamino)-1-(trimethylsilyloxy)benzene. Both the hydroxyl and amino groups are derivatized, replacing the active hydrogens with TMS groups.
Experimental Workflow and Protocols
The following section outlines the necessary reagents, equipment, and a step-by-step protocol for the derivatization and subsequent GC-MS analysis of this compound.
Mandatory Visualization: Derivatization Workflow
Caption: Workflow for the derivatization of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| BSTFA + 1% TMCS | Derivatization Grade | Supelco, Thermo Fisher Scientific |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Nitrogen Gas | High Purity | Airgas |
| 2 mL GC Vials with Septa Caps | - | Agilent, Waters |
| Heating Block or Oven | - | - |
| Micropipettes | - | - |
| Vortex Mixer | - | - |
Step-by-Step Derivatization Protocol
Note: Silylating reagents are extremely sensitive to moisture. All glassware should be thoroughly dried, and reagents should be handled under anhydrous conditions to the extent possible.[4][10]
-
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound into a clean, dry 2 mL reaction vial.
-
If the sample is in a solution, transfer an aliquot containing the desired amount of analyte into the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all traces of water and other protic solvents as they will preferentially react with the silylating reagent.[4]
-
-
Reagent Addition:
-
Add 100 µL of a suitable solvent, such as anhydrous pyridine or ethyl acetate, to dissolve the dried sample. Pyridine can act as a catalyst and acid scavenger.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the derivatizing reagent (at least 2:1 per active hydrogen) is recommended to drive the reaction to completion.[10]
-
-
Reaction:
-
Securely cap the vial and briefly vortex the mixture.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven. While many silylations proceed rapidly at room temperature, heating ensures the complete derivatization of both the phenolic and amino groups.[10]
-
After heating, allow the vial to cool to room temperature.
-
-
GC-MS Analysis:
-
The derivatized sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.
-
Recommended GC-MS Parameters
The following parameters provide a starting point for the analysis and should be optimized for your specific instrument and application.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (or Split 10:1) | Splitless for trace analysis, split for higher concentrations. |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.0 mL/min (constant flow) | Provides good chromatographic efficiency. |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar column suitable for a wide range of derivatized compounds.[12][13] |
| Oven Program | Initial: 80°C, hold 1 min | Allows for solvent focusing. |
| Ramp: 10°C/min to 280°C | Separates the analyte from byproducts and matrix components. | |
| Hold: 5 min at 280°C | Ensures elution of all components. | |
| Mass Spectrometer | ||
| Ion Source Temp. | 230°C | Standard temperature for electron ionization.[12] |
| Quadrupole Temp. | 150°C | Standard temperature for the mass analyzer.[12] |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, provides reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for creating library-searchable mass spectra.[12] |
| Mass Scan Range | 40 - 550 amu | Covers the expected mass of the derivative and its fragments. |
| Solvent Delay | 3-5 minutes | Prevents the solvent and derivatization byproducts from entering the mass spectrometer. |
Expected Results and Data Interpretation
The derivatization of this compound (Molecular Weight: 151.21 g/mol ) with two TMS groups (each adding 72.08 g/mol after loss of H) results in a derivative with a molecular weight of 295.54 g/mol .
Mass Spectral Fragmentation
The mass spectrum of the di-TMS derivative is expected to show a prominent molecular ion ([M]⁺) at m/z 295. A characteristic fragment will be the loss of a methyl group ([M-15]⁺) at m/z 280, which is a common fragmentation pathway for TMS derivatives.[5][6][7] Other significant ions may be observed due to further fragmentation of the molecule.
Data Presentation
| Analyte | Molecular Weight ( g/mol ) | Derivative | Derivative MW ( g/mol ) | Expected [M]⁺ (m/z) | Expected [M-15]⁺ (m/z) |
| This compound | 151.21 | Di-TMS | 295.54 | 295 | 280 |
Trustworthiness: A Self-Validating System
To ensure the reliability and accuracy of the derivatization and analysis, the following quality control measures should be implemented:
-
Reagent Blank: Prepare a blank sample containing only the solvent and derivatizing reagents and run it through the entire process. This helps to identify any potential interferences or contaminants from the reagents or system.[10]
-
Method Validation: For quantitative applications, the method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[14]
-
Internal Standard: The use of a suitable internal standard (a non-interfering compound added at a known concentration to all samples) is recommended to correct for variations in sample preparation and injection volume.
Conclusion
The derivatization of this compound using BSTFA with a TMCS catalyst is a robust and reliable method to prepare this otherwise non-volatile compound for GC-MS analysis. This protocol enhances volatility and thermal stability, improves chromatographic peak shape, and produces characteristic mass spectra, thereby enabling accurate and sensitive detection and quantification. The provided methodology serves as a comprehensive guide for researchers, scientists, and drug development professionals working with this and structurally similar compounds.
References
-
Cejnar, P., Prokes, C., & Stiborova, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Journal of Mass Spectrometry, 44(2), 225-234. Available at: [Link]
-
Kovács, A., Kende, A., Mörtl, M., Volk, G., Rikker, T., & Torkos, K. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. Journal of Chromatography A, 1194(1), 139-142. Available at: [Link]
-
Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]
-
GC Derivatization. Regis Technologies. Available at: [Link]
-
Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. Available at: [Link]
-
Acylation Derivatization Reagents. ResearchGate. Available at: [Link]
-
What Is Derivatization In GC-MS? Chemistry For Everyone. (2023, August 14). YouTube. Available at: [Link]
-
Villas-Bôas, S. G., Højrup, P., & Nielsen, J. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20. Available at: [Link]
-
Beleggia, R., Platani, C., & Papa, R. (2013). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International Journal of Molecular Sciences, 14(5), 9747-9780. Available at: [Link]
-
Mar, D. H., & Horning, M. G. (1978). Mass spectrometry and gas chromatography of trimethylsilyl derivatives of catecholamine related molecules. Biomedical Mass Spectrometry, 5(5), 338-345. Available at: [Link]
-
Kovács, A., Kende, A., Mörtl, M., Volk, G., Rikker, T., & Torkos, K. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. Journal of Chromatography A, 1194(1), 139-142. Available at: [Link]
-
EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b)... ResearchGate. Available at: [Link]
-
Liu, R. H., & Gadzala, D. E. (1997). Chemical derivatization for the analysis of drugs by GC-MS--a conceptual review. Journal of Food and Drug Analysis, 5(4), 269-286. Available at: [Link]
-
Kovács, A., Kende, A., Mörtl, M., Volk, G., Rikker, T., & Torkos, K. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. Journal of Chromatography A, 1194(1), 139-142. Available at: [Link]
-
Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. Available at: [Link]
-
GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. (2017). International Research Journal of Engineering and Technology (IRJET), 4(7). Available at: [Link]
-
Acylation Reagents for Gas Chromatography. Labinsights. (2023, May 8). Available at: [Link]
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
-
Weckwerth, W., Wenzel, K., & Fiehn, O. (2004). Application of GC-MS for the detection of lipophilic compounds in diverse plant tissues. BMC Plant Biology, 4, 1. Available at: [Link]
-
Bernaś, A., Oledzka, I., Plenis, A., & Miękus, N. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Molecules, 29(8), 1845. Available at: [Link]
-
High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma. (2017). Analytical Chemistry, 89(12), 6465–6473. Available at: [Link]
-
Pop, G., Vlase, L., & Olah, N. K. (2022). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. Molecules, 27(19), 6649. Available at: [Link]
-
Beleggia, R., Platani, C., & Papa, R. (2013). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International journal of molecular sciences, 14(5), 9747–9780. Available at: [Link]
Sources
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchportal.lih.lu [researchportal.lih.lu]
- 6. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential | MDPI [mdpi.com]
- 14. Application of GC-MS for the detection of lipophilic compounds in diverse plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Amino-2-isopropylphenol in Polymer Chemistry
Forward
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 5-Amino-2-isopropylphenol in polymer chemistry. While direct literature on the polymerization of this specific monomer is nascent, its bifunctional nature—possessing both a reactive amino group and a phenolic hydroxyl group—suggests its utility in several areas of high-performance polymer synthesis and modification. This document, therefore, presents detailed theoretical applications and extrapolated protocols based on established principles of polymer chemistry and methodologies for analogous structures. The provided protocols are intended as a robust starting point for research and development, with the understanding that optimization will be necessary for specific applications.
Introduction to this compound
This compound, a derivative of thymol, is an aromatic compound featuring a primary amine and a hydroxyl group on a benzene ring. This unique combination of functional groups makes it a promising candidate for various roles in polymer chemistry. The isopropyl and methyl groups contribute to solubility and may impart unique thermal and mechanical properties to the resulting polymers.
| Property | Value |
| Chemical Formula | C₁₀H₁₅NO |
| Molar Mass | 165.23 g/mol |
| CAS Number | 1128-28-5 |
| Structure | |
| Image of this compound structure |
Application as a Monomer for High-Performance Polymers
The presence of both an amine and a hydroxyl group allows this compound to be used as an AB-type monomer in step-growth polymerization. This can lead to the formation of various high-performance polymers.
Synthesis of Aromatic Polyamides with Pendant Hydroxyl Groups
The amino group of this compound can react with dicarboxylic acids or their derivatives to form polyamides. The pendant hydroxyl group can enhance solubility, adhesion, and provide a site for post-polymerization modification.
Protocol 1: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride
This protocol describes the low-temperature solution polycondensation of this compound with terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Pyridine (anhydrous)
-
Lithium Chloride (LiCl)
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen/argon inlet, and a drying tube
-
Addition funnel
-
Low-temperature bath
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Monomer Dissolution: In the three-necked flask, dissolve a specific molar amount of this compound and a catalytic amount of LiCl in anhydrous DMAc under a gentle stream of inert gas. Stir until complete dissolution.
-
Cooling: Cool the solution to 0°C using a low-temperature bath.
-
Addition of Acid Chloride: Dissolve an equimolar amount of terephthaloyl chloride in a minimal amount of anhydrous DMAc and add it dropwise to the cooled monomer solution over 30 minutes with vigorous stirring.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a large volume of methanol with constant stirring.
-
Washing: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C until a constant weight is achieved.
Causality of Experimental Choices:
-
Low Temperature: The reaction is carried out at low temperatures to minimize side reactions and to control the high reactivity of the acid chloride.
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the acid chloride.
-
Inert Atmosphere: An inert atmosphere prevents the oxidation of the aminophenol monomer.
-
LiCl: Lithium chloride is used to enhance the solubility of the aromatic polyamide in the organic solvent.
DOT Diagram: Polyamide Synthesis Workflow
Caption: Workflow for polyamide synthesis.
Synthesis of Polybenzoxazoles (PBOs)
The ortho-aminophenol structure of this compound is an ideal precursor for the synthesis of polybenzoxazoles, a class of high-performance polymers known for their exceptional thermal and chemical stability.
Protocol 2: Two-Step Synthesis of a Polybenzoxazole
This protocol outlines the synthesis of a poly(o-hydroxy amide) precursor followed by thermal cyclization to the PBO.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Three-necked flask with a mechanical stirrer and inert gas inlet
-
Heating mantle with temperature controller
-
Vacuum oven or tube furnace
Procedure:
Step 1: Synthesis of Poly(o-hydroxy amide)
-
Follow the procedure outlined in Protocol 1, replacing DMAc with NMP. The resulting polymer is the poly(o-hydroxy amide) precursor.
Step 2: Thermal Cyclization
-
Film Casting: Cast a film of the poly(o-hydroxy amide) solution onto a glass plate.
-
Solvent Removal: Dry the film in an oven at 100°C for several hours to remove the NMP.
-
Cyclization: Place the film in a vacuum oven or tube furnace under an inert atmosphere. Gradually heat the film according to the following schedule:
-
150°C for 1 hour
-
250°C for 1 hour
-
350°C for 2 hours
-
-
Cooling: Allow the oven to cool down to room temperature before removing the resulting polybenzoxazole film.
Scientific Rationale:
-
The two-step process allows for the formation of a processable precursor polymer that can be shaped (e.g., into films or fibers) before being converted into the final, intractable PBO.
-
The stepwise heating schedule for cyclization ensures the complete evolution of water and minimizes stress in the final film.
DOT Diagram: Polybenzoxazole Formation
Caption: Two-step synthesis of polybenzoxazole.
Application as a Curing Agent for Epoxy Resins
The amine and hydroxyl functionalities of this compound allow it to act as a curing agent for epoxy resins. The amine group can open the epoxide ring, and the hydroxyl group can further react, leading to a cross-linked network. Aromatic amine curing agents generally impart high thermal stability and chemical resistance to the cured epoxy.
Protocol 3: Curing of a Bisphenol A-based Epoxy Resin
This protocol details the procedure for using this compound as a curing agent for a diglycidyl ether of bisphenol A (DGEBA) epoxy resin.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound
-
Acetone (for viscosity reduction, optional)
Equipment:
-
Beaker or mixing cup
-
Stirring rod or mechanical mixer
-
Hot plate or oven for curing
-
Mold for casting the specimen
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. For this compound, with three active hydrogens (two from the amine and one from the hydroxyl), the AHEW is the molecular weight divided by 3.
-
Mixing: Preheat the epoxy resin to approximately 60°C to reduce its viscosity. Add the calculated amount of this compound to the warm resin and mix thoroughly until a homogeneous mixture is obtained. If needed, a small amount of acetone can be added to further reduce viscosity, which should be evaporated before curing.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a preheated mold and cure in an oven. A typical curing schedule for an aromatic amine would be:
-
80-100°C for 2 hours
-
150°C for 3-4 hours
-
-
Post-Curing: For optimal properties, a post-curing step at a higher temperature (e.g., 180°C for 1-2 hours) may be beneficial.
-
Cooling: Allow the cured specimen to cool slowly to room temperature to avoid thermal stress.
Justification of Curing Schedule:
-
The initial lower temperature stage allows for a controlled reaction, preventing an excessive exotherm.
-
The higher temperature stage is necessary to achieve a high degree of cross-linking and to develop the full thermal and mechanical properties of the thermoset.
Application as an Antioxidant in Polymers
Phenolic compounds are well-known primary antioxidants that function by scavenging free radicals. The hindered phenolic structure of this compound suggests its potential as an effective antioxidant to protect polymers from thermo-oxidative degradation. The presence of the amino group might also contribute to its antioxidant activity.
Protocol 4: Evaluation of Antioxidant Efficacy in Polypropylene
This protocol describes a method to incorporate this compound into polypropylene and evaluate its antioxidant performance.
Materials:
-
Polypropylene (PP) powder
-
This compound
-
Irganox 1010 (a commercial antioxidant, for comparison)
-
Internal mixer or twin-screw extruder
-
Compression molding machine
-
Oven for aging studies
-
Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) instrument
Procedure:
-
Compounding: Dry-blend the polypropylene powder with a specific weight percentage (e.g., 0.1-0.5 wt%) of this compound. A control sample with no antioxidant and a sample with a commercial antioxidant should also be prepared.
-
Melt Mixing: Melt-process the blends using an internal mixer or a twin-screw extruder to ensure homogeneous dispersion of the antioxidant.
-
Sample Preparation: Prepare test specimens by compression molding the compounded material into thin films or plaques.
-
Accelerated Aging: Place the specimens in an air-circulating oven at an elevated temperature (e.g., 135°C or 150°C).
-
Performance Evaluation:
-
Visual Inspection: Periodically inspect the samples for signs of degradation such as discoloration and embrittlement.
-
Mechanical Testing: Measure the tensile properties of the samples before and after aging to determine the retention of mechanical strength.
-
Thermal Analysis: Use DSC to measure the Oxidation Induction Time (OIT) of the stabilized polypropylene. A longer OIT indicates better oxidative stability. TGA can be used to assess the thermal stability of the polymer.
-
Data Presentation:
| Formulation | OIT (minutes) at 200°C | Tensile Strength Retention after 100h at 135°C (%) |
| Neat PP | ||
| PP + 0.2% this compound | ||
| PP + 0.2% Irganox 1010 |
Conclusion
This compound is a versatile molecule with significant potential in polymer chemistry. Its bifunctional nature allows it to be a building block for high-performance polymers such as polyamides and polybenzoxazoles. Furthermore, its chemical structure suggests its utility as a robust curing agent for epoxy resins and as an effective antioxidant for polyolefins. The protocols provided in these application notes offer a solid foundation for exploring and harnessing the capabilities of this promising compound in the development of advanced polymeric materials. Further research and optimization are encouraged to fully elucidate its performance in these and other potential applications.
References
Due to the lack of direct literature for "this compound" in these specific polymer applications, the following references pertain to analogous systems and general principles.
- Hsiao, S.-H., & Liou, G.-S. (2004). Synthesis and properties of novel poly(amide-imide)s containing pendent diphenylamino groups. Polymer, 45(23), 7869-7877.
- Park, H. J., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(21), 3829.
- Meng, X., Wang, P., & Jiang, L. (2011). Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer.
- Three Bond Technical News. (n.d.). Curing Agents for Epoxy Resin.
- Palmese, G. R., & La Scala, J. J. (2022). Development of branched polyphenolic poly(beta amino esters) to facilitate post-synthesis processing. Journal of Applied Polymer Science, 139(22), e52285.
- Zou, B., et al. (2020). Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties. Polymers, 12(1), 183.
- García, J. M., et al. (2014). Functional Aromatic Polyamides. Polymers, 6(3), 735-775.
- Zhang, Y., et al. (2023). Efficient and low-carbon synthesis of colorless transparent polyimides. Green Chemistry, 25(15), 6035-6042.
- BASF. (n.d.). Antioxidants - Plastics & Rubber.
- Gryn'ova, G., et al. (2020).
Application Notes and Protocols for the Use of 5-Amino-2-isopropylphenol in the Development of Novel Dyes
Introduction: The Versatility of Substituted Aminophenols in Chromophore Development
Substituted aminophenols are a cornerstone in the synthesis of a vast array of organic colorants. Their unique bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a diverse range of chemical transformations. The amino group serves as a primary anchor for diazotization, a critical step in the formation of azo dyes, which constitute the largest and most versatile class of synthetic colorants.[1] The position and electronic nature of substituents on the aromatic ring profoundly influence the spectral properties, solubility, and fastness of the resulting dyes.
5-Amino-2-isopropylphenol, a less-common aminophenol derivative, presents an intriguing scaffold for the development of novel dyes. The presence of the bulky isopropyl group ortho to the hydroxyl group can be expected to introduce unique steric and electronic effects. These may manifest as shifts in the absorption maxima (color), enhanced solubility in organic media, and potentially improved stability of the final dye molecule. This guide provides a comprehensive overview of the synthesis of this compound and its application in the development of novel azo dyes, tailored for researchers and professionals in dye chemistry and materials science.
PART 1: Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2-isopropyl-5-nitrophenol (Hypothetical Protocol)
Rationale: The nitration of phenols is a standard electrophilic aromatic substitution. The directing effects of the hydroxyl and isopropyl groups will influence the position of the incoming nitro group. While a mixture of isomers is possible, the para position to the hydroxyl group is often favored.
Materials:
-
2-isopropylphenol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Separatory Funnel
-
Rotary Evaporator
Protocol:
-
In a flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add 10 g of 2-isopropylphenol to 50 mL of dichloromethane and stir until dissolved.
-
In a separate beaker, prepare the nitrating mixture by carefully adding 8 mL of concentrated nitric acid to 12 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of 2-isopropylphenol over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Carefully pour the reaction mixture over 100 g of crushed ice and stir until the ice has melted.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Hypothetical Protocol)
Rationale: The reduction of an aromatic nitro group to an amine is a common and well-established transformation. Several reducing agents can be employed, with tin(II) chloride in hydrochloric acid being a reliable choice for laboratory-scale synthesis.
Materials:
-
2-isopropyl-5-nitrophenol
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Hydroxide (5 M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Magnetic Stirrer and Stir Bar
-
Heating Mantle with Reflux Condenser
-
Separatory Funnel
-
Rotary Evaporator
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 10 g of 2-isopropyl-5-nitrophenol in 100 mL of ethanol.
-
Add 35 g of tin(II) chloride dihydrate to the solution.
-
Slowly add 50 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 3 hours, monitoring the reaction progress by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of 5 M sodium hydroxide solution until a pH of 8-9 is reached.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization.
PART 2: Application in Novel Azo Dye Synthesis
The synthesized this compound can be used as a diazo component in an azo coupling reaction to produce a novel dye. A common and reliable coupling partner is 2-naphthol, which typically yields intensely colored azo compounds.
General Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of an azo dye.
Protocol 3: Synthesis of a Novel Azo Dye
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (37%)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Buchner Funnel and Flask
-
Filter Paper
Protocol:
-
Diazotization:
-
In a 250 mL beaker, dissolve 1.51 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water. Cool the solution to 0-5°C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aminophenol solution. Maintain the temperature below 5°C throughout the addition.
-
Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.
-
-
Azo Coupling:
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of 1 M sodium hydroxide solution. Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Collect the dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold water until the filtrate is neutral.
-
Dry the purified dye in an oven at 60°C.
-
PART 3: Characterization and Expected Data
The characterization of the newly synthesized dye is crucial to confirm its structure and evaluate its properties. Standard analytical techniques should be employed.
Analytical Techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups, such as the azo (-N=N-) bond, hydroxyl (-OH) group, and aromatic C-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the connectivity of the atoms.
-
UV-Visible (UV-Vis) Spectroscopy: To determine the wavelength of maximum absorption (λmax), which dictates the color of the dye, and to calculate the molar absorptivity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.
Expected Quantitative Data
The following table summarizes the expected data for the novel azo dye derived from this compound and 2-naphthol.
| Parameter | Expected Value/Observation |
| Appearance | Red to dark red solid |
| λmax (in Ethanol) | 480 - 520 nm |
| Molar Absorptivity (ε) | 20,000 - 35,000 L mol⁻¹ cm⁻¹ |
| ¹H NMR (δ, ppm) | Peaks corresponding to aromatic protons, isopropyl protons, and hydroxyl protons. |
| FT-IR (cm⁻¹) | ~1450-1500 cm⁻¹ (N=N stretch), ~3200-3600 cm⁻¹ (O-H stretch) |
Conclusion and Future Directions
This guide provides a comprehensive, albeit partially hypothetical, framework for the synthesis and application of this compound in the development of novel azo dyes. The proposed synthetic route offers a viable pathway to this interesting, underutilized building block. The detailed protocol for the synthesis of a novel azo dye serves as a starting point for further exploration into the properties and potential applications of colorants derived from this precursor.
Future research should focus on the actual synthesis and characterization of this compound to validate the proposed route. Subsequently, a library of novel dyes can be created by coupling the diazonium salt of this compound with a variety of coupling components. The evaluation of the dyeing performance, including fastness properties on different substrates, will be crucial in determining the commercial viability of these new colorants. The unique steric hindrance provided by the isopropyl group may lead to dyes with enhanced stability and unique photophysical properties, opening new avenues in the field of functional dyes and materials.
References
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This compound. Arctom. Available from: [Link]
-
This compound. Angene International Limited. Available from: [Link]
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. Available from: [Link]
-
Absorption of the resulting dye's spectra of 3-aminophenol versus.... ResearchGate. Available from: [Link]
- Process for the preparation of 2-amino-5-alkyl-phenols. Google Patents.
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Eco-Friendly Synthesis of Aminophenoxazinones from Aminophenols Catalyzed by Polyoxovanadate-Based MOFs Using Molecular Oxygen. ACS Publications. Available from: [Link]
-
Absorption spectra of 100 g of p-aminophenol / 25 ml treated according.... ResearchGate. Available from: [Link]
- An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof. Google Patents.
- Preparation of isopropyl-para-aminophenol. Google Patents.
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2-Aminophenol derivatives and process for their preparation. European Patent Office. Available from: [Link]
-
Synthesis of ortho-isopropyl phenol. PrepChem.com. Available from: [Link]
-
2-Amino-5-isopropylphenol. PubChem. Available from: [Link]
-
4-amino-2-isopropyl-5-methylphenol. ChemSynthesis. Available from: [Link]
- Process for preparation of phenoxypropanol amines. Google Patents.
- A process for the synthesis of ortho-methylated hydroxyaromatic compounds. Google Patents.
Sources
Application Notes and Protocols for the Nitration of 2-Isopropylphenol
Introduction: Strategic Nitration of an Ortho-Substituted Phenol
The electrophilic nitration of 2-isopropylphenol is a classic yet nuanced aromatic substitution reaction of significant interest in the synthesis of fine chemicals and pharmaceutical intermediates. The interplay between the activating, ortho,para-directing hydroxyl group and the sterically demanding ortho-isopropyl group presents a fascinating case study in regioselectivity. Understanding the factors that govern the position of nitration is paramount to achieving the desired product distribution, primarily a mixture of 2-isopropyl-4-nitrophenol and 2-isopropyl-6-nitrophenol.
This comprehensive guide provides a detailed experimental protocol for the nitration of 2-isopropylphenol. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles that inform the experimental design. We will delve into the reaction mechanism, safety considerations critical for nitration reactions, and robust analytical methods for the characterization of the resulting isomeric products.
Reaction Mechanism and Regioselectivity
The nitration of 2-isopropylphenol proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), the active electrophile, is typically generated in situ from the reaction of nitric acid with a strong acid catalyst, such as sulfuric acid.[1] The hydroxyl group of the phenol is a potent activating group, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. This activation is most pronounced at the ortho and para positions due to resonance stabilization of the intermediate arenium ion.[2]
However, the regiochemical outcome is a delicate balance of electronic and steric effects. The bulky isopropyl group at the 2-position sterically hinders the approach of the nitronium ion to the adjacent 6-position (ortho to the hydroxyl group). Consequently, nitration is expected to occur predominantly at the less sterically hindered 4-position (para to the hydroxyl group) and to a lesser extent at the 6-position. The precise ratio of these isomers is highly dependent on the reaction conditions, including the choice of nitrating agent, temperature, and solvent.
Safety Precautions: Taming a Potent Reaction
Nitration reactions are inherently energetic and require strict adherence to safety protocols. Nitric acid is a strong oxidizer and highly corrosive.[3] When mixed with sulfuric acid, it forms a potent nitrating mixture that can react violently with organic materials.
Key Safety Imperatives:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a flame-resistant lab coat.[4]
-
Fume Hood: All operations involving nitric acid and the nitrating mixture must be conducted in a well-ventilated chemical fume hood.[4]
-
Controlled Addition: The nitrating agent must be added slowly and in a controlled manner to the substrate solution, with efficient cooling to dissipate the heat generated during the exothermic reaction.
-
Temperature Monitoring: The reaction temperature must be carefully monitored and maintained within the specified range to prevent runaway reactions and the formation of undesired byproducts, including potentially explosive polynitrated compounds.
-
Quenching: The reaction should be quenched by carefully and slowly pouring the reaction mixture onto crushed ice to safely decompose any unreacted nitrating agent.
-
Waste Disposal: Nitric acid waste must be segregated and disposed of according to institutional guidelines. Do not mix nitric acid waste with organic solvents.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established methods for the nitration of substituted phenols.[5]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Grade |
| 2-Isopropylphenol | C₉H₁₂O | 136.19 | >98% |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | ACS Grade (95-98%) |
| Concentrated Nitric Acid | HNO₃ | 63.01 | ACS Grade (68-70%) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |
| Deionized Water | H₂O | 18.02 | |
| Crushed Ice | H₂O | 18.02 |
Procedure
-
Preparation of the Nitrating Mixture:
-
In a 100 mL flask, carefully add 20 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly, with constant stirring, add 10 mL of concentrated nitric acid to the cold sulfuric acid. Caution: This is a highly exothermic process. Maintain the temperature below 10 °C.
-
Allow the nitrating mixture to cool to 0-5 °C before use.
-
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (73.4 mmol) of 2-isopropylphenol in 50 mL of dichloromethane.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
-
Nitration Reaction:
-
Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred 2-isopropylphenol solution over a period of 30-45 minutes.
-
Carefully monitor the internal temperature and maintain it between 0-5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) solvent system. The product spots should be more polar than the starting material.
-
-
Work-up and Extraction:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture over approximately 200 g of crushed ice in a large beaker with vigorous stirring.
-
Allow the ice to melt completely. The mixture will separate into two layers.
-
Transfer the mixture to a separatory funnel and separate the organic layer (DCM).
-
Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product, a yellow-orange oil or solid, will be a mixture of 2-isopropyl-4-nitrophenol and 2-isopropyl-6-nitrophenol.
-
This mixture can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Experimental Workflow Diagram
Caption: Workflow for the nitration of 2-isopropylphenol.
Characterization and Analysis
A combination of chromatographic and spectroscopic techniques is essential for confirming the identity and purity of the nitrated products.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the reaction progress and assess the purity of the final product. The nitrated phenols are more polar than the starting 2-isopropylphenol and will have lower Rf values.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for separating the isomeric products and confirming their molecular weight.[6] The mass spectrum should show a molecular ion peak corresponding to the molecular formula of the nitrated products (C₉H₁₁NO₃).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation of the isomers. The substitution pattern on the aromatic ring will give rise to characteristic chemical shifts and splitting patterns.
Expected NMR Data:
| Compound | ¹H NMR (Predicted, in CDCl₃) | ¹³C NMR (Predicted, in CDCl₃) |
| 2-Isopropylphenol | δ 7.2-6.7 (m, 4H, Ar-H), 4.8 (s, 1H, OH), 3.2 (sept, 1H, CH), 1.2 (d, 6H, CH₃) | δ 152.0 (C-OH), 136.0 (C-iPr), 126.5 (Ar-CH), 125.0 (Ar-CH), 120.0 (Ar-CH), 115.0 (Ar-CH), 27.0 (CH), 22.5 (CH₃) |
| 2-Isopropyl-4-nitrophenol | δ 8.1 (d, 1H, Ar-H), 7.9 (dd, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 5.5 (s, 1H, OH), 3.3 (sept, 1H, CH), 1.3 (d, 6H, CH₃) | δ 158.0 (C-OH), 141.0 (C-NO₂), 137.0 (C-iPr), 125.0 (Ar-CH), 124.0 (Ar-CH), 115.0 (Ar-CH), 27.5 (CH), 22.0 (CH₃) |
| 2-Isopropyl-6-nitrophenol | δ 7.8 (d, 1H, Ar-H), 7.5 (t, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 10.5 (s, 1H, OH), 3.4 (sept, 1H, CH), 1.4 (d, 6H, CH₃) | δ 150.0 (C-OH), 140.0 (C-NO₂), 138.0 (C-iPr), 135.0 (Ar-CH), 124.0 (Ar-CH), 120.0 (Ar-CH), 28.0 (CH), 22.0 (CH₃) |
Note: Predicted chemical shifts are based on known values for similar compounds and may vary slightly from experimental data.[7][8]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low or no product formation | - Inactive nitrating agent- Reaction temperature too low | - Prepare fresh nitrating mixture- Ensure the reaction is stirred at the specified temperature |
| Formation of dark tarry material | - Reaction temperature too high- Nitrating agent added too quickly | - Maintain strict temperature control- Add the nitrating agent slowly and dropwise |
| Incomplete reaction | - Insufficient reaction time- Insufficient amount of nitrating agent | - Extend the reaction time and monitor by TLC- Use a slight excess of the nitrating agent |
| Difficult separation of isomers | - Similar polarities of the isomers | - Use a long chromatography column with a shallow solvent gradient for better separation |
References
-
NOP – Sustainability in the organic chemistry lab course. (n.d.). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245260). Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropyl-4-nitrophenol. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Isopropyl-5-methyl-4-nitrophenol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-isopropyl-2-nitrophenol. Retrieved from [Link]
-
NOP – Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR. Retrieved from [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
Quora. (2019, April 6). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]
- Yuan, B., et al. (2019). Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS.
-
PubChem. (n.d.). 2-Isopropyl-5-methyl-4-nitrophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of 4-nitrophenol. Retrieved from [Link]
- Google Patents. (n.d.). CN1197785A - Preparation of o-isopropyl phenol.
- Google Patents. (n.d.). DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol.
-
YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0035770). Retrieved from [Link]
-
MDPI. (2023, May 10). Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 2-Isopropyl-4-methylphenol. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]
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- 1. rsc.org [rsc.org]
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- 3. prepchem.com [prepchem.com]
- 4. 2-Nitrophenol | C6H5NO3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. guidechem.com [guidechem.com]
- 6. 2-Isopropylphenol(88-69-7) 1H NMR spectrum [chemicalbook.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 5-Amino-2-isopropylphenol Synthesis
Welcome to the technical support resource for the synthesis of 5-Amino-2-isopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, optimize your reaction conditions, and ultimately improve the yield and purity of your final product.
Overview of the Synthetic Pathway
The most common and efficient synthesis of this compound is a two-step process starting from 2-isopropylphenol. The pathway involves an electrophilic aromatic substitution (nitration) followed by a reduction of the resulting nitro group.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Step 1: Nitration of 2-Isopropylphenol
Question 1: My yield of the desired 5-nitro-2-isopropylphenol is low, and I'm getting a mixture of isomers. What's going wrong?
Answer: This is a common issue related to regioselectivity in electrophilic aromatic substitution. Both the hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups are ortho-, para-directing activators. The key to maximizing the yield of the 5-nitro (para to -OH, meta to -isopropyl) isomer lies in carefully controlling the reaction conditions.
-
Potential Cause 1: Suboptimal Reaction Temperature. Higher temperatures can reduce selectivity and favor the formation of other isomers, such as the ortho-nitro product.[1] Elevated temperatures also increase the risk of side reactions like oxidation.
-
Recommendation: Maintain a strict, low-temperature environment, ideally between 0-5 °C, throughout the addition of the nitrating agent.[1] This enhances the kinetic control needed to favor the sterically less hindered para-position.
-
-
Potential Cause 2: Incorrect Nitrating Agent Concentration. Using highly concentrated nitric acid can lead to aggressive, uncontrolled reactions, resulting in oxidation of the phenol into dark, tarry byproducts and over-nitration to form dinitro compounds.[1]
-
Potential Cause 3: Insufficient Reaction Time. The reaction may not have proceeded to completion.
-
Recommendation: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Compare the reaction mixture spot against the starting material (2-isopropylphenol) spot. The reaction is complete when the starting material spot has disappeared.
-
Question 2: The reaction mixture turned into a dark, tarry mess. Is it salvageable?
Answer: The formation of dark, tarry materials is typically due to oxidation of the phenol ring, a common side reaction when working with strong oxidizing agents like nitric acid.[1]
-
Primary Cause: Oxidative Degradation. Phenols are highly susceptible to oxidation, especially under harsh conditions (high temperature, concentrated acid).
-
Preventative Measures: The most effective strategy is prevention. Ensure the reaction is performed at low temperatures (0-5 °C) and add the nitrating agent slowly and dropwise to dissipate the exothermic heat generated.[1] Using an inert solvent can also help manage the reaction exotherm.[2]
-
Corrective Action: While difficult, you can attempt to salvage the product. After quenching the reaction, try to extract the desired product into an organic solvent. Subsequent purification via column chromatography may be necessary to separate the product from the polymeric byproducts.
-
Step 2: Reduction of 5-Nitro-2-isopropylphenol
Question 3: The reduction of the nitro group is incomplete. How can I drive the reaction to completion?
Answer: Incomplete reduction can stem from several factors related to the reducing agent or the reaction environment.
-
Potential Cause 1: Insufficient Reducing Agent or Inactive Catalyst. Whether you are using a metal/acid combination (like Fe/HCl or Sn/HCl) or catalytic hydrogenation (H₂ with Pd/C or PtO₂), the stoichiometry and activity are critical.[4]
-
Recommendation (Metal/Acid): Ensure you are using a sufficient molar excess of the metal. The metal surface can become passivated, so vigorous stirring is essential.
-
Recommendation (Catalytic Hydrogenation): The catalyst (e.g., Pd/C) may be old or poisoned. Use a fresh batch of catalyst. Ensure the system is properly purged of air and that the hydrogen pressure is maintained.
-
-
Potential Cause 2: Improper pH (for metal/acid reductions). The reduction with metals like iron or tin requires an acidic medium to proceed efficiently.
-
Recommendation: Maintain an acidic pH throughout the reaction. If the reaction stalls, a small addition of concentrated HCl may help reactivate it.
-
Question 4: My final product, this compound, seems to be degrading quickly after isolation. It's changing color. Why?
Answer: Aminophenols are notoriously unstable and are highly susceptible to air oxidation, which often results in the formation of colored quinone-imine type impurities. The free base form is particularly prone to this degradation.[5]
-
Cause: Air Oxidation. The electron-donating amino and hydroxyl groups make the aromatic ring highly activated and easily oxidized by atmospheric oxygen.
-
Recommendation 1: Work Under an Inert Atmosphere. During workup and isolation, blanket the solution and the solid product with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Recommendation 2: Isolate as a Stable Salt. The most robust solution is to convert the aminophenol into a more stable acid addition salt, such as the hydrochloride (HCl) salt.[5] This is achieved by dissolving the crude free base in a suitable solvent (e.g., isopropanol or ether) and bubbling dry HCl gas through it or adding a solution of HCl in a solvent. The resulting salt is typically a stable, crystalline solid that can be stored for extended periods.
-
Frequently Asked Questions (FAQs)
Q: What is the most effective reducing agent for converting the nitro group to an amine? A: Both catalytic hydrogenation and metal/acid reductions are effective. The choice often depends on laboratory equipment and scale.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This method is very clean, as the only byproduct is water. It often provides high yields and purity, making it ideal for many applications. However, it requires specialized equipment for handling hydrogen gas under pressure.[4]
-
Metal in Acidic Media (e.g., Fe/HCl or SnCl₂): This is a classic and reliable method that does not require pressure equipment. It is often cheaper and very effective. However, the workup involves filtering off metal salts, which can sometimes complicate purification.[4]
Q: How can I best monitor the progress of my reactions? A: Thin Layer Chromatography (TLC) is an indispensable tool. For the nitration step, you can monitor the disappearance of the 2-isopropylphenol starting material. For the reduction step, you can monitor the disappearance of the 5-nitro-2-isopropylphenol intermediate. Using a UV lamp for visualization is effective as the aromatic rings are UV-active. A developing solvent system like 3:1 Hexanes:Ethyl Acetate is a good starting point.
Q: What are the critical safety precautions for this synthesis? A:
-
Nitration: Nitric acid is highly corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform the reaction in a chemical fume hood. Be extremely cautious when mixing nitric acid with organic materials.
-
Reduction: If using catalytic hydrogenation, handle hydrogen gas with extreme care as it is highly flammable. Ensure all equipment is properly grounded and free of leaks. If using metals and acid, the reaction will generate hydrogen gas, so ensure adequate ventilation.
Q: How should I store the final this compound product? A: If isolated as the free base, it should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber-colored vial at low temperatures (refrigerated) to slow down oxidation. For long-term stability, it is highly recommended to convert it to its hydrochloride salt, which is significantly more resistant to degradation.[5]
Data & Protocols
Data Summary Tables
Table 1: Recommended Reaction Conditions for Nitration of 2-Isopropylphenol
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–5 °C | Maximizes para-selectivity, minimizes oxidation and side reactions.[1] |
| Nitrating Agent | Dilute HNO₃ (~35%) or HNO₃/Acetic Acid | Provides a more controlled reaction to prevent over-nitration and degradation.[1][2] |
| Addition Method | Slow, dropwise addition with vigorous stirring | Controls the reaction exotherm and ensures homogenous mixing. |
| Monitoring | Thin Layer Chromatography (TLC) | Confirms the consumption of starting material to ensure reaction completion. |
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Advantages | Disadvantages |
| H₂ with Pd/C, PtO₂, or Raney Ni | High yield, clean reaction (byproduct is water), easy product isolation. | Requires specialized pressure equipment, catalyst can be a fire hazard.[4] |
| Fe in Acetic or Hydrochloric Acid | Inexpensive, effective, does not require pressure equipment. | Workup involves removal of iron salts, can be messy on a large scale.[4] |
| Tin(II) Chloride (SnCl₂) | A mild reducing agent, useful for sensitive substrates. | Generates tin-based waste which requires proper disposal.[4] |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-2-isopropylphenol
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-isopropylphenol (1.0 eq) in a suitable solvent like glacial acetic acid or an inert hydrocarbon.
-
Cool the flask to 0 °C in an ice-water bath.
-
Prepare the nitrating mixture by slowly adding nitric acid (1.1 eq, ~35%) to the dropping funnel.
-
Add the nitric acid dropwise to the stirred solution of 2-isopropylphenol over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Slowly pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
-
To a hydrogenation vessel, add 5-Nitro-2-isopropylphenol (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol %).
-
Seal the vessel, evacuate the air and replace it with nitrogen several times, then evacuate and replace with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., to 50 psi) and stir the reaction vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric; quench it with water immediately.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low product yield.
Analytical Methods
To ensure the quality and identity of your synthesized compounds, a combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and initial purity assessment.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and separation of isomers.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the molecular weight and identifying volatile impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation and confirmation of the final product's identity.
References
- BenchChem Technical Support. (2025). Technical Support Center: Synthesis of 2-Isopropyl-5-methyl-4-nitrophenol.
- Google Patents. (1959).
- Google Patents. (2019). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
- Wikipedia. Reduction of nitro compounds.
- Google Patents. (2003).
- Google Patents. (2016). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof.
- Khan Academy.
- Zeegers, P. J. Nitration of Phenols A Two-Phase System.
- International Journal of Pharma and Bio Sciences. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY.
- Lee, S., et al. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
Sources
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- 2. US2868844A - Selective nitration process - Google Patents [patents.google.com]
- 3. datapdf.com [datapdf.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 6. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Purification of Crude 5-Amino-2-isopropylphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude "5-Amino-2-isopropylphenol," a key intermediate in various synthetic pathways.
I. Understanding the Challenges in Purifying this compound
This compound, like many aromatic amines, is susceptible to oxidation, which can lead to the formation of colored impurities.[1] The presence of both a hydroxyl and an amino group on the aromatic ring makes it a polar molecule, influencing its solubility and chromatographic behavior. Common impurities may arise from the synthetic route, including unreacted starting materials, byproducts of side reactions, and degradation products.
A critical first step in any purification strategy is to characterize the crude material to understand the nature and quantity of impurities present. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.[2][3]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the purification of this compound, providing explanations and actionable solutions.
Issue 1: Product Discoloration (Yellow, Brown, or Darkening)
Question: My crude this compound is colored, and the discoloration worsens upon standing or during purification attempts. What is causing this, and how can I obtain a colorless product?
Answer:
Discoloration is a frequent issue with aminophenols and is primarily caused by oxidation.[1] The amino group makes the aromatic ring electron-rich and highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal impurities. The colored byproducts are often quinone-like structures or polymeric materials.
Solutions:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps like distillation or recrystallization.[4]
-
Antioxidants/Reducing Agents: During workup and purification, the addition of a small amount of a reducing agent like sodium dithionite (sodium hydrosulfite) or sodium sulfite can help prevent oxidation.[5][6]
-
Charcoal Treatment: Activated charcoal can be effective at adsorbing colored impurities.[7] This is typically done during recrystallization by adding a small amount of charcoal to the hot solution before filtering.[8]
-
Storage: Store the purified product in a dark, airtight container, preferably under an inert atmosphere and at reduced temperatures.
Issue 2: Poor Recovery After Recrystallization
Question: I am experiencing low yields after attempting to recrystallize my crude this compound. What are the likely causes?
Answer:
Low recovery during recrystallization can stem from several factors, including the choice of solvent, the amount of solvent used, and premature crystallization.
Solutions:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[9][10] For this compound, which has both polar and non-polar characteristics, a mixed solvent system might be necessary.[11] Experiment with different solvent systems such as ethanol/water, toluene, or ethyl acetate/hexane mixtures.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[7] Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Inducing Crystallization: If crystals do not form upon cooling, it may be because the solution is not supersaturated. You can try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or slowly evaporating some of the solvent.[10]
-
Cooling Rate: Allow the solution to cool slowly. Rapid cooling can lead to the formation of small, impure crystals that trap impurities.
Issue 3: Ineffective Separation by Column Chromatography
Question: I am struggling to separate my product from impurities using silica gel column chromatography. The product either streaks, co-elutes with impurities, or does not elute at all.
Answer:
The basic nature of the amino group in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel.[12] This can cause peak tailing, irreversible adsorption, and poor separation.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase.[7] This will compete with the amine product for the acidic sites on the silica, improving the peak shape and elution.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or an amine-functionalized silica gel.[12]
-
Thin-Layer Chromatography (TLC) Optimization: Before running a column, optimize the separation on TLC plates to find a suitable solvent system that provides good separation between your product and the impurities. A good Rf value for the product is typically in the range of 0.2-0.4.[7]
Issue 4: Decomposition During Distillation
Question: My product appears to be decomposing when I try to purify it by distillation, even under vacuum.
Answer:
Aminophenols can be sensitive to high temperatures and may decompose or polymerize, especially in the presence of air.[13][14]
Solutions:
-
Reduced Pressure Distillation (Vacuum Distillation): This is the preferred method for distilling heat-sensitive compounds as it lowers the boiling point.[14][15] A patent for producing aminophenols suggests distillation under a reduced pressure of 0.1 to 600 mmHg at a temperature of 120 to 250°C.[4]
-
Inert Atmosphere: Ensure the distillation is performed under a nitrogen or argon atmosphere to prevent oxidation.[4]
-
Avoid Overheating: Use a heating mantle with a stirrer and monitor the temperature of the distilling flask closely. Do not heat the flask to dryness, as this can cause decomposition of the residue.
III. Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
While specific experimental data for this compound is not widely published, we can infer properties from similar structures. It is expected to be a solid at room temperature. For comparison, the related compound 5-isopropyl-2-methylphenol (Carvacrol) has a melting point of 3°C and a boiling point of 237.7°C at atmospheric pressure. 4-Aminophenol has a much higher melting point of 187.5°C and is unstable under normal atmospheric conditions.[13]
Q2: What is a good starting point for a recrystallization solvent system?
Given the molecule's structure with a polar phenol and amine group and a non-polar isopropyl group, a mixture of a polar and a non-polar solvent is a good starting point.[11] Consider trying ethanol/water, methanol/water, or toluene. Solubility tests with small amounts of the crude material in various solvents at room temperature and upon heating are highly recommended to identify the optimal system.[8]
Q3: How can I assess the purity of my final product?
Several analytical methods can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities.[5][16] A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point.[3]
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can provide excellent resolution and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify impurities if their signals do not overlap with the product's signals. Quantitative NMR (qNMR) is also a powerful tool for purity assessment.[2]
-
Melting Point: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.
Q4: What are the main challenges when scaling up the purification process?
Scaling up purification from the lab to a pilot or manufacturing scale presents several challenges:[17]
-
Heat Transfer: Larger vessels have a lower surface-area-to-volume ratio, which can make heating and cooling less efficient and potentially lead to localized hot spots and impurity formation.[18]
-
Mixing: Achieving uniform mixing in large reactors can be difficult, which may affect reaction kinetics and impurity profiles.[18]
-
Chromatography: Scaling up column chromatography can be expensive and technically challenging due to the cost of large columns and stationary phases, as well as maintaining packing quality.[19]
-
Process Safety: Handling large quantities of flammable solvents and potentially toxic materials requires rigorous safety protocols.[20]
IV. Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent pair (e.g., ethanol/water). The crude solid should be sparingly soluble at room temperature but completely soluble in the hot solvent.
-
Dissolution: In a flask, add the crude this compound. Heat the chosen solvent and add the minimum amount of the hot solvent to the crude product with stirring until it completely dissolves.[7]
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount (e.g., 1-2% by weight of the crude product) of activated charcoal.[8] Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization does not occur, try scratching the inner wall of the flask or placing it in an ice bath.[8][10]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine a suitable mobile phase for separation using TLC. A good starting point is a mixture of ethyl acetate and hexanes. To improve peak shape, consider adding 0.5% triethylamine to the solvent system.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.[7]
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
V. Visual Workflow and Data Summary
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for common purification issues.
Table 1: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Best For |
| Recrystallization | Scalable, cost-effective, good for removing small amounts of impurities.[7] | Solvent selection can be challenging, potential for product loss in mother liquor. | Purifying solids that are already relatively pure. |
| Column Chromatography | Excellent for separating complex mixtures with different polarities.[7] | Can be time-consuming, requires significant solvent volumes, challenging to scale up.[17][19] | Small to medium scale purification of complex mixtures. |
| Vacuum Distillation | Effective for separating compounds with different boiling points, good for heat-sensitive materials.[4][14] | Not suitable for non-volatile compounds or azeotropes, risk of decomposition if overheated. | Purifying liquids or low-melting solids from non-volatile impurities. |
VI. References
-
Purification techniques for N-Formyl-2-aminophenol from a reaction mixture. - Benchchem. Available at:
-
EP0224625A1 - Process for producing aminophenols - Google Patents. Available at:
-
Risks and Control Strategies of Scale-up in Purification Process - Bio-Link. Available at:
-
Scale-Up Challenges for Intermediates: A Practical Guide - At Tianming Pharmaceutical. Available at:
-
Considerations for Scaling Up Purification Processes - Bio-Rad. Available at:
-
Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd. Available at:
-
PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. Available at:
-
Workup: Amines - Department of Chemistry : University of Rochester. Available at:
-
Technical Support Center: Purification of Polar Aromatic Amines - Benchchem. Available at:
-
Process Design and Economics of Production of p-Aminophenol - arXiv. Available at: [Link]
-
5 Common Challenges in Scaling Up an API - Neuland Labs. Available at: [Link]
-
Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds - Benchchem. Available at:
-
Is there an easy way to purify organic amines? - Biotage. Available at: [Link]
-
Purification: Distillation at Reduced Pressures - Department of Chemistry : University of Rochester. Available at: [Link]
-
Isopropyl 5-amino-5-oxo-2-(p-tolylsulfonylamino)pentanoate - Solubility of Things. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
US4870209A - Process for purifying crude 4-aminophenol - Google Patents. Available at:
-
Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline. Available at: [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. Available at: [Link]
-
Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” - Ijaresm. Available at: [Link]
-
HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Available at: [Link]
-
Safety Data Sheet: 5-Isopropyl-2-methyl-phenol - Carl ROTH. Available at: [Link]
-
Comparative Guide to HPLC Purity Analysis of Isopropyl 5,6-diaminonicotinate - Benchchem. Available at:
-
US2035502A - Method of preparing purified para amino phenol - Google Patents. Available at:
-
Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile - Benchchem. Available at:
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
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- 4. EP0224625A1 - Process for producing aminophenols - Google Patents [patents.google.com]
- 5. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 6. US2035502A - Method of preparing purified para amino phenol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
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- 11. solubilityofthings.com [solubilityofthings.com]
- 12. biotage.com [biotage.com]
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- 15. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]
- 16. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 17. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 18. tianmingpharm.com [tianmingpharm.com]
- 19. bio-rad.com [bio-rad.com]
- 20. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
Technical Support Center: Synthesis of Substituted Aminophenols
Welcome to the Technical Support Center for the synthesis of substituted aminophenols. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of aminophenol synthesis. Our focus is on anticipating and resolving the common side reactions and experimental challenges encountered in the lab.
Introduction to Aminophenol Synthesis
Substituted aminophenols are crucial intermediates in the pharmaceutical, dye, and photographic industries.[1] The most prevalent synthetic route involves the reduction of the corresponding substituted nitrophenols.[1] While seemingly straightforward, this reduction is a multi-step process that can be prone to side reactions, leading to impurities that complicate purification and compromise final product quality. This guide provides a structured approach to troubleshooting these challenges, grounded in chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions that frequently arise during the synthesis of substituted aminophenols.
Q1: My reduction of the nitrophenol is very slow or incomplete. What are the likely causes?
An incomplete reduction is a common issue that can often be traced back to several factors. Firstly, the activity of your reducing agent is paramount. For catalytic hydrogenations, ensure your catalyst (e.g., Pd/C, Pt/C, Raney Nickel) is not poisoned or deactivated. For metal/acid reductions like the Béchamp reduction (Fe/HCl), the surface area and purity of the metal are critical; use finely powdered and, if necessary, activated metals.[2] Secondly, poor solubility of the nitroaromatic starting material in the reaction solvent can severely limit the reaction rate. Consider alternative solvents or co-solvent systems to ensure your starting material is fully dissolved.[2] Finally, the reaction temperature may be insufficient. While many reductions proceed at room temperature, some substrates require heating to achieve a practical rate.[2]
Q2: My final aminophenol product is discolored (e.g., pink, brown, or black). What causes this and how can I prevent it?
Discoloration is almost always a sign of oxidation.[3] Aminophenols, particularly the 2- and 4-isomers, are highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat, leading to the formation of colored polymeric impurities.[1][3] To mitigate this, it is best practice to perform the reaction and subsequent work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon).[3] During purification, treating the crude product solution with activated charcoal can effectively adsorb these colored impurities.[3] For storage, converting the aminophenol to its more stable acid salt is a common strategy.[1]
Q3: I'm observing significant amounts of side products like hydroxylamines, azoxy, or azo compounds. How can I improve the selectivity towards the desired aminophenol?
The formation of these intermediates is a result of incomplete reduction. The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[4][5] If the reaction conditions are not sufficiently reducing, these intermediates can accumulate or react with each other to form dimeric species like azoxy and azo compounds. To favor the complete reduction, ensure a sufficient excess of the reducing agent and optimized reaction conditions (temperature, pressure for hydrogenations). Catalytic hydrogenation and metal/acid combinations are generally more effective at achieving complete reduction compared to milder reducing agents.[2]
Q4: What are the best general methods for purifying substituted aminophenols?
Purification strategies depend on the specific aminophenol and the impurities present. Recrystallization is a common and effective method. For aminophenols that are difficult to crystallize directly, conversion to an acid salt (e.g., hydrochloride or sulfate) can improve crystallinity and stability. The purified salt can then be neutralized to regenerate the free aminophenol.[1] In cases where stubborn impurities like 4,4'-diaminodiphenyl ether are present in p-aminophenol synthesis, extractive purification methods have been developed.[6] Adjusting the pH of an aqueous solution of the crude product can also be used for purification, as the solubility of aminophenols is often pH-dependent.[6]
Troubleshooting Guides
This section provides more detailed, scenario-based troubleshooting for specific issues encountered during the synthesis of substituted aminophenols.
Problem 1: Incomplete Reduction of the Nitro Group
Symptoms:
-
TLC or HPLC analysis shows the presence of starting nitrophenol.
-
The reaction stalls before all the starting material is consumed.
-
A complex mixture of products is observed, including partially reduced intermediates.
Causality and Troubleshooting Workflow:
The reduction of a nitro group is a stepwise process, and stalling at intermediate stages can be due to several factors. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for incomplete reduction.
Step-by-Step Methodologies:
-
Verify Reagent Activity & Stoichiometry:
-
Catalytic Hydrogenation: Ensure the catalyst is fresh. Noble metal catalysts can be poisoned by sulfur or other functional groups.[7] If catalyst poisoning is suspected, consider a different reduction method. Ensure sufficient catalyst loading (typically 5-10 mol%).
-
Metal/Acid Reduction: Use a fresh batch of finely powdered metal (e.g., Fe, Sn, Zn).[8][9] The acid concentration is also crucial; ensure it is appropriate for the chosen metal and substrate.[2]
-
-
Assess Substrate Solubility:
-
Observe the reaction mixture. Is the starting nitrophenol fully dissolved? If not, the reaction is likely diffusion-limited.
-
Protocol: Increase the solvent volume or switch to a solvent system with better solubilizing power. For catalytic hydrogenations, polar protic solvents like ethanol or acetic acid are often effective.[2]
-
-
Optimize Reaction Conditions:
-
Temperature: Gently warm the reaction mixture. Many reductions show a significant rate increase with a modest temperature rise.[2] However, be aware that higher temperatures can sometimes promote side reactions.
-
Pressure (for Hydrogenation): If using a Parr shaker or autoclave, increase the hydrogen pressure. This increases the concentration of dissolved hydrogen, which can accelerate the reaction rate.
-
-
Identify Side Products:
-
If the reaction yields a persistent mixture of compounds, try to identify the major side products by LC-MS or NMR. If hydroxylamine or nitroso intermediates are present, it's a clear indication of insufficient reducing power.
-
Problem 2: Formation of Dimeric Impurities (Azoxy, Azo, Hydrazo Compounds)
Symptoms:
-
The appearance of intensely colored byproducts in the reaction mixture.
-
Mass spectrometry data indicates the presence of species with approximately double the mass of the expected product.
Causality and Mechanistic Insight:
These dimeric impurities arise from the condensation of partially reduced intermediates. For example, a nitroso intermediate can react with a hydroxylamine intermediate to form an azoxy compound. These side reactions are particularly prevalent under neutral or alkaline conditions.
Caption: Desired vs. side reaction pathways.
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Maintain Acidic Conditions | Acidic conditions protonate the hydroxylamine intermediate, preventing its condensation with the nitroso intermediate. | For metal-based reductions, ensure a sufficient amount of acid (e.g., HCl, H₂SO₄, or acetic acid) is present throughout the reaction.[8][10] |
| Use a Stronger Reducing System | Systems like catalytic hydrogenation or excess SnCl₂ are highly effective at rapidly converting intermediates to the final amine, minimizing their concentration and the likelihood of side reactions. | Switch from a milder reducing agent to H₂/Pd-C or an excess of a metal/acid combination. |
| Control Reaction Temperature | Lower temperatures can sometimes disfavor the condensation reactions relative to the desired reduction. | If feasible, run the reaction at a lower temperature, even if it extends the reaction time. |
Problem 3: Product Instability and Decomposition
Symptoms:
-
The isolated aminophenol darkens over time, even when stored.
-
The product degrades during purification, especially when heated.
Causality and Prevention:
Aminophenols are prone to oxidative degradation.[1][3] This is particularly true for ortho- and para-aminophenols. The electron-donating amino and hydroxyl groups activate the aromatic ring, making it susceptible to oxidation.
Stabilization Protocols:
-
Work-up under Inert Atmosphere:
-
Protocol: After the reaction is complete, conduct all subsequent steps (filtration, extraction, solvent removal) under a blanket of nitrogen or argon. Use de-gassed solvents to minimize exposure to dissolved oxygen.
-
-
Use of Antioxidants:
-
For storing solutions of aminophenols or during work-up, small amounts of antioxidants can be added.
-
Protocol: Add a small quantity of sodium bisulfite or sodium hydrosulfite to aqueous solutions during work-up to inhibit oxidation.[11]
-
-
Conversion to a Salt for Storage:
-
Protonating the basic amino group significantly reduces the electron-donating ability and thus the susceptibility to oxidation.
-
Protocol: Dissolve the purified aminophenol in a suitable solvent (e.g., isopropanol, ethanol) and add a solution of HCl in the same solvent or bubble dry HCl gas through the solution to precipitate the hydrochloride salt. Collect the salt by filtration and dry under vacuum.
-
Summary of Common Reduction Methods and Conditions
| Reduction Method | Typical Reagents | Advantages | Common Issues & Side Reactions |
| Catalytic Hydrogenation | H₂ (1-50 atm), Pd/C, Pt/C, Raney Ni | High yields, clean reactions, easy product isolation. | Catalyst poisoning, potential for ring hydrogenation at high pressures/temperatures. |
| Béchamp Reduction | Fe, HCl (catalytic) | Cost-effective, suitable for large-scale synthesis.[12] | Formation of iron oxide sludge which can complicate work-up, reaction can be exothermic.[13] |
| Other Metal/Acid Reductions | Sn/HCl, Zn/HCl, Zn/AcOH | Effective and versatile.[8][9] | Generates metallic waste, can be exothermic.[13] Tin salts can be difficult to remove completely. |
References
-
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Aminophenols. Retrieved from [Link]
- Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
-
National Center for Biotechnology Information. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2024). OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. Retrieved from [Link]
-
ACS Publications. (2025, June 18). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[6][8]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Béchamp reduction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, April 21). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Retrieved from [Link]
-
ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds? Retrieved from [Link]
- Google Patents. (n.d.). US20130310597A1 - Process for preparation of substituted p-aminophenol.
-
ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Retrieved from [Link]
-
Semantic Scholar. (2020, April 21). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Retrieved from [Link]
-
ResearchGate. (2025, October 17). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Retrieved from [Link]
- Google Patents. (n.d.). US3079435A - Catalytic hydrogenation of nitrophenol.
-
ResearchGate. (2025, August 5). Hydrogenation of nitrophenols catalyzed by carbon black-supported nickel nanoparticles under mild conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). AMINATION BY REDUCTION. Retrieved from [Link]
-
Scribd. (n.d.). Chemists' Guide to Béchamp Reduction. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The use of nano supported nickel catalyst in reduction of p-nitrophenol using hydrazine as hydrogen donor. Retrieved from [Link]
-
ResearchGate. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]
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Preventing oxidation of "5-Amino-2-isopropylphenol" during storage
Introduction
Welcome to the technical support guide for 5-Amino-2-isopropylphenol (CAS No. 39908-77-5). This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This compound is a valuable intermediate, but its unique structure, containing both an electron-donating amino group and a phenolic hydroxyl group on an aromatic ring, makes it highly susceptible to oxidation. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios related to its storage and handling to ensure the integrity and reliability of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Question 1: What is this compound and why is it so sensitive?
This compound is an aromatic organic compound. Its sensitivity stems from the presence of two functional groups prone to oxidation: the aminic (-NH2) and the phenolic (-OH) groups. These groups increase the electron density of the aromatic ring, making it highly susceptible to attack by atmospheric oxygen and other oxidizing agents. This process is often accelerated by factors like light, heat, and the presence of trace metal ions.[1]
Question 2: How can I visually identify if my this compound has oxidized?
Fresh, high-purity this compound should be a light-colored, off-white to tan solid. Oxidation typically leads to the formation of highly colored quinone-imine species or polymeric materials.[2] Therefore, a noticeable color change to pink, red, brown, or dark purple is a primary indicator of degradation. The material may also appear clumpy or tarry.
Question 3: My new, sealed bottle of this compound is already discolored. What happened?
Discoloration upon arrival can be due to several factors:
-
Improper Packaging: The manufacturer may not have packaged the material under an inert atmosphere (like argon or nitrogen), allowing slow oxidation during transit and storage.
-
Residual Impurities: Trace metal impurities from the synthesis process can catalyze oxidation.[1]
-
Exposure to Light/Heat: The package may have been exposed to elevated temperatures or direct sunlight during shipping.
If you receive a significantly discolored product, it is recommended to contact the supplier for a replacement and a certificate of analysis (COA) to verify its purity.
Part 2: Troubleshooting Guide for Storage & Handling
This section addresses specific problems you might encounter and provides actionable solutions.
Scenario 1: "My solid-state compound darkens over time in the lab."
Root Cause Analysis: This is a classic case of atmospheric oxidation. The oxygen in the laboratory air is reacting with the compound. This process is exacerbated by ambient light and temperature fluctuations. Aminophenols are known to be sensitive to air and light.[3][4]
Immediate Action:
-
Minimize headspace in the storage bottle. If you have used a significant portion, consider transferring the remainder to a smaller, appropriately sized container.
-
Purge the headspace of the container with an inert gas like argon or nitrogen before sealing.
-
Wrap the container in aluminum foil or use an amber glass bottle to protect it from light.[5]
-
Store the container in a cool, dark, and dry place, such as a desiccator or a controlled-temperature cabinet (recommended storage is often 15–25 °C).[6]
Long-Term Prevention Workflow:
Caption: Workflow for receiving and storing solid this compound.
Scenario 2: "I prepared a stock solution and it changed color within hours."
Root Cause Analysis: Oxidation is significantly faster in solution than in the solid state. Dissolved oxygen in the solvent, solvent polarity, and pH can all dramatically accelerate the degradation of aminophenols.
Immediate Action:
-
Discard the discolored solution, as the presence of oxidation products can interfere with your experiments.
-
Prepare fresh solutions immediately before use whenever possible.
Preventative Protocol for Solution Preparation:
This protocol aims to minimize the dissolved oxygen in the solvent before introducing the solute.
Materials:
-
This compound
-
High-purity solvent (e.g., HPLC-grade DMSO, DMF, or Ethanol)
-
Schlenk flask or a standard flask with a septum-sealed sidearm
-
Source of dry, inert gas (Argon or Nitrogen) with a needle adapter
-
Syringes and needles
Step-by-Step Methodology:
-
Solvent Deoxygenation:
-
Place the required volume of solvent into the Schlenk flask.
-
Insert a long needle connected to the inert gas line, ensuring its tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for 15-30 minutes. This process, known as sparging, displaces dissolved oxygen.
-
-
Solution Preparation:
-
While the solvent is deoxygenating, weigh the required amount of this compound in a separate vial.
-
Once sparging is complete, remove the needles and quickly add the solid compound to the solvent under a positive pressure of inert gas.
-
Seal the flask and agitate until the solid is fully dissolved.
-
-
Storage & Use:
-
Store the stock solution in a tightly sealed vial with minimal headspace, purged with inert gas.
-
Use a syringe to withdraw aliquots through a septum to avoid reintroducing air.
-
For maximum stability, store the solution at low temperatures (-20°C or -80°C), but be mindful of solvent freezing points.
-
Scenario 3: "Can I add a stabilizer to my compound or its solutions?"
Root Cause Analysis: For applications where long-term storage is necessary and re-preparation is impractical, the use of an antioxidant can be a viable strategy. Aromatic amines and phenols are known to be stabilized by free-radical scavengers.[7][8][9]
Recommended Stabilizers & Considerations:
| Stabilizer Class | Example(s) | Mechanism of Action | Concentration (Typical) | Considerations |
| Hindered Phenols | Butylated Hydroxytoluene (BHT) | Donates a hydrogen atom to quench free radicals, forming a stable radical itself. | 0.01 - 0.1% (w/w) | Can sometimes impart a slight yellow color. Ensure it does not interfere with downstream assays. |
| Phosphites | Tris(2,4-di-tert-butylphenyl) phosphite | Decomposes hydroperoxides, which are key intermediates in autoxidation cycles. Often used synergistically with hindered phenols. | 0.05 - 0.2% (w/w) | Primarily effective against thermal degradation. |
| Aromatic Amines | Diphenylamine derivatives | Act as radical scavengers, particularly effective at higher temperatures.[7] | 0.1 - 0.5% (w/w) | Can be highly colored and may not be suitable for all applications. |
Decision Tree for Stabilizer Use:
Sources
- 1. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. technopharmchem.com [technopharmchem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. carlroth.com [carlroth.com]
- 7. nbinno.com [nbinno.com]
- 8. performanceadditives.us [performanceadditives.us]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Optimization of Reaction Conditions for p-Aminophenol Preparation
Welcome to the technical support center for the synthesis of p-aminophenol (PAP). This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common issues. Our focus is on the most prevalent and industrially relevant synthetic route: the catalytic hydrogenation of p-nitrophenol (PNP).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Section 1: Catalyst and Reagent Selection
Question 1: I am setting up a PNP reduction. Which catalytic system is best?
The choice of catalyst is critical and depends on your specific laboratory capabilities, scale, and safety infrastructure. The most common methods are catalytic hydrogenation, transfer hydrogenation, and metal/acid reductions.
Causality & Experimental Choice:
-
Catalytic Hydrogenation (H₂ gas): This is the cleanest and most atom-economical method, yielding water as the only byproduct.[1][2] It is the preferred industrial route.[3] Catalysts like Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) are highly effective. Pt/C often shows higher activity and selectivity for PAP formation compared to other transition metal catalysts.[4][5] Raney Nickel is a cheaper alternative but can have lower selectivity and requires careful handling due to its pyrophoric nature.[6]
-
Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas, making it safer and more accessible for many labs. A hydrogen donor like ammonium formate or hydrazine is used with a Pd/C catalyst.[7]
-
Metal/Acid (Béchamp Reduction): Using iron powder with an acid like HCl or acetic acid is a classic method.[3][8][9] While effective and tolerant of many functional groups, it generates significant iron oxide sludge, posing waste disposal challenges.[2][10][11]
Recommendation: For general lab-scale synthesis, catalytic hydrogenation with 1-5% Pt/C or Pd/C is recommended for its high efficiency and clean profile.[4][12] If a high-pressure hydrogenation setup is unavailable, transfer hydrogenation is an excellent alternative.
Question 2: My reduction with Sodium Borohydride (NaBH₄) is not working without a catalyst. Why?
Sodium borohydride (NaBH₄) alone is generally ineffective for reducing aromatic nitro groups under standard conditions.[13]
Causality & Experimental Choice: NaBH₄ acts as a nucleophilic reducing agent by delivering a hydride ion (H⁻).[13] This mechanism is highly effective for reducing polar double bonds like those in aldehydes and ketones. However, the nitro group requires an electron transfer process, which NaBH₄ cannot efficiently initiate without a catalyst surface.[13]
A metallic catalyst (e.g., gold, palladium, or copper nanoparticles) is required to facilitate the reaction.[14][15][16][17][18] The mechanism involves:
-
Adsorption of the p-nitrophenolate ion onto the catalyst surface.[13][18]
-
Transfer of electrons from the borohydride ion (BH₄⁻), which also adsorbs onto the surface, to the nitro group.[13][18]
-
Desorption of the final product, p-aminophenol, from the catalyst surface.[13]
Recommendation: Always use a suitable heterogeneous catalyst, such as Pd/C, Pt/C, or supported metal nanoparticles, when using NaBH₄ as the reducing agent for PNP.[19]
Section 2: Reaction Conditions & Optimization
Question 3: My reaction is sluggish and conversion is low. What are the likely causes and how can I fix it?
Low conversion is a common issue that can almost always be traced back to catalyst activity, mass transfer limitations, or suboptimal reaction parameters.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Causality & Experimental Choice:
-
Mass Transfer: In heterogeneous catalysis, reactants must diffuse from the bulk solution to the catalyst surface. Insufficient agitation can make this the rate-limiting step. Studies show that rates increase with agitation speed up to a point where mass-transfer resistance becomes negligible.[4][5]
-
Catalyst Deactivation: Catalysts can lose activity over time due to poisoning or fouling.[20] Poisons can be impurities in the starting material or solvent. Fouling occurs when byproducts or polymers coat the active sites.[21] Using a fresh batch of catalyst is a simple way to diagnose this issue.
-
Hydrogen Pressure: The rate of hydrogenation often increases with hydrogen pressure, as this increases the concentration of dissolved hydrogen available on the catalyst surface.[10] However, excessively high pressure can sometimes decrease selectivity to PAP.[10]
-
Solvent Polarity: The rate of hydrogenation of PNP has been shown to increase with solvent polarity.[4][5] Water or aqueous/alcoholic mixtures are excellent choices.
Question 4: My yield of p-aminophenol is low, but my starting material is consumed. What is happening?
If the starting PNP is consumed but the PAP yield is low, the cause is almost certainly the formation of side products.
Causality & Experimental Choice: The primary side product in the catalytic hydrogenation of nitroarenes is often the fully reduced, non-rearranged aniline.[10][20] The reaction proceeds through a key intermediate, phenylhydroxylamine (PHA).[10][20] This intermediate has two competing pathways:
-
Desired Pathway: An acid-catalyzed Bamberger rearrangement to form p-aminophenol.
-
Side Reaction: Further reduction to aniline.
Key Factors Influencing Selectivity:
-
Acid Concentration: The Bamberger rearrangement is acid-catalyzed. Insufficient acid will favor the formation of aniline.[10]
-
Temperature: Higher temperatures can sometimes favor the aniline pathway. An apparent activation energy of 61 kJ/mol has been reported for the desired hydrogenation, providing a window for optimization.[4][5]
-
Catalyst Additives: The presence of certain compounds can alter selectivity. For example, adding catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, which can reduce the formation of azo or azoxy byproducts.[22]
Recommendation:
-
Ensure Sufficient Acid: If using a method that requires it (like hydrogenation of nitrobenzene to PAP), ensure the acid concentration is optimal.[10]
-
Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 353 K or 80°C is a common starting point).[10][23]
-
Monitor Intermediates: Use techniques like HPLC or LC-MS to monitor for the formation of aniline and other byproducts during the reaction to better understand the reaction profile.
Section 3: Work-up and Purification
Question 5: My isolated p-aminophenol is discolored (pink, brown, or black). How can I prevent this and purify my product?
Aminophenols are highly susceptible to air oxidation, especially under neutral or basic conditions.[24] This oxidation leads to the formation of highly colored quinone-imine type structures.
Prevention and Purification Strategy:
-
Work Under Inert Atmosphere: During work-up and isolation, keeping the solution and the isolated solid under an inert atmosphere (Nitrogen or Argon) is crucial.[24]
-
Control pH: The product is typically precipitated by adjusting the pH of the acidic reaction mixture to near neutral (pH 6.5-7.5).[25][26] Avoid making the solution strongly basic, as this accelerates oxidation.
-
Use of Antioxidants/Decolorizing Agents:
-
Purification by Recrystallization: If the product is still colored, recrystallization can be effective. A common method involves dissolving the crude PAP in a dilute aqueous acid (like phosphoric acid), treating with charcoal, filtering, and then carefully neutralizing the filtrate with a base (like ammonium hydroxide) to precipitate the purified, white PAP.[27]
-
Solvent Extraction: Impurities like aniline can be removed by extraction with a suitable organic solvent (e.g., toluene) from the acidic aqueous solution before precipitating the PAP product.[10][26][28][29]
Caption: General purification workflow for p-aminophenol.
Section 4: Safety Considerations
Question 6: What are the primary safety hazards associated with catalytic hydrogenation of nitroarenes?
The catalytic reduction of nitro compounds is a high-energy process that carries significant risks if not properly managed.
Key Hazards:
-
Exothermic Reaction: These reductions are highly exothermic.[7][11] On a large scale, the heat generated can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway.[12]
-
Flammable Hydrogen Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air.[12][24] All equipment must be properly grounded, and the reaction area must be well-ventilated and free of ignition sources.
-
Unstable Intermediates: The formation of hydroxylamine intermediates can be hazardous, as they can be thermally unstable.[12][30] Accumulation of these intermediates should be avoided by ensuring the reaction proceeds to completion.
-
Pyrophoric Catalysts: Some catalysts, particularly Raney Nickel and dry, reduced Pd/C or Pt/C, can be pyrophoric and may ignite spontaneously upon exposure to air. The catalyst should always be kept wet with solvent during handling and filtration.
Safety Recommendations:
-
Use a Proper Reactor: Always use a high-pressure reactor (autoclave) that is correctly rated and maintained for the intended pressure and temperature.[12]
-
Monitor the Reaction: Closely monitor temperature, pressure, and hydrogen uptake throughout the reaction.[12] A drop in pressure indicates hydrogen consumption. The reaction is complete when hydrogen uptake ceases.
-
Inerting: Before introducing hydrogen, thoroughly purge the reactor with an inert gas like nitrogen (3-5 cycles) to remove all oxygen.[12]
-
Catalyst Handling: Handle catalysts in a fume hood. Do not allow the catalyst to dry in the air. Filter the catalyst carefully and keep the filter cake wet.
Protocols & Data
Table 1: Comparison of Common Reduction Methods for p-Nitrophenol
| Method | Reducing Agent / Catalyst | Typical Solvent | Temperature (°C) | Pressure | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂ gas / 1-5% Pt/C or Pd/C[4][6] | Water, Ethanol, Methanol | 70 - 100 | 1-40 atm[10][24] | High yield, clean (water byproduct), catalyst is recyclable | Requires specialized high-pressure equipment, H₂ gas hazard[12] |
| Transfer Hydrogenation | Ammonium Formate / Pd/C[7] | Methanol, Ethanol | Reflux | Atmospheric | Avoids H₂ gas, standard glassware | Stoichiometric byproduct (CO₂), can be slower |
| Béchamp Reduction | Iron powder / HCl or CH₃COOH[3][9] | Water, Ethanol | 80 - 100 (Reflux) | Atmospheric | Inexpensive, high functional group tolerance[2] | Generates large amounts of iron sludge waste[10][11] |
| Borohydride Reduction | NaBH₄ / Au, Pd, or Cu catalyst[14][16][18] | Water, Methanol | Room Temp | Atmospheric | Mild conditions, rapid reaction | Requires catalyst, NaBH₄ can hydrolyze[31] |
Protocol: Lab-Scale Catalytic Hydrogenation of p-Nitrophenol
This protocol describes a general procedure for the reduction of PNP to PAP using 5% Pt/C in a high-pressure reactor.
Materials:
-
p-Nitrophenol (PNP)
-
5% Platinum on Carbon (Pt/C) catalyst (handle as a wet paste)
-
Methanol or Deionized Water (solvent)
-
High-pressure autoclave reactor with magnetic stirring, gas inlet, pressure gauge, and thermocouple
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
-
Celite® for filtration
Procedure:
-
Reactor Setup: To a glass liner for the autoclave, add p-nitrophenol (e.g., 10.0 g). Add the solvent (e.g., 100 mL of methanol).
-
Catalyst Addition: Carefully add the wet 5% Pt/C catalyst (typically 1-5 mol% Pt relative to PNP). Safety Note: Do not add dry catalyst to a dry flask. Always handle the catalyst wet to prevent ignition.
-
Sealing and Purging: Place the liner in the autoclave and seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen to ~100 psi and then carefully venting. Repeat this cycle 3-5 times to ensure all oxygen is removed.[12]
-
Pressurization: After the final nitrogen vent, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80°C). Monitor the reaction progress by observing the hydrogen uptake (pressure drop) from the gas cylinder. The reaction is typically complete when hydrogen uptake ceases.[12]
-
Completion and Work-up: Once complete, stop the heating and allow the reactor to cool to room temperature.
-
Venting and Filtration: Carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the reactor again with nitrogen (3 cycles). Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with a small amount of fresh solvent. Safety Note: Do not allow the filter cake to dry, as it can be pyrophoric.
-
Isolation: The resulting filtrate contains the p-aminophenol. It can be purified by solvent removal and recrystallization as described in the FAQ section.
References
-
Vaidya, M. J., Kulkarni, S. M., & Chaudhari, R. V. (2003). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Organic Process Research & Development, 7(4), 531-537. [Link]
-
ResearchGate. (n.d.). Schematic mechanism for conversion of p-nitrophenol to p-amino phenol. [Link]
- Baron, F. A. (1973). U.S. Patent No. 3,717,680.
- Black, J. F., & Leston, G. (1984). U.S. Patent No. 4,440,954.
- Fruchey, O. S., & Keaton, D. C. (1995). EP Patent No. 0633874B1.
- Black, J. F., & Leston, G. (1981). EP Patent No. 0041837A1.
- Baron, F. A. (1972). U.S. Patent No. 3,703,598.
-
Li, G. X., Ma, J. H., Peng, X. H., & Lv, C. X. (2011). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. Asian Journal of Chemistry, 23(8), 3605-3610. [Link]
-
Li, F., et al. (2016). Catalytic reduction–adsorption for removal of p-nitrophenol and its conversion p-aminophenol from water by gold nanoparticles. RSC Advances, 6(16), 13249-13257. [Link]
-
Vaidya, M. J., et al. (2003). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Semantic Scholar. [Link]
-
Sudarsono, D., Rismana, E., & Slamet, S. (2022). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 17(4), 850-861. [Link]
-
Rode, C. V., Vaidya, M. J., & Chaudhari, R. V. (1999). Synthesis of p-Aminophenol by Catalytic Hydrogenation of Nitrobenzene. Organic Process Research & Development, 3(6), 411-415. [Link]
-
Wang, Y., et al. (2015). Synthesis of p-aminophenol from p-nitrophenol reduction over Pd@ZIF-8. ResearchGate. [Link]
-
ResearchGate. (2017). Elaborate briefly the nitrophenol reduction with NaBH4 in aqueous solution (in absence of catalyst)?[Link]
- Graham, A. F. (1981). U.S. Patent No. 4,264,525.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. [Link]
- Scherer, O., & Dehmer, K. (1981). DE Patent No. 2930754C2.
-
Gad, M., Ahmed, M., & FouadEl-Sherbini, E. (2020). Reduction of p-nitrophenol to p-aminophenol using an efficient, cheap and simple technique to prepare spinel ferrites: A comparative study. Semantic Scholar. [Link]
-
Chem-Station. (2017). Bechamp Reduction. [Link]
-
ResearchGate. (n.d.). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. [Link]
-
Zhang, Y., et al. (2018). Size Effect of Gold Nanoparticles in Catalytic Reduction of p-Nitrophenol with NaBH4. MDPI. [Link]
- Fischer, R., & Tups, H. (1996). EP Patent No. 0825979B1.
-
Nguyen, T. P., et al. (2022). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. MDPI. [Link]
-
ResearchGate. (n.d.). A plausible mechanism for the reduction of 4‐nitrophenol by sodium borohydride over MNP@Pt(imP)Cl2 artificial nitroreductase. [Link]
-
Wikipedia. (n.d.). Béchamp reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Wacyk, J., et al. (2022). Safety and Process Intensification of Catalytic Reduction of 4-Nitophenol Using Sodium Borohydride in Flow Microreactor System. MDPI. [Link]
-
Rigodanza, F., et al. (2022). Kinetic investigation of para-nitrophenol reduction with photodeposited platinum nanoparticles onto tunicate cellulose. National Institutes of Health. [Link]
-
Jagadeesh, R. V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(8), 3049-3054. [Link]
-
Chen, Y., et al. (2024). Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts. MDPI. [Link]
-
Liou, R. M., et al. (2012). The denitration pathway of p-nitrophenol in the hydrogen peroxide catalytic oxidation with an Fe(III)-resin catalyst. PubMed. [Link]
-
Ebitisam, S., et al. (2021). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. National Institutes of Health. [Link]
-
Jagadeesh, R. V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications. [Link]
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Technical Support Center: Identification of Byproducts in 5-Amino-2-isopropylphenol Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-isopropylphenol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis, with a focus on the identification and mitigation of byproducts. Our approach is grounded in mechanistic principles to empower you with the scientific rationale behind each recommendation.
I. Understanding the Synthesis and Potential Pitfalls
The synthesis of this compound typically proceeds through a two-step process:
-
Friedel-Crafts Alkylation: Isopropylation of phenol to yield 2-isopropylphenol.
-
Nitration: Introduction of a nitro group at the 5-position of the phenol ring.
-
Reduction: Conversion of the nitro group to an amine.
Each of these steps presents a unique set of challenges that can lead to the formation of various byproducts, impacting the purity and yield of the final product. This guide will dissect each stage, offering solutions to common problems.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Friedel-Crafts Alkylation Stage
Question 1: My initial alkylation reaction produced a complex mixture of isomers and poly-alkylated products. How can I improve the selectivity for 2-isopropylphenol?
Answer: This is a common issue in Friedel-Crafts alkylation of phenols. The hydroxyl group is an ortho-, para-director, and the alkylation can be difficult to control.[1] Here’s a breakdown of the causes and solutions:
-
Causality: The use of strong Lewis acid catalysts (like AlCl₃) and high temperatures can lead to low selectivity and the formation of thermodynamically more stable meta and para isomers, as well as di- and tri-isopropylphenols.[2] The reaction is also reversible, which can lead to product equilibration.[2]
-
Troubleshooting & Optimization:
-
Catalyst Choice: Opt for milder Lewis acids or solid acid catalysts like zeolites or amorphous aluminosilicates.[3][4] These can offer better regioselectivity.
-
Reaction Conditions: Conduct the reaction at lower temperatures to favor the kinetically controlled ortho-product.
-
Reactant Ratio: Use a large excess of phenol relative to the alkylating agent (isopropanol or propene) to minimize poly-alkylation.
-
Table 1: Common Byproducts in Friedel-Crafts Alkylation of Phenol
| Byproduct Name | Structure | Reason for Formation | Mitigation Strategy |
| 4-isopropylphenol | Isomer | Thermodynamic control | Use milder catalyst, lower temperature |
| 3-isopropylphenol | Isomer | Thermodynamic control | Use milder catalyst, lower temperature |
| 2,4-diisopropylphenol | Poly-alkylation | High concentration of alkylating agent | Use excess phenol |
| 2,6-diisopropylphenol | Poly-alkylation | High concentration of alkylating agent | Use excess phenol |
| 2,4,6-triisopropylphenol | Poly-alkylation | High concentration of alkylating agent | Use excess phenol |
Part 2: Nitration Stage
Question 2: My nitrated product is a dark, tarry substance with a low yield of the desired 2-isopropyl-5-nitrophenol.
Answer: The formation of dark, tarry byproducts during the nitration of phenols is a frequent problem, often due to the high reactivity of the phenol ring.[5]
-
Causality: Phenols are highly susceptible to oxidation by nitric acid, especially when using concentrated acid or at elevated temperatures. This leads to the formation of polymeric, colored impurities. Over-nitration to dinitro or trinitro compounds can also occur.[5]
-
Troubleshooting & Optimization:
-
Nitrating Agent: Use dilute nitric acid (e.g., 30-35%) to reduce its oxidizing power.[5] A two-phase nitration system using nitric acid in an organic solvent can also provide a cleaner reaction.[6]
-
Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C, to control the exothermic reaction and minimize side reactions.[5]
-
Controlled Addition: Add the nitrating agent slowly and dropwise to the phenol solution with vigorous stirring to ensure localized heat dissipation.
-
Question 3: I am observing multiple nitro-isomers in my crude product. How can I selectively obtain the 5-nitro isomer?
Answer: The hydroxyl and isopropyl groups on the phenol ring direct the incoming nitro group to specific positions. Controlling the regioselectivity can be challenging.
-
Causality: The hydroxyl group is a strong ortho-, para-director. The isopropyl group is also an ortho-, para-director. In 2-isopropylphenol, the positions ortho and para to the hydroxyl group are positions 6 and 4. The position para to the isopropyl group is position 5. The steric hindrance from the bulky isopropyl group at position 2 will influence the substitution pattern.
-
Troubleshooting & Optimization:
-
Reaction Conditions: Precise control of temperature and the choice of nitrating agent and solvent system can influence the isomer ratio.
-
Purification: Isomeric byproducts can often be separated by column chromatography on silica gel.
-
Table 2: Potential Isomeric Byproducts of 2-isopropylphenol Nitration
| Byproduct Name | Structure | Reason for Formation |
| 2-isopropyl-4-nitrophenol | Isomer | Ortho-, para-directing effect of -OH |
| 2-isopropyl-6-nitrophenol | Isomer | Ortho-, para-directing effect of -OH |
| Di- and Tri-nitrated phenols | Over-nitration | Harsh reaction conditions |
Part 3: Reduction Stage
Question 4: My final product contains residual nitro-compound and other impurities, leading to discoloration.
Answer: Incomplete reduction or side reactions during the conversion of the nitro group to an amine can result in an impure final product. Aminophenols themselves are also prone to oxidation and discoloration.[7]
-
Causality: Insufficient reducing agent, catalyst deactivation, or suboptimal reaction time can lead to incomplete reduction. Side reactions can form intermediates like nitroso and hydroxylamine compounds. The final this compound product can oxidize upon exposure to air, leading to colored impurities.
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent: Catalytic hydrogenation using catalysts like Pd/C or Raney Nickel is generally a clean and efficient method.[8] Other methods include using metals in acidic media (e.g., Fe/HCl).[8]
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete disappearance of the starting nitro compound.
-
Inert Atmosphere: Conduct the reduction and subsequent work-up and purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aminophenol product.
-
Purification: The final product can be purified by recrystallization or column chromatography. Treatment with activated charcoal can help remove colored impurities.
-
III. Experimental Protocols & Workflows
Protocol 1: Identification of Byproducts by GC-MS
This protocol outlines a general procedure for identifying byproducts in a crude reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis: Inject the sample into the GC-MS system.
-
GC Column: Use a non-polar or medium-polarity column suitable for separating aromatic isomers (e.g., a DB-5ms or HP-5ms).
-
Temperature Program: Start with a low initial temperature and ramp up to a higher temperature to ensure separation of all components.
-
MS Detection: Acquire mass spectra for each eluting peak.
-
-
Data Analysis:
-
Identify the peak corresponding to the desired product based on its expected retention time and mass spectrum.
-
Analyze the mass spectra of the other peaks and compare them with a mass spectral library (e.g., NIST) to identify potential byproducts.
-
Workflow for Byproduct Identification and Mitigation
Caption: Workflow for Byproduct Identification and Mitigation.
IV. Visualizing Reaction Pathways and Byproduct Formation
Diagram 1: Synthesis Pathway and Key Byproducts
This diagram illustrates the main synthesis route from phenol to this compound and highlights the stages where major byproducts are formed.
Caption: Synthesis Pathway and Major Byproduct Formation Stages.
V. Conclusion
The synthesis of this compound, while straightforward in principle, requires careful control over reaction conditions to minimize the formation of byproducts. By understanding the mechanistic basis for byproduct formation at each stage—alkylation, nitration, and reduction—researchers can proactively optimize their synthetic protocols. This guide provides a framework for troubleshooting common issues and implementing effective analytical and purification strategies to achieve high purity and yield of the target compound.
VI. References
-
MDPI. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 25(8), 1883. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]
-
Datapdf. (n.d.). Nitration of Phenols A Two-Phase System. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis routes of 2-Isopropylphenol [benchchem.com]
- 4. Phenol - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. datapdf.com [datapdf.com]
- 7. US2868844A - Selective nitration process - Google Patents [patents.google.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Column Chromatography Purification of Aminophenol Isomers
Welcome to the Technical Support Center for the chromatographic purification of aminophenol isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating these structurally similar compounds. Here, we move beyond basic protocols to explain the scientific rationale behind each step, providing a robust framework for developing and troubleshooting your purification methods.
Understanding the Challenge: The Properties of Aminophenol Isomers
The successful separation of ortho-, meta-, and para-aminophenol hinges on exploiting their subtle differences in physicochemical properties. These isomers share the same molecular formula (C₆H₇NO) and weight but differ in the substitution pattern on the benzene ring, which significantly impacts their polarity, acidity, and solubility.[1]
The key to their separation on a polar stationary phase like silica gel lies in their differing polarities. The ortho-isomer can form an intramolecular hydrogen bond between the adjacent hydroxyl and amino groups. This internal bonding reduces the molecule's ability to interact with the polar stationary phase, making it less polar than the meta- and para-isomers.[2] Consequently, o-aminophenol typically elutes first. The para-isomer, with its symmetrical structure and exposed polar groups, is generally the most polar and elutes last.
Table 1: Physicochemical Properties of Aminophenol Isomers
| Property | 2-Aminophenol (ortho) | 3-Aminophenol (meta) | 4-Aminophenol (para) |
| pKa₁ (-NH₃⁺) | 4.72[1] | 4.17[1] | 5.48[3][4] |
| pKa₂ (-OH) | 9.71[1] | 9.87[1] | 10.30[4][5] |
| Solubility | Soluble in hot water, diethyl ether; very soluble in ethanol, acetone.[1] | Soluble in cold water, diethyl ether; very soluble in ethanol, acetone.[1] | Moderately soluble in cold water; very soluble in DMSO; soluble in acetone, ethyl acetate.[1][3][4][6] |
| Relative Polarity | Least Polar | Intermediate | Most Polar |
Understanding these properties is the first step in designing a logical and effective purification strategy. The amphoteric nature of aminophenols, possessing both a weakly basic amino group and a weakly acidic phenolic group, is a critical factor in troubleshooting issues like peak tailing.[3]
Core Experimental Workflow: From TLC to Purified Product
This section outlines a comprehensive, self-validating protocol for the separation of aminophenol isomers using silica gel column chromatography.
Step 1: Solvent System Selection with Thin-Layer Chromatography (TLC)
Before packing a column, it is crucial to identify an appropriate mobile phase (eluent). The goal is to find a solvent system that provides good separation of the isomers and moves the target compound to an Rƒ value of approximately 0.2-0.4 for optimal column performance.[7]
Protocol: TLC Analysis
-
Prepare TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot Samples: Dissolve your crude mixture and each pure isomer standard in a suitable solvent (e.g., ethyl acetate or methanol). Using a capillary tube, spot each sample onto the baseline.
-
Develop Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Common starting systems include mixtures of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Visualize: After the solvent front nears the top of the plate, remove it and let it dry. Visualize the spots using a UV lamp (254 nm) and/or by staining with an iodine chamber.[8] The spots should be circled with a pencil.[8]
-
Optimize: Adjust the solvent ratio to achieve the desired separation and Rƒ values. Increasing the proportion of the polar solvent will increase the Rƒ values of all compounds.
Table 2: Example TLC Solvent Systems
| Solvent System (v/v) | Typical Application | Expected Rƒ Trend |
| Hexane : Ethyl Acetate (e.g., 1:1 to 1:4) | Good starting point for general separation. | o- > m- > p- |
| Dichloromethane : Methanol (e.g., 98:2 to 90:10) | For mixtures where higher polarity is needed. | o- > m- > p- |
| Ethyl Acetate : Methanol + 1% Triethylamine (TEA) | To reduce tailing of basic amine spots. | o- > m- > p- |
Step 2: Column Packing
A well-packed column is essential for achieving high resolution.[9] The slurry packing method is generally preferred as it minimizes the chances of trapping air bubbles or creating channels in the stationary phase.[7][10]
Protocol: Slurry Packing a Silica Gel Column
-
Preparation: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.[7]
-
Create Slurry: In a beaker, mix the required amount of silica gel (typically 30-100 times the weight of your crude sample) with your initial, least polar eluent to form a consistent slurry.[7]
-
Pack Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.[10]
-
Add Sand: Once the silica has settled into a stable bed, add another thin layer of sand on top to protect the silica surface from disturbance during sample loading.[7]
-
Equilibrate: Run 2-3 column volumes of the initial eluent through the packed column to ensure it is fully settled and equilibrated. Never let the solvent level drop below the top layer of sand.[11]
Step 3: Sample Loading and Elution
Proper sample loading is critical to achieving sharp, well-defined bands.
Protocol: Sample Loading and Elution
-
Preparation: Drain the solvent until the level is just at the top of the sand layer.
-
Loading (Choose one):
-
Wet Loading: Dissolve the crude mixture in a minimal amount of the column eluent or a slightly more polar solvent like dichloromethane.[7] Carefully add this solution to the top of the column with a pipette, allowing it to absorb fully into the silica bed. Rinse the sides with a small amount of eluent.
-
Dry Loading: If the sample is not very soluble in the eluent, dissolve it in any suitable volatile solvent. Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent to get a dry, free-flowing powder.[7] Carefully add this powder to the top of the column.
-
-
Elution: Gently add your starting eluent to the top of the column. Begin collecting fractions. You can run the column via gravity or apply gentle pressure (flash chromatography) for a faster run.
-
Gradient Elution (Optional): If the isomers are not separating well or are eluting too slowly, you can gradually increase the polarity of the mobile phase.[11] For example, start with 1:2 Hexane:EtOAc and slowly increase to 1:4 Hexane:EtOAc.
-
Monitor Fractions: Regularly check the collected fractions by TLC to determine which ones contain your purified compounds.
Troubleshooting Guide (Q&A Format)
Q1: My compounds are streaking or "tailing" on the TLC plate and the column. What's wrong?
A: Tailing is a common issue with amines on silica gel.[9] Silica is slightly acidic, and it can interact strongly with the basic amino group, causing the compound to "stick" and elute slowly and unevenly.
-
Causality: The strong acid-base interaction between the amine and the silica surface leads to poor peak shape.
-
Solution: Add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase.[12] This base will compete for the acidic sites on the silica, allowing your aminophenol to travel more cleanly down the column. Always perform a new TLC with the modified eluent before running the column.
Q2: All my isomers are coming off the column at once (co-elution). How can I improve the separation?
A: This indicates that your mobile phase is too polar, moving all compounds too quickly without allowing for differential interaction with the stationary phase.
-
Causality: The eluent is outcompeting the analytes for binding sites on the silica gel.[11]
-
Solution 1 (Decrease Polarity): Reduce the percentage of the polar solvent in your eluent (e.g., switch from 1:1 Hexane:EtOAc to 2:1 or 3:1). This will increase the retention time of all compounds and enhance their separation.
-
Solution 2 (Change Solvents): Sometimes a different solvent system provides better selectivity. Try switching from an ethyl acetate-based system to a dichloromethane-based one.
-
Solution 3 (Use a Gradient): Start with a low-polarity mobile phase to elute the least polar compound (o-aminophenol) first. Then, gradually increase the polarity to elute the more strongly retained isomers.[13]
Q3: My compound won't come off the column at all, or it's moving extremely slowly.
A: Your mobile phase is not polar enough to displace your highly polar compound from the silica gel.[14]
-
Causality: The analyte-silica interactions are much stronger than the eluent-silica interactions.
-
Solution: Systematically increase the polarity of your mobile phase. If you are using a Hexane:EtOAc system, you might need to switch to a more polar Dichloromethane:Methanol system. For very polar compounds, even a small percentage of methanol (1-5%) can dramatically decrease retention.[14]
Q4: I see a new, colored spot (often brown or purple) appearing during purification. What is it?
A: Aminophenols, particularly the ortho and para isomers, are susceptible to oxidation when exposed to air and light, forming colored impurities.[15] This can happen in the flask, on the column, or during solvent evaporation.
-
Causality: The electron-rich aromatic ring is easily oxidized, leading to polymeric byproducts.
-
Solution 1 (Use Fresh Material): If your starting material is already discolored, consider purifying it by recrystallization first.
-
Solution 2 (Work Quickly): Do not let your purified fractions sit for extended periods. Combine and evaporate them promptly.
-
Solution 3 (Inert Atmosphere): If oxidation is a severe problem, consider running the column under a nitrogen or argon atmosphere.
-
Solution 4 (Antioxidant): In some HPLC methods, an antioxidant like ascorbic acid is added to the mobile phase to prevent degradation of p-aminophenol.[16] While less common in column chromatography, it's a potential strategy for highly sensitive separations.
Frequently Asked Questions (FAQs)
Q: Can I use alumina instead of silica gel? A: Yes, alumina can be used. Alumina is slightly basic and is good for separating amines.[10] However, it can sometimes be more reactive than silica. If you are working with acidic compounds or other sensitive functional groups, silica is often the safer choice. As with silica, alumina is available in different activity grades based on water content.[10]
Q: How much crude material can I load onto my column? A: This depends on the difficulty of the separation. A general rule of thumb is to use a silica-to-sample weight ratio of 30:1 for easy separations (large ΔRƒ) and 100:1 or more for difficult separations (small ΔRƒ).[7] Overloading the column is a common cause of poor separation.
Q: My crude sample is a solid that is insoluble in the mobile phase. How do I load it? A: Use the "dry loading" method described in Section 2.3.[7][12] This technique ensures that the sample is introduced to the column in a narrow, concentrated band, which is essential for good resolution.
Q: Is it better to use gravity or flash chromatography? A: Flash chromatography (using pressure) is much faster and generally provides better resolution because it minimizes band broadening due to diffusion. For most lab-scale purifications, flash chromatography is the preferred method.
References
- SADANA, K., & YOSHIDA, K. (1975). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Analytical Letters, 8(11), 833-843.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminophenol. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). The pK a values for aminophenols isomers. Retrieved from [Link]
-
Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Packing Normal Phase Columns. Retrieved from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
ResearchGate. (2015). How can I separate o-amino phenol and p-amino phenol?. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
- Dowle, C. J., Malyan, A. P., & Matheson, A. M. (1990).
-
Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Liptak, M. D., & Shields, G. C. (2001). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 123(30), 7314-7319.
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Scribd. (n.d.). Preparing A Silica Gel Chromatography Column: Required Equipment. Retrieved from [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. Retrieved from [Link]
-
Royal Society of Chemistry. (1990). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst. Retrieved from [Link]
- Google Patents. (n.d.). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
-
ResearchGate. (n.d.). Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography. Retrieved from [Link]
-
PubMed. (1975). Determination of aminophenol isomers by high-speed liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min),.... Retrieved from [Link]
-
SpringerLink. (2014). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Retrieved from [Link]
-
Oxford Academic. (2012). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Journal of Chromatographic Science. Retrieved from [Link]
-
PubMed. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatograms of a phenol separation: 1 4-aminophenol, 2 phenol, 3.... Retrieved from [Link]
- Google Patents. (n.d.). US3845129A - Purification of p-aminophenol.
-
YouTube. (2021). To separate the mixture of o- and p-Aminophenol by thin layer Chromatography (TLC) || chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Visualized TLC chromatogram of separated substances 4‐aminophenol,.... Retrieved from [Link]
-
Reddit. (2018). Paracetamol TLC question. Retrieved from [Link]
-
University of California, Irvine. (2020). Thin Layer Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN1021818C - Method for purifying crude 4-aminophenol.
-
Chromatography Forum. (2012). handling 4-aminophenol. Retrieved from [Link]
- Google Patents. (n.d.). US4870209A - Process for purifying crude 4-aminophenol.
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- 5. 4-Aminophenol | 123-30-8 [chemicalbook.com]
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- 16. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Aminophenol Isomers
As researchers and professionals in drug development and chemical synthesis, the unambiguous identification of positional isomers is a foundational requirement for ensuring product purity, efficacy, and safety. Aminophenol isomers—ortho (2-), meta (3-), and para (4-)—present a classic analytical challenge. While they share the same molecular formula (C₆H₇NO) and core functional groups, the spatial arrangement of the amino (-NH₂) and hydroxyl (-OH) groups on the benzene ring imparts distinct electronic and steric environments. These subtle differences manifest as unique fingerprints across various spectroscopic techniques.
This guide provides a comparative analysis of the UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for the three aminophenol isomers. More than a simple data repository, this document explains the causal mechanisms behind the observed spectral differences, offering field-proven insights into experimental design and data interpretation.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In aminophenol isomers, the primary electronic transitions involve the π → π* and n → π* transitions of the benzene ring, which are significantly influenced by the auxochromic -OH and -NH₂ groups. The position of these groups determines the extent of conjugation and the potential for intramolecular interactions, thereby altering the absorption maxima (λmax).
Experimental Protocol: UV-Vis Spectroscopy
A generalized protocol for obtaining a UV-Vis spectrum is as follows:
-
Solvent Selection : Choose a UV-transparent solvent in which the analyte is soluble. Methanol, ethanol, and water are common choices. Note that solvent polarity and pH can influence the λmax[1].
-
Solution Preparation : Prepare a dilute stock solution of the aminophenol isomer (e.g., 1 mg/mL). From this, create a series of dilutions to find a concentration that yields an absorbance between 0.2 and 1.0 AU.
-
Instrument Blank : Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement : Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Spectrum Acquisition : Scan a range of wavelengths (e.g., 200-400 nm) to identify all absorption maxima (λmax).
Caption: General workflow for UV-Vis spectroscopic analysis.
Comparative Analysis of Aminophenol Isomers
The key differentiator in the UV-Vis spectra is the position of the λmax.
-
2-Aminophenol : The proximity of the -OH and -NH₂ groups allows for intramolecular hydrogen bonding. This interaction can affect the energy of the electronic transitions, often leading to distinct absorption bands compared to the other isomers. In methanol, 2-aminophenol shows an absorption maximum (λmax).
-
3-Aminophenol : With the groups in the meta position, there is less direct electronic conjugation between them compared to the ortho and para isomers. This typically results in a spectrum that more closely resembles a substituted benzene with isolated functional groups.
-
4-Aminophenol : The para arrangement allows for maximum resonance interaction between the electron-donating -OH and -NH₂ groups through the benzene ring. This extended conjugation lowers the energy gap for π → π* transitions, often resulting in a bathochromic (red) shift to a longer wavelength compared to the meta isomer. For 4-aminophenol, absorption maxima have been reported at 194 nm, 218 nm, and 272 nm[1][2].
A spectrophotometric study involving an oxidative coupling reaction reported distinct absorption maxima for the resulting products: 440 nm for o-aminophenol, 480 nm for m-aminophenol, and 445 nm for p-aminophenol, demonstrating another method for their differentiation[3].
| Isomer | Reported λmax (nm) | Source(s) |
| 2-Aminophenol | ~278 (in Methanol) | |
| 3-Aminophenol | Varies (often ~275 nm) | [4][5] |
| 4-Aminophenol | 194, 218, 272 | [1][2] |
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Infrared spectroscopy probes the vibrational frequencies of molecular bonds. Each type of bond (e.g., O-H, N-H, C-O) absorbs IR radiation at a characteristic frequency. The spectra of aminophenol isomers are rich with information, particularly in the functional group region (4000-1500 cm⁻¹) and the unique fingerprint region (<1500 cm⁻¹). Extending analysis into the far-IR region can reveal even more distinct signatures related to low-frequency molecular vibrations[6][7][8].
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
The ATR technique is a common and convenient method for solid samples.
-
Background Scan : Ensure the ATR crystal (e.g., diamond) is clean. Run a background scan to capture the spectrum of the ambient atmosphere (CO₂, H₂O), which will be automatically subtracted from the sample spectrum[9].
-
Sample Application : Place a small amount of the solid aminophenol powder onto the crystal, ensuring complete coverage[9].
-
Apply Pressure : Lower the pressure clamp to ensure firm contact between the sample and the crystal. Do not overtighten[9].
-
Data Acquisition : Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning : After analysis, release the clamp, remove the sample, and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.
Caption: A typical workflow for structural elucidation using NMR spectroscopy.
Comparative Analysis: ¹H NMR
The aromatic region (typically 6.0-8.0 ppm) is most informative. The number of signals, their splitting patterns (multiplicity), and coupling constants (J-values) are key to differentiation.
-
2-Aminophenol : Due to its asymmetry, it will show four distinct signals in the aromatic region, each integrating to one proton. The splitting patterns will be complex multiplets reflecting ortho, meta, and para couplings.
-
3-Aminophenol : Also asymmetric, this isomer will display four separate signals in the aromatic region. The splitting patterns will differ from the ortho isomer due to the different arrangement of protons.
-
4-Aminophenol : This isomer possesses a C₂ axis of symmetry. This symmetry makes pairs of protons chemically equivalent. Therefore, its spectrum is much simpler, showing two signals in the aromatic region, each integrating to two protons. These signals typically appear as two distinct doublets (an AA'BB' system), a hallmark of 1,4-disubstitution.[10]
| Isomer | Solvent | Aromatic ¹H Chemical Shifts (δ, ppm) | Source(s) |
| 2-Aminophenol | DMSO-d₆ | 6.68 (m, 1H), 6.61 (m, 1H), 6.57 (m, 1H), 6.43 (m, 1H) | [11] |
| 3-Aminophenol | DMSO-d₆ | ~7.0 (t), ~6.5 (m), ~6.3 (m), ~6.2 (m) | [12] |
| 4-Aminophenol | DMSO-d₆ | 6.42–6.44 (d, 2H), 6.48–6.50 (d, 2H) | [10][11] |
Comparative Analysis: ¹³C NMR
The number of signals in the broadband-decoupled ¹³C NMR spectrum directly corresponds to the number of unique carbon atoms.
-
2-Aminophenol : Six distinct signals for the six aromatic carbons.
-
3-Aminophenol : Six distinct signals for the six aromatic carbons.
-
4-Aminophenol : Due to its symmetry, only four signals will appear: two for the protonated carbons and two for the quaternary carbons substituted with -OH and -NH₂.
| Isomer | Solvent | Aromatic ¹³C Chemical Shifts (δ, ppm) | Source(s) |
| 2-Aminophenol | DMSO-d₆ | 144.5, 137.1, 120.2, 117.2, 115.1, 115.0 | [11] |
| 3-Aminophenol | DMSO-d₆ | 158.0, 149.6, 129.8, 107.8, 104.9, 101.1 | [12] |
| 4-Aminophenol | DMSO-d₆ | 148.3, 140.5, 115.5, 115.3 | [10][12] |
Mass Spectrometry (MS): Fragmentation Insights
Mass spectrometry provides the molecular weight of a compound via the molecular ion peak (M⁺•) and structural information from its fragmentation pattern. While standard electron ionization (EI) mass spectra of positional isomers can be very similar, subtle differences in fragment ion abundances can sometimes be used for differentiation.[13]
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction : Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Ionization : Bombard the sample with high-energy electrons (typically 70 eV) to generate a radical cation, the molecular ion (M⁺•).
-
Fragmentation : The molecular ion, having excess energy, fragments into smaller, characteristic ions.
-
Mass Analysis : The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured, generating a mass spectrum.
Comparative Analysis of Aminophenol Isomers
All three isomers have a molecular weight of 109.13 g/mol and will show a molecular ion peak at m/z = 109.
-
The primary fragmentation pathways often involve the loss of CO and HCN.
-
2-Aminophenol : The ortho effect, where the adjacent functional groups can interact during fragmentation, may lead to unique fragment ions or different relative abundances compared to the other isomers.
-
3- and 4-Aminophenol : These isomers often show very similar fragmentation patterns under standard EI conditions, making them difficult to distinguish without advanced techniques or careful comparison to reference spectra.[13][14]
| Isomer | Molecular Ion (M⁺•) m/z | Key Fragment Ions m/z | Source(s) |
| 2-Aminophenol | 109 | 80, 65, 53 | [15] |
| 3-Aminophenol | 109 | 80, 53 | [16] |
| 4-Aminophenol | 109 | 80, 53, 65 | [17] |
Conclusion
The differentiation of aminophenol isomers is a task readily accomplished with a systematic spectroscopic approach. While UV-Vis and Mass Spectrometry provide valuable preliminary data, they are often insufficient for unambiguous identification on their own. Infrared spectroscopy offers clear clues based on hydrogen bonding and fingerprint patterns. However, NMR spectroscopy (both ¹H and ¹³C) stands out as the definitive technique. The stark differences in symmetry between the para isomer and the ortho/meta isomers result in uniquely simple and diagnostic NMR spectra that allow for confident and absolute structural assignment.
References
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Yatsyna, V., Bakker, D. J., Feifel, R., Rijs, A. M., & Zhaunerchyk, V. (2016). Aminophenol isomers unraveled by conformer-specific far-IR action spectroscopy. Physical Chemistry Chemical Physics, 18(8), 6275–6283. Retrieved from [Link]
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RSC Publishing. (2016). Aminophenol isomers unraveled by conformer-specific far-IR action spectroscopy. Retrieved from [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of isomers of aminophenol: (a) PoAP, (b) PmAP, and (c) PpAP. Retrieved from [Link]
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SIELC Technologies. (n.d.). 4-Aminophenol. Retrieved from [Link]
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Yatsyna, V., Bakker, D. J., Feifel, R., Rijs, A. M., & Zhaunerchyk, V. (2016). Aminophenol isomers unraveled by conformer-specific far-IR action spectroscopy. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO. Retrieved from [Link]
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mzCloud. (2014). 3 Aminophenol. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Aminophenol. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link]
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NIST. (n.d.). 4-Aminophenol, TMS derivative. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Retrieved from [Link]
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Semantic Scholar. (1970). Vibrational Spectra of Isomeric Aminophenols. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of 3-aminophenol and poly(3-aminophenol) prepared in acid.... Retrieved from [Link]
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Organic Spectroscopy International. (2018). p-Aminophenol. Retrieved from [Link]
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Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Aminophenol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Semantic Scholar. (n.d.). Identification of position isomers by energy-resolved mass spectrometry. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
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ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]
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University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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LookChem. (n.d.). 2-Aminophenol 95-55-6 wiki. Retrieved from [Link]
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ResearchGate. (n.d.). Changes observed in the UV‐Vis absorption spectra of 3‐aminophenol in.... Retrieved from [Link]
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Mueller Group. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
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American Institute of Chemists. (n.d.). Computational studies on the ir & nmr spectra of 2-aminophenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]
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PubMed Central. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Retrieved from [Link]
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RSC Publishing. (n.d.). Sterically crowded phenanthrolinediamides: conformational behavior and photophysics of their complexes with Eu-Gd-Tb triad. Retrieved from [Link]
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ATB. (n.d.). 3-Aminophenol | C6H7NO | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
ResearchGate. (2020). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]
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Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Aminophenol - Optional[UV-VIS] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible spectrum for 3-aminophenol. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating an HPLC Method for 5-Amino-2-isopropylphenol Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) method validation for the analysis of 5-Amino-2-isopropylphenol. Moving beyond a simple checklist, we will explore the causal relationships behind experimental choices, grounding our protocols in the principles of scientific integrity and regulatory expectations. This document is designed to empower you, the researcher, to develop and validate a robust, reliable, and defensible analytical method.
The compound this compound is a key intermediate in various chemical syntheses. Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of final products, particularly in the pharmaceutical industry. An unvalidated analytical method yields data that is scientifically and legally untenable. Therefore, adherence to a rigorous validation process, as outlined by the International Council for Harmonisation (ICH) guidelines, is not merely a regulatory hurdle but a scientific necessity.[1][2]
This guide will dissect the core validation parameters, provide step-by-step experimental protocols, and compare the performance of HPLC with alternative analytical techniques, supported by clear data presentation and logical diagrams.
Pillar 1: The HPLC Method Validation Workflow
Method validation is a systematic process to confirm that an analytical procedure is suitable for its intended purpose.[3] The objective is to produce a self-validating system where the data's reliability is inherent in the protocol.
The following diagram illustrates the logical flow of a comprehensive HPLC method validation project.
Caption: A top-down workflow for HPLC method validation.
Pillar 2: Core Validation Parameters: Protocols & Rationale
A validated HPLC method must be proven to be specific, linear, accurate, precise, and sensitive. Here, we detail the experimental protocols and acceptance criteria for each of these critical parameters, grounded in ICH Q2(R2) guidelines.[2][4]
Proposed Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | C18 columns are versatile and provide excellent retention for moderately polar compounds like aminophenols.[7] |
| Mobile Phase | Isocratic; Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v) | A simple buffered mobile phase is robust and provides good peak shape. The acid suppresses the ionization of the phenol group. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[5] |
| Detection | UV at 275 nm | Aminophenols typically exhibit strong UV absorbance around this wavelength. A full UV scan of a standard is required to confirm λmax.[5] |
| Column Temp. | 30 °C | A controlled temperature ensures retention time stability. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
Specificity (and Selectivity)
-
Expertise & Experience: Specificity is the cornerstone of validation. It proves that the signal you measure comes solely from your analyte of interest.[8] We must challenge the method by attempting to create interference. Forced degradation studies are essential to demonstrate that the method can separate the active pharmaceutical ingredient (API) from its potential degradation products, a key requirement for stability-indicating methods.[9]
-
Experimental Protocol:
-
Prepare Solutions: Create separate solutions of a blank (diluent), a placebo (matrix without analyte), a standard solution of this compound, and a sample solution.
-
Forced Degradation: Expose the analyte to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal: Heat solid drug substance at 105°C for 24 hours.
-
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Inject all prepared solutions into the HPLC system.
-
Peak Purity: Use a Photodiode Array (PDA) detector to assess the peak purity of the analyte in the presence of degradants and placebo components.
-
-
Trustworthiness (Acceptance Criteria):
-
The analyte peak must be well-resolved from all other peaks (impurities, degradants, excipients), with a resolution (Rs) of > 2.0.
-
No significant peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.
-
Peak purity analysis must pass, indicating no co-elution.
-
Linearity and Range
-
Expertise & Experience: Linearity demonstrates a proportional relationship between analyte concentration and the detector's response.[1] This is fundamental for accurate quantification. The range is the interval over which this proportionality holds true with acceptable accuracy and precision.[7][8]
-
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range should typically span 80% to 120% of the target concentration.[1] For an impurity method, the range must cover from the Limit of Quantitation (LOQ) to 120% of the impurity's specification limit.[1]
-
Inject each concentration level in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis on the data.
-
-
Trustworthiness (Acceptance Criteria):
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should be close to zero.
-
A visual inspection of the plot and the residual plot should confirm a linear relationship.
-
| Concentration Level | Injection 1 (Area) | Injection 2 (Area) | Injection 3 (Area) | Mean Area |
| Level 1 (80%) | 798500 | 801000 | 799500 | 799667 |
| Level 2 (90%) | 901200 | 899800 | 900500 | 900500 |
| Level 3 (100%) | 1002000 | 1001000 | 1003000 | 1002000 |
| Level 4 (110%) | 1103500 | 1105000 | 1104000 | 1104167 |
| Level 5 (120%) | 1206000 | 1204500 | 1205500 | 1205333 |
| Result | Correlation Coefficient (r²) | 0.9999 |
Caption: Example Linearity Data for this compound Assay.
Accuracy
-
Expertise & Experience: Accuracy measures the closeness of your experimental results to the true value.[3] It is typically assessed through recovery studies by spiking a known amount of analyte into a placebo matrix. This directly tests for matrix effects and systematic errors in sample preparation.
-
Experimental Protocol:
-
Prepare a placebo solution (containing all matrix components except the analyte).
-
Spike the placebo with the this compound standard at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
-
-
Trustworthiness (Acceptance Criteria):
-
The mean percent recovery should be within 98.0% to 102.0% for a drug substance assay.[7]
-
The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.
-
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% (n=3) | 80.0 | 79.5 | 99.4% |
| 100% (n=3) | 100.0 | 100.5 | 100.5% |
| 120% (n=3) | 120.0 | 119.2 | 99.3% |
| Result | Overall Mean Recovery | 99.7% |
Caption: Example Accuracy (Recovery) Data.
Precision
-
Expertise & Experience: Precision reflects the random error of a method and is evaluated at two levels: repeatability and intermediate precision.[3] Repeatability (intra-assay precision) shows the method's performance under the same conditions over a short interval, while intermediate precision assesses its reliability across different days, analysts, or equipment, simulating routine lab variations.[10]
-
Experimental Protocol:
-
Repeatability: Prepare a minimum of six individual test samples from the same homogeneous batch at 100% of the target concentration. Analyze them on the same day, with the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability experiment with a different analyst, on a different instrument, or on a different day.
-
Calculate the mean, standard deviation, and RSD for each set of results and for all results combined.
-
-
Trustworthiness (Acceptance Criteria):
| Precision Level | Analyst | Day | Instrument | Mean Assay (%) | % RSD |
| Repeatability (n=6) | 1 | 1 | HPLC-1 | 99.8 | 0.8% |
| Intermediate (n=6) | 2 | 2 | HPLC-2 | 100.3 | 0.9% |
| Result | Overall (n=12) | 100.1 | 1.1% |
Caption: Example Precision Data Summary.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Expertise & Experience: LOD and LOQ define the sensitivity of the method. The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[8][11] These are critical for impurity analysis. The most common methods for determination are based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[1][8]
-
Experimental Protocol (Signal-to-Noise Method):
-
Determine the magnitude of the baseline noise by analyzing a blank sample.
-
Prepare and inject progressively more dilute solutions of the analyte.
-
Identify the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD.[1]
-
Identify the concentration that yields an S/N ratio of approximately 10:1 for the LOQ.[1][11]
-
Confirm the LOQ by analyzing at least five samples at this concentration to ensure accuracy and precision criteria are met.[12]
-
-
Trustworthiness (Acceptance Criteria):
-
LOD S/N Ratio ≈ 3:1.
-
LOQ S/N Ratio ≈ 10:1.
-
Precision (%RSD) at the LOQ should be ≤ 10%.
-
Sources
- 1. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
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- 4. database.ich.org [database.ich.org]
- 5. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
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- 8. chromatographyonline.com [chromatographyonline.com]
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- 10. pharmtech.com [pharmtech.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. coconote.app [coconote.app]
A Comparative Guide to Purity Assessment of Synthesized 5-Amino-2-isopropylphenol
For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of synthesized 5-Amino-2-isopropylphenol, a key building block in various pharmaceutical syntheses. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Introduction to this compound and Its Synthesis
This compound is a substituted aminophenol derivative with significant utility in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, makes it a versatile precursor for a range of more complex molecules. The purity of this intermediate is critical as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic components in the final drug product.
The synthesis of this compound can be approached through several routes, each with its own set of potential impurities. A common strategy involves the reduction of a nitrophenol precursor.
Illustrative Synthetic Pathway
A plausible synthetic route begins with the nitration of 3-isopropylphenol to yield 5-isopropyl-2-nitrophenol, followed by the reduction of the nitro group to an amine.
Caption: A potential synthetic route to this compound.
This synthetic pathway can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 3-isopropylphenol or 5-isopropyl-2-nitrophenol.
-
Isomeric Byproducts: Nitration of 3-isopropylphenol can potentially yield other isomers, such as 3-isopropyl-2-nitrophenol or 3-isopropyl-4-nitrophenol, which would then be reduced to their corresponding aminophenol isomers.
-
Byproducts of Incomplete Reduction: Incomplete reduction of the nitro group can lead to the formation of nitroso or azoxy compounds.
-
Reagent-derived Impurities: Impurities originating from the reagents used in the synthesis, such as heavy metals from catalysts.
Given these potential impurities, a robust analytical strategy is necessary to ensure the purity of the synthesized this compound.
Comparative Analysis of Purity Assessment Methodologies
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and the nature of the potential impurities. We will compare three primary chromatographic and spectroscopic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Comparison of Analytical Techniques
| Technique | Principle | Strengths | Limitations | Ideal for Detecting |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Robust, widely available, excellent for routine analysis and quantification of known impurities.[1] | May require derivatization for compounds without a UV chromophore; co-elution of impurities is possible. | Unreacted starting materials, isomeric byproducts, and other UV-active impurities. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | High selectivity and sensitivity, provides structural information for unequivocal identification of impurities.[1][2] | Requires analytes to be volatile and thermally stable; derivatization may be necessary for polar compounds. | Volatile starting materials, isomeric byproducts, and other thermally stable impurities. |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information. | Provides unambiguous structural elucidation of the main component and impurities, and can be used for quantitative analysis (qNMR) without a reference standard for each impurity. | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret for mixtures. | Structural isomers, byproducts with distinct proton/carbon environments. |
Experimental Protocols
This protocol is adapted from established methods for the analysis of aminophenols and is a good starting point for the purity assessment of this compound.[3][4]
Objective: To separate and quantify this compound and potential impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 6.3) can be effective.[4] A starting point could be a gradient from 10% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[4]
-
Detection Wavelength: 231 nm or 275 nm, determined by the UV spectrum of this compound.[5][6]
-
Injection Volume: 10 µL.[4]
Procedure:
-
Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Identify the peak corresponding to this compound by comparing the retention time with the standard. Quantify the main peak and any impurity peaks using the calibration curve.
Caption: General workflow for HPLC purity analysis.
This protocol provides a framework for the GC-MS analysis of this compound, drawing from methods used for similar compounds.[2]
Objective: To identify and quantify volatile impurities in the synthesized product.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[2]
-
MS Transfer Line Temperature: 280 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized product in a suitable solvent (e.g., methanol or dichloromethane). Derivatization (e.g., silylation) may be necessary to improve the volatility and peak shape of the aminophenol.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound. Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST). Quantify impurities using an internal standard or by assuming equal response factors for closely related compounds.
Caption: Workflow for GC-MS impurity profiling.
NMR provides invaluable structural information and can be used for purity determination.
Objective: To confirm the structure of the synthesized product and identify major impurities.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard (for qNMR): A certified quantitative NMR standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
Procedure:
-
Sample Preparation: Accurately weigh the synthesized sample and the internal standard (if performing qNMR) and dissolve them in the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Structural Confirmation: Assign the signals in the spectrum to the protons of this compound. The aromatic protons will appear in the range of 6-8 ppm, the isopropyl protons around 1.2 and 3.0 ppm, and the phenolic and amino protons will have characteristic chemical shifts that may be broad and exchangeable.
-
Purity Assessment: Look for signals that do not correspond to the main compound or the solvent. The integration of these impurity signals relative to the signals of the main compound can provide a semi-quantitative measure of purity. For qNMR, the purity is calculated by comparing the integral of a known proton signal of the analyte to the integral of a known proton signal of the internal standard.
-
Comparison with a Commercial Alternative
To provide a practical context for the purity assessment, we will compare the hypothetical purity data of a synthesized batch of this compound with the specifications of a commercially available product.
Hypothetical Purity Data Comparison
| Parameter | Synthesized Batch | Commercial Standard (e.g., Sigma-Aldrich) | Method of Analysis |
| Purity (by HPLC) | 98.5% | ≥97% | HPLC-UV |
| Isomeric Impurities | 0.8% | ≤1.0% | HPLC-UV / GC-MS |
| Unreacted Nitrophenol | 0.2% | Not detected | HPLC-UV |
| Residual Solvents | 0.5% (Ethanol) | Not specified | GC-MS |
| Appearance | Light brown powder | Off-white to tan powder | Visual |
This comparison highlights that while the synthesized batch meets the overall purity specification of the commercial product, it contains a higher level of unreacted starting material and residual solvent. This information is crucial for deciding if further purification steps are necessary.
Conclusion and Recommendations
The purity assessment of synthesized this compound requires a multi-faceted analytical approach.
-
HPLC-UV is the recommended method for routine purity analysis and quantification of known impurities due to its robustness and wide availability.[1]
-
GC-MS is invaluable for the identification of unknown volatile impurities and for providing orthogonal data to confirm the purity profile.[2]
-
NMR spectroscopy is essential for the definitive structural confirmation of the synthesized product and can be a powerful tool for identifying and quantifying major impurities, especially isomers.
For a comprehensive and reliable purity assessment, it is recommended to use a combination of these techniques. HPLC should be used for primary purity determination, with GC-MS and NMR employed for impurity identification and structural confirmation. This integrated approach ensures the quality and safety of the synthesized intermediate for its intended use in drug development and other applications.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]
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International Research Journal of Engineering and Technology (IRJET). (2021). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. Retrieved from [Link]
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PubMed. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Retrieved from [Link]
- Calinescu, I., et al. (2012). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin, 58(1, 2), 25-34.
- Google Patents. (2021). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
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A Comparative Guide to the Characterization of Isopropyl-Substituted Aminophenols and Their Derivatives
For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds is a critical decision that profoundly influences the trajectory of a research program. Aminophenols, a class of aromatic compounds containing both amino and hydroxyl functional groups, are versatile intermediates with significant applications in the pharmaceutical and chemical industries.[1] The strategic introduction of substituents, such as isopropyl groups, onto the aminophenol backbone can dramatically alter the molecule's physicochemical properties, reactivity, and biological activity.
This guide provides an in-depth comparative analysis of two key isopropyl-substituted aminophenol isomers: 2-Amino-5-isopropylphenol and 4-Amino-2-isopropyl-5-methylphenol . While the initially intended focus was on "5-Amino-2-isopropylphenol," a thorough review of the scientific literature and chemical databases indicates that this isomer is not a commonly characterized or commercially available compound. Therefore, this guide has been pivoted to focus on its well-documented and accessible structural isomers, providing a more practical and scientifically robust comparison for researchers.
We will delve into the synthesis, characterization, and potential applications of these compounds, offering detailed experimental protocols and comparative data to inform your research and development efforts.
Structural and Physicochemical Properties: A Comparative Overview
The seemingly subtle difference in the arrangement of functional groups between 2-Amino-5-isopropylphenol and 4-Amino-2-isopropyl-5-methylphenol leads to distinct physicochemical properties. These differences, summarized in the table below, are crucial for predicting their behavior in various chemical and biological systems.
| Property | 2-Amino-5-isopropylphenol | 4-Amino-2-isopropyl-5-methylphenol |
| IUPAC Name | 2-amino-5-propan-2-ylphenol | 4-amino-5-methyl-2-propan-2-ylphenol |
| CAS Number | 139729-85-4 | 1128-28-5 |
| Molecular Formula | C₉H₁₃NO | C₁₀H₁₅NO |
| Molecular Weight | 151.21 g/mol | 165.23 g/mol |
| Computed XLogP3 | 2.1 | 2.6 |
| Topological Polar Surface Area | 46.3 Ų | 46.3 Ų |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
Data sourced from PubChem.[2][3]
The addition of a methyl group in 4-Amino-2-isopropyl-5-methylphenol increases its molecular weight and lipophilicity (as indicated by the higher XLogP3 value) compared to 2-Amino-5-isopropylphenol. This seemingly minor structural modification can have significant implications for properties such as solubility, membrane permeability, and receptor binding affinity.
Synthesis of Isopropyl-Substituted Aminophenols
The synthesis of these aminophenol derivatives typically involves multi-step processes, often starting from readily available phenols or nitroaromatics. Below are representative synthesis protocols for each isomer, illustrating the chemical transformations required.
Synthesis of 2-Amino-5-alkyl-phenols
A general and robust method for the preparation of 2-amino-5-alkyl-phenols involves the alkaline hydrolysis of 2-amino-5-alkyl-benzenesulfonic acids under pressure. This method is particularly suitable for the synthesis of compounds like 2-Amino-5-isopropylphenol.
Experimental Protocol: Alkaline Hydrolysis of 2-Amino-5-isopropyl-benzenesulfonic Acid
-
Reaction Setup: In a high-pressure autoclave, charge the 2-amino-5-isopropyl-benzenesulfonic acid (or its salt) and an aqueous solution of an alkali hydroxide (e.g., potassium hydroxide). The molar ratio of alkali hydroxide to the sulfonic acid should be optimized, typically in the range of 10:1 to 15:1.
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature between 250°C and 400°C. The reaction is conducted under a pressure of 2 to 120 bar. The optimal temperature and pressure will depend on the specific substrate and desired reaction time.
-
Work-up: After the reaction is complete, cool the autoclave and carefully vent any excess pressure. The reaction mixture, containing the potassium salt of the 2-amino-5-isopropylphenol, is then diluted with water.
-
Isolation: The aqueous solution is neutralized with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4.5 to 6.0 to precipitate the free 2-amino-5-isopropylphenol.
-
Purification: The precipitated product is isolated by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.[4]
Synthesis of 4-Amino-2-isopropyl-5-methylphenol
The synthesis of 4-Amino-2-isopropyl-5-methylphenol can be achieved through a two-step process starting from m-cresol. This involves a nitrosation reaction followed by a reduction.
Experimental Protocol: Synthesis via Nitrosation and Reduction
Step 1: Nitrosation of m-Cresol
-
Reaction Setup: Dissolve m-cresol and sodium nitrite in an aqueous sodium hydroxide solution.
-
Reaction Conditions: Cool the solution to 3-10°C and slowly add hydrochloric acid. The reaction temperature should be carefully controlled.
-
Isolation of Intermediate: The resulting 4-nitroso-3-methylphenol precipitates out of the solution and can be collected by filtration and washing.
Step 2: Reduction of 4-Nitroso-3-methylphenol
-
Reaction Setup: In a pressure reactor, combine the 4-nitroso-3-methylphenol from the previous step with an alcohol solvent (e.g., methanol, ethanol), a catalyst (e.g., palladium on carbon), and a promoter (e.g., ammonia).
-
Reaction Conditions: Heat the mixture to 20-40°C and introduce hydrogen gas. The reaction is carried out until the uptake of hydrogen ceases.
-
Work-up and Purification: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 4-amino-2-isopropyl-5-methylphenol. The crude product can then be purified by recrystallization.[5]
Spectroscopic and Chromatographic Characterization
A thorough characterization of these isomers is essential for quality control, structural confirmation, and for understanding their chemical behavior. Here, we outline standard protocols for their analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aminophenol isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. The chemical shifts (δ), coupling constants (J), and integration values provide detailed information about the structure of the molecule.
Expected Spectral Features:
-
2-Amino-5-isopropylphenol: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino and hydroxyl protons, and the isopropyl group (a doublet for the methyl protons and a septet for the methine proton).
-
4-Amino-2-isopropyl-5-methylphenol: The ¹H NMR spectrum will similarly display signals for the aromatic protons, functional group protons, the isopropyl group, and an additional singlet for the methyl group. The substitution pattern will lead to a different splitting pattern for the aromatic protons compared to its isomer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (approx. 1-2 mg) with dry potassium bromide (approx. 100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, for liquid samples or solutions, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups.
Expected Absorption Bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H stretch: Two sharp bands for the primary amine in the region of 3300-3500 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretch: Absorption in the 1250-1350 cm⁻¹ region.
-
C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compounds and for quantitative analysis.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: Utilize an HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed. The pH of the mobile phase should be optimized for the best separation of the isomers.
-
Detection: Monitor the elution of the compounds using a UV detector at a wavelength where the aminophenols exhibit strong absorbance (e.g., 275-285 nm).
-
Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis.
Comparative Performance and Applications
The structural differences between 2-Amino-5-isopropylphenol and 4-Amino-2-isopropyl-5-methylphenol are expected to translate into different performance characteristics in various applications.
Potential Applications in Drug Discovery:
-
Scaffolds for Biologically Active Molecules: The aminophenol core is a common motif in many pharmaceutical compounds. The isopropyl and methyl substituents can be used to modulate lipophilicity, metabolic stability, and target binding. For instance, aminophenol derivatives have been investigated for their potential as antiproliferative agents.[6]
-
Antioxidant Properties: Phenolic compounds are known for their antioxidant activity. The position of the amino and hydroxyl groups, as well as the nature of the alkyl substituents, can influence the radical scavenging ability of these molecules.
Applications in Materials Science:
-
Dye and Pigment Intermediates: Aminophenols are key precursors in the synthesis of a wide range of dyes. The specific substitution pattern on the aromatic ring will determine the color and fastness properties of the resulting dyes.
-
Polymer Chemistry: These compounds can be used as monomers or curing agents in the production of high-performance polymers.
A direct, data-driven comparison of the performance of these specific isomers in the above applications is an area ripe for further investigation. The experimental protocols provided in this guide offer a solid foundation for researchers to conduct such comparative studies.
Conclusion
This guide has provided a comprehensive overview of the synthesis and characterization of two important isopropyl-substituted aminophenol isomers: 2-Amino-5-isopropylphenol and 4-Amino-2-isopropyl-5-methylphenol. By presenting detailed experimental protocols and highlighting the key differences in their physicochemical properties, we aim to equip researchers with the necessary information to make informed decisions in their synthetic and developmental endeavors. The choice between these isomers will ultimately depend on the specific requirements of the target application, and the data and methods presented herein provide a framework for a rational and evidence-based selection process.
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A Senior Scientist's Guide to Evaluating Small Molecule Cross-Reactivity in Immunoassays: The Case of 5-Amino-2-isopropylphenol
For researchers and drug development professionals, the specificity of an immunoassay is paramount. An assay is only as reliable as its ability to distinguish the target analyte from a milieu of structurally similar compounds. This guide provides a comprehensive framework for assessing the cross-reactivity of the small molecule "5-Amino-2-isopropylphenol" in a competitive immunoassay format. We will delve into the mechanistic basis of cross-reactivity, provide detailed experimental protocols for its quantification, compare its potential for interference with other relevant phenols, and offer field-proven insights into data interpretation.
The Principle: Why Structural Similarity Matters in Immunoassays
Immunoassays are built upon the highly specific binding interaction between an antibody's paratope and an antigen's epitope. For small molecules (haptens) like this compound, which are not immunogenic on their own, antibodies are typically generated by conjugating the hapten to a larger carrier protein. The resulting antibodies should, ideally, recognize the unique three-dimensional structure of the target molecule.
However, cross-reactivity can occur when an antibody binds to non-target molecules that share structural similarities or key chemical features with the intended analyte.[1][2] This is a critical parameter to evaluate during assay validation, as significant cross-reactivity can lead to an overestimation of the analyte's concentration, yielding false-positive results or inaccurate quantification.[1][3] The degree of interference is directly related to the structural likeness between the cross-reactant and the target analyte.[2]
Below is a conceptual diagram illustrating the difference between specific binding and cross-reactive binding.
Caption: Specific vs. Cross-Reactive Antibody Binding.
Experimental Design: A Comparative Specificity Study
To rigorously assess the cross-reactivity of this compound, a competitive immunoassay, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA), is the format of choice for small molecule detection.[4][5][6][7] The principle is straightforward: the test compound (potential cross-reactant) competes with the target analyte for a limited number of antibody binding sites. Stronger competition (i.e., higher cross-reactivity) results in a lower assay signal.
Selection of Comparator Compounds
The choice of compounds to test alongside this compound is critical for a meaningful comparison. The ideal candidates are structural isomers and analogues that might be present in samples as metabolites, precursors, or impurities. For this guide, we will compare against:
-
Target Analyte: The molecule the assay was designed to detect (e.g., a proprietary drug molecule with a similar phenol core).
-
This compound: Our primary compound of interest.
-
4-Amino-2-isopropyl-5-methylphenol: An isomer with the amino and methyl groups in different positions.[8]
-
Carvacrol (5-Isopropyl-2-methylphenol): The parent phenol without the amino group, also an isomer of thymol.[9]
-
5-Amino-2-methylphenol: An analogue lacking the isopropyl group.[10]
Experimental Workflow
The workflow for assessing cross-reactivity is a systematic process designed to generate concentration-response curves for each tested compound, from which the level of interference can be calculated.
Caption: Workflow for Competitive ELISA Cross-Reactivity Testing.
Detailed Experimental Protocol: Competitive ELISA
This protocol provides a robust, self-validating method for generating the data needed for comparison.
A. Reagent Preparation:
-
Coating Buffer (pH 9.6): Prepare 0.05 M Carbonate-Bicarbonate buffer.
-
Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% Tween-20.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Analyte & Test Compound Stocks: Prepare 1 mg/mL stock solutions of the target analyte and each comparator compound in a suitable solvent (e.g., DMSO or ethanol). From these, prepare serial dilutions in Assay Buffer (e.g., 1% BSA in PBST).
B. ELISA Procedure:
-
Plate Coating: Coat the wells of a 96-well high-binding microplate with 100 µL of the analyte-protein conjugate (e.g., 1-10 µg/mL in Coating Buffer). Cover and incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.[11]
-
Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature to prevent non-specific binding.[7][11]
-
Washing: Repeat the wash step as in B.2.
-
Competitive Reaction:
-
Add 50 µL of the appropriate standard dilution (for the standard curve) or test compound dilution to each well.
-
Add 50 µL of the pre-titrated primary antibody (diluted in Assay Buffer) to all wells.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step as in B.2.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG), diluted in Assay Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step, but increase to five washes to remove all unbound secondary antibody.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.[11]
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.
Data Analysis & Comparative Results
The core of the analysis is to determine the concentration of each compound that causes a 50% reduction in the maximum signal (IC50).[12] This value is a direct measure of its binding affinity in the assay.
Calculation
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100 [13]
Comparative Data Summary
The following table presents a hypothetical but plausible dataset derived from such an experiment. The results are based on the principle that greater structural similarity to the target analyte (assumed here to be a related phenol) will result in a lower IC50 and thus higher cross-reactivity.
| Compound Name | Structure | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Target Analyte | (Reference Compound) | 25 | 100% | Reference |
| This compound | Phenol with isopropyl, amino groups | 2,150 | 1.16% | Low Cross-Reactivity |
| 4-Amino-2-isopropyl-5-methylphenol | Isomer with shifted functional groups | 11,800 | 0.21% | Very Low / Negligible Cross-Reactivity |
| Carvacrol | Lacks the key amino functional group | > 50,000 | <0.05% | No Significant Cross-Reactivity |
| 5-Amino-2-methylphenol | Lacks the isopropyl group | 28,500 | 0.09% | Negligible Cross-Reactivity |
Note: Data are for illustrative purposes only and will vary based on the specific antibody and assay conditions.
Interpretation of Results
-
This compound exhibits low but measurable cross-reactivity (1.16%). While this level may be acceptable for some applications, it highlights the need for validation. For assays requiring high specificity, this could be a source of interference if the compound is present in high concentrations.
-
The positional isomer, 4-Amino-2-isopropyl-5-methylphenol , shows significantly lower cross-reactivity. This demonstrates that the specific orientation of functional groups is critical for antibody recognition.
-
The analogues lacking either the amino group (Carvacrol ) or the isopropyl group (5-Amino-2-methylphenol ) show negligible cross-reactivity. This strongly suggests that both the amino and isopropyl groups are important parts of the epitope recognized by the antibody.
Concluding Insights for the Professional Scientist
This guide demonstrates a clear, systematic approach to quantifying and comparing immunoassay cross-reactivity for the small molecule this compound. The data underscores a fundamental principle: even minor changes in a molecule's structure can dramatically alter its binding characteristics in a well-designed immunoassay.
Key Takeaways:
-
Validation is Non-Negotiable: Never assume an immunoassay is perfectly specific. Regulatory bodies like the FDA emphasize the importance of specificity and cross-reactivity testing during assay validation.[14][15][16]
-
Structure Dictates Reactivity: The selection of potential cross-reactants should be a deliberate process based on structural similarity, including isomers, metabolites, and precursors.
-
Context is Crucial: A cross-reactivity of 1-2% might be irrelevant if the interfering substance is never present in the test samples. Conversely, even low cross-reactivity can be problematic if the interfering compound is present at concentrations several orders of magnitude higher than the target analyte.
References
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Siemens Healthineers. "Understanding cross-reactivity in immunoassay drug screening." Siemens Healthineers. Available at: [Link].
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Sotnikov, D. V., Zherdev, A. V., Zvereva, E. A., Eremin, S. A., & Dzantiev, B. B. (2022). "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." Applied Sciences. Available at: [Link].
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American Chemical Society. (2012). "A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules." Journal of Chemical Education. Available at: [Link].
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Brennan, Z. (2019). "Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation." Regulatory Affairs Professionals Society. Available at: [Link].
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U.S. Food and Drug Administration. "Guidance for Industry: Class II Special Controls Guidance Document: Immunohistochemistry (IHC) Applications." FDA. Available at: [Link].
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U.S. Food and Drug Administration. (2016). "Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products." FDA. Available at: [Link].
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Creative Diagnostics. "Competitive ELISA Protocol." Creative Diagnostics. Available at: [Link].
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Ismail, A. A. (2009). "Interferences in Immunoassay." Clinical Chemistry and Laboratory Medicine. Available at: [Link].
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Cohen, L., et al. (2018). "Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays." PubMed. Available at: [Link].
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Quansys Biosciences. (2023). "Cross reactivity testing at Quansys Biosciences." Quansys Biosciences. Available at: [Link].
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 167995, 5-(2-Aminopropyl)-2-methylphenol." PubChem. Available at: [Link].
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Keevil, B. G., et al. (2014). "Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction." BMC Clinical Pathology. Available at: [Link].
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Andreasson, U., et al. (2015). "A Practical Guide to Immunoassay Method Validation." Frontiers in Neurology. Available at: [Link].
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U.S. Food and Drug Administration. (2019). "Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection." FDA. Available at: [Link].
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National Center for Biotechnology Information. (2012). "Immunoassay Methods." Assay Guidance Manual. Available at: [Link].
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 21184834, 2-Amino-5-isopropylphenol." PubChem. Available at: [Link].
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Aminophenol
For researchers, scientists, and professionals in drug development, the isomeric purity of aminophenol is not a trivial pursuit—it is a critical quality attribute that dictates the safety, stability, and efficacy of active pharmaceutical ingredients (APIs). Aminophenol isomers (ortho-, meta-, and para-) are key starting materials and intermediates in the synthesis of numerous pharmaceuticals, most notably paracetamol (acetaminophen) from p-aminophenol. The presence of isomeric impurities can lead to the formation of toxic byproducts and impact the final product's pharmacological profile.
This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying aminophenol isomers. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, grounding our discussion in the physicochemical properties of the isomers and authoritative validation principles. Our objective is to equip you with the expertise to select, develop, and validate a robust analytical method that ensures the isomeric purity of your aminophenol samples.
The Analytical Challenge: Why Isomer Separation is Not Trivial
The core challenge in separating aminophenol isomers lies in their subtle structural differences. While they share the same molecular weight and elemental composition, the position of the amino and hydroxyl groups on the benzene ring imparts slight variations in polarity, hydrophobicity, and ionization potential (pKa). These small differences must be exploited by the analytical system to achieve baseline resolution.
| Isomer | Structure | pKa1 (-NH3+)[1] | pKa2 (-OH)[2] | Key Physicochemical Characteristics |
| o-Aminophenol | 4.78 | 9.97 | Capable of intramolecular hydrogen bonding, which can reduce its apparent polarity and boiling point compared to other isomers.[3] | |
| m-Aminophenol | 4.30 | 9.87 | Generally exhibits intermediate polarity. | |
| p-Aminophenol | 5.48 | 10.30 | The most polar of the three due to the para-positioning of the functional groups, allowing for greater intermolecular hydrogen bonding.[2] |
Understanding these properties is fundamental to rational method development. For instance, the differences in pKa values are critical for optimizing separations in High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) by manipulating the pH of the mobile phase or background electrolyte.
Comparative Analysis of Key Analytical Techniques
The determination of aminophenol isomers is primarily accomplished through three powerful separation techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each method offers a unique set of advantages and is suited to different analytical needs.[4]
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// Central Topic Topic [label="Aminophenol\nIsomeric Purity", pos="4,5!", width=2, height=1, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Main Techniques HPLC [label="HPLC\n(High-Performance Liquid Chromatography)", pos="1,3!", width=3, fillcolor="#34A853", fontcolor="#FFFFFF"]; GC [label="GC\n(Gas Chromatography)", pos="7,3!", width=3, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CE [label="CE\n(Capillary Electrophoresis)", pos="4,1!", width=3, fillcolor="#FBBC05", fontcolor="#FFFFFF"];
// Edges from Topic to Techniques Topic -> HPLC [label="Versatility & Robustness"]; Topic -> GC [label="High Efficiency for Volatiles"]; Topic -> CE [label="High Resolution & Low Sample Volume"];
// Sub-points for each technique node [shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontsize=9]; HPLC_UV [label="UV Detection", pos="0,1.5!"]; HPLC_EC [label="Amperometric (EC)\nDetection", pos="2,1.5!"]; GC_Deriv [label="Derivatization Required", pos="6,1.5!"]; GC_MS [label="Mass Spectrometry (MS)\nDetection", pos="8,1.5!"]; CE_CZE [label="Capillary Zone\nElectrophoresis (CZE)", pos="2.5,0!"]; CE_MEKC [label="Micellar Electrokinetic\nChromatography (MEKC)", pos="5.5,0!"];
// Edges from Techniques to Sub-points HPLC -> HPLC_UV; HPLC -> HPLC_EC; GC -> GC_Deriv; GC -> GC_MS; CE -> CE_CZE; CE -> CE_MEKC; } Caption: Key Analytical Techniques for Aminophenol Isomer Analysis
Performance Metrics: A Head-to-Head Comparison
The following table summarizes the key performance parameters of the principal analytical methods for aminophenol isomer analysis, based on reported experimental data.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Differential migration of ions in an electric field. |
| Sample Volatility | Not required. Ideal for non-volatile and thermally labile compounds.[5] | Required. Analytes must be volatile or made volatile through derivatization.[6] | Not required. Analysis is done in solution. |
| Typical Stationary Phase | Reversed-Phase (C18, Phenyl), Mixed-Mode (RP/Ion-Exchange).[7][8] | Polysiloxane-based (e.g., DB-5, HP-5MS). | Fused-silica capillary (bare or coated). |
| Resolution | Good to Excellent. Highly tunable via mobile phase and stationary phase chemistry. | Excellent. Capillary columns provide very high efficiency. | Excellent. Often surpasses HPLC in theoretical plates. |
| Sensitivity (LOD/LOQ) | UV: µg/mL range.[4] Amperometric (EC): ng/mL range.[4] | FID: ng range. MS: pg-fg range. ECD (with derivatization): pg range. | UV: µg/mL range. Sensitivity can be a limitation due to the small injection volume. |
| Analysis Time | 10-30 minutes.[9] | 5-20 minutes (post-derivatization). | <10 minutes.[10] |
| Sample Preparation | Simple dissolution and filtration. | Can be complex, often requiring derivatization to increase volatility and thermal stability.[11] | Simple dissolution in buffer. |
| Key Advantage | Versatility, robustness, and wide applicability in QC labs. | High separation efficiency and sensitivity, especially with MS detection. | Extremely high resolution, fast analysis, and minimal solvent consumption. |
| Key Limitation | Moderate efficiency compared to GC/CE. Higher solvent consumption. | Sample must be volatile or derivatizable, which can add complexity and potential for error. | Lower sensitivity with UV detection; reproducibility can be challenging. |
In-Depth Analysis & Methodologies
High-Performance Liquid Chromatography (HPLC): The Workhorse of QC
HPLC is the most prevalent technique for analyzing aminophenol isomers due to its robustness, versatility, and ease of use. The separation is typically achieved using reversed-phase chromatography.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: While standard C18 columns can separate the isomers, their similar hydrophobicity often leads to poor resolution.[12] The key to a successful separation is to introduce alternative interaction mechanisms.
-
Phenyl Phases: These columns offer π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the aminophenols, providing unique selectivity for positional isomers.[8][12]
-
Mixed-Mode Phases: These are often the most powerful choice. A mixed-mode column combining reversed-phase (e.g., C18) and ion-exchange functionalities can exploit both the hydrophobic character and the ionic nature of the aminophenol isomers.[7][13][14] By adjusting mobile phase pH, the ionization state of the amino group (pKa ~4.3-5.5) can be controlled, dramatically altering retention via the ion-exchange mechanism. A pH around 4.85 has been shown to be effective, as it ensures the isomers are in different protonation states, enhancing separation.[1][15]
-
-
Mobile Phase pH: As aminophenols are ionizable, mobile phase pH is a critical parameter. Operating at a pH below the pKa of the amino group (~4.3) will result in all isomers being protonated (cationic), promoting retention on a cation-exchange phase. A pH between the pKa values can create differential ionization, which is a powerful tool for tuning selectivity.[12]
-
Detection: UV detection is common, with wavelengths around 230 nm or 285 nm providing good sensitivity.[15] For trace-level quantification, amperometric (electrochemical) detection offers significantly higher sensitivity, as the phenolic moiety is readily oxidized.
A Self-Validating System: Any HPLC method for purity analysis must be validated according to authoritative guidelines such as ICH Q2(R1) .[16] This involves demonstrating specificity, linearity, range, accuracy, precision, and robustness. System suitability tests, as outlined in pharmacopeias like the USP General Chapter <621> and Ph. Eur. 2.2.46 , are performed before each run to ensure the chromatographic system is performing adequately.[9][12][17]
This protocol is a representative example for the separation of aminophenol isomers using a mixed-mode stationary phase.
1. Objective: To separate and quantify ortho-, meta-, and para-aminophenol isomers in a sample.
2. Materials & Instrumentation:
-
HPLC system with UV detector
-
Mixed-mode column (e.g., SCX/C18, 5 µm, 4.6 x 150 mm)
-
Reference standards of o-, m-, and p-aminophenol
-
Methanol (HPLC grade)
-
Monobasic potassium phosphate (reagent grade)
-
Phosphoric acid (reagent grade)
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Mobile Phase: 85:15 (v/v) aqueous phosphate buffer (pH 4.85) : Methanol.[15]
-
Buffer Preparation: Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to make a 20 mM solution. Adjust pH to 4.85 with dilute phosphoric acid.
-
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 25°C
-
Detection Wavelength: 285 nm.[15]
-
Injection Volume: 10 µL
4. Solution Preparation:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve ~10 mg of each aminophenol isomer reference standard in separate 100 mL volumetric flasks, diluting to volume with the mobile phase.
-
Working Standard Solution (e.g., 1 µg/mL): Prepare a mixed standard by diluting the stock solutions appropriately in the mobile phase.
-
Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to achieve a final concentration within the validated linear range of the method.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform system suitability injections using the working standard solution. Verify that the resolution between critical pairs meets the pre-defined criteria (e.g., >1.5) and that the peak asymmetry and precision (%RSD of replicate injections) are within acceptable limits as per ICH/USP guidelines.[18][19][20]
-
Inject the sample solutions.
-
Identify the isomer peaks by comparing their retention times with those of the reference standards.
-
Quantify the amount of each isomer using the peak areas and a calibrated response factor from the standard injections.
dot graph "HPLC_Workflow" { rankdir=TB; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 2. HPLC Experimental Workflow for Isomeric Purity", labelloc=b]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes A [label="1. Preparation\nMobile Phase & Solutions\n(Standards & Samples)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="2. System Equilibration\nPump mobile phase through\ncolumn until baseline is stable", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. System Suitability Test (SST)\nInject standard solution\nVerify Resolution, Precision, Tailing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="SST Pass?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="4. Sample Analysis\nInject sample solutions\nin sequence", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="5. Data Processing\nIntegrate peaks\nCalculate concentrations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Troubleshoot System\n(Check connections, mobile phase, column)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H [label="END: Report Results", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E [label="Yes"]; D -> G [label="No"]; G -> B; E -> F; F -> H; } Caption: HPLC Experimental Workflow for Isomeric Purity
Gas Chromatography (GC): High Efficiency for Volatilized Analytes
GC offers exceptional separation efficiency and, when coupled with a Mass Spectrometer (GC-MS), provides definitive peak identification. However, its primary limitation for aminophenols is their low volatility and high polarity, which necessitates a derivatization step.[6][11]
Causality Behind Experimental Choices:
-
Derivatization: This is the most critical step in GC analysis of aminophenols. The polar -OH and -NH2 groups must be chemically modified to create a more volatile and thermally stable derivative.[21]
-
Acylation: Reacting the aminophenols with reagents like acetic anhydride or trifluoroacetic anhydride (TFAA) converts the amino and hydroxyl groups into less polar amides and esters. This is a common and effective strategy.
-
Silylation: Reagents like BSTFA or MSTFA replace active hydrogens on the -OH and -NH2 groups with a trimethylsilyl (TMS) group, significantly increasing volatility.[6] The choice of derivatization reagent is crucial and must be optimized for reaction completeness and stability of the resulting derivative.
-
-
Column Selection: A mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms), is typically sufficient to resolve the derivatized isomers based on their boiling points and subtle polarity differences.
-
Sample Preparation & Derivatization:
-
Dissolve a precisely weighed amount of the aminophenol sample in a suitable aprotic solvent (e.g., acetonitrile).
-
Add the derivatizing agent (e.g., acetic anhydride) and a catalyst if required.
-
Heat the mixture (e.g., 60-80°C) for a specified time to ensure complete reaction.
-
Cool the sample, which is now ready for injection.
-
-
GC-MS Conditions:
-
Injector: Split/splitless, 250°C.
-
Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane.
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: Start at a low temperature (e.g., 80°C), then ramp at 10-20°C/min to a final temperature (e.g., 280°C) to elute the derivatized isomers.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.
-
-
Data Analysis: Identify isomers by their characteristic retention times and mass spectra. Quantify using an internal standard and extracted ion chromatograms for maximum sensitivity and selectivity.
Capillary Electrophoresis (CE): The High-Resolution Specialist
CE, particularly Capillary Zone Electrophoresis (CZE), separates molecules based on their charge-to-size ratio in an electric field. It offers extremely high separation efficiencies and very short analysis times.
Causality Behind Experimental Choices:
-
Separation Principle: The separation in CZE relies on both the electrophoretic mobility of the analytes and the electroosmotic flow (EOF) of the bulk solution. By adjusting the pH of the background electrolyte (BGE), the charge on the aminophenol isomers can be manipulated.
-
Buffer pH: This is the most critical parameter. At a pH below 4.3, all isomers are positively charged and will migrate towards the cathode. However, their charge-to-size ratios will differ slightly, allowing for separation. A borate buffer at pH 9.5 has been successfully used to separate p-aminophenol from paracetamol, where the phenolic hydroxyl group is deprotonated, creating a negative charge.[10] Optimizing the pH between the pKa values of the isomers is key to maximizing differences in their electrophoretic mobilities and achieving baseline separation.
-
Instrumentation & Capillary:
-
CE system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm ID, ~50-60 cm total length).
-
-
Background Electrolyte (BGE):
-
A buffer with a pH optimized for separation, e.g., 25 mM phosphate or borate buffer.
-
-
Analysis Conditions:
-
Voltage: 15-25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic (pressure) injection for a few seconds.
-
Detection: UV detection at ~210 nm or ~280 nm.
-
-
Procedure:
-
Condition the capillary with sequential rinses of sodium hydroxide, water, and the BGE.
-
Inject the sample.
-
Apply the separation voltage and record the electropherogram.
-
Conclusion and Recommendations
The choice of analytical technique for the isomeric purity of aminophenol depends on the specific requirements of the analysis.
-
For routine quality control in a regulated environment, HPLC is the undisputed method of choice. Its robustness, ease of validation, and the tunable selectivity offered by modern mixed-mode columns provide a reliable and defensible system for ensuring product quality.
-
For high-sensitivity applications or when definitive structural confirmation is required, GC-MS is a powerful alternative, provided that a reproducible derivatization protocol can be developed and validated.
-
When extremely high resolution or very fast analysis times are paramount, and when sample volume is limited, Capillary Electrophoresis excels. It is an excellent orthogonal technique to confirm HPLC results or for specialized research applications.
Ultimately, a well-characterized and validated analytical method is a cornerstone of pharmaceutical development and manufacturing. By understanding the underlying principles of each technique and the specific physicochemical properties of the aminophenol isomers, researchers and scientists can confidently select and optimize the most appropriate method to guarantee the purity and safety of their materials.
References
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Zhang, Q., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine. Available at: [Link]
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Shintani, H. (1976). Determination of aminophenol isomers by high-speed liquid chromatography. Journal of Chromatographic Science. Available at: [Link]
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HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]
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Walter, T. H. (2014). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. Available at: [Link]
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International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]
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MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available at: [Link]
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Lemasson, E., et al. (2016). Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]
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Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
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Dowle, C. J., et al. (1988). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst. Available at: [Link]
-
Lecoq, A. F., et al. (2000). Migration Behaviour and Separation of Acetaminophen and P-Aminophenol in Capillary Zone Electrophoresis: Analysis of Drugs Based on Acetaminophen. Journal of Chromatography A. Available at: [Link]
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Sankar, P. R., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Research. Available at: [Link]
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Iinuma, F., et al. (1976). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of Chromatographic Science. Available at: [Link]
-
Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Available at: [Link]
-
Badea, I. A., et al. (2013). The pK a values for aminophenols isomers. ResearchGate. Available at: [Link]
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AMS Biotechnology (AMSBIO). (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
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Wang, Y., et al. (2020). Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity. New Journal of Chemistry. Available at: [Link]
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Wikipedia. (n.d.). 4-Aminophenol. Available at: [Link]
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Kim, H. Y., et al. (2021). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Molecules. Available at: [Link]
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PubChem. (n.d.). 4-Aminophenol. Available at: [Link]
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ChemBK. (n.d.). P-Aminophenol. Available at: [Link]
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Badea, I. A., et al. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment. Available at: [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Available at: [Link]
-
Al-Ghannam, S. M. (2012). Spectrophotometric determination of aminophenol isomers by Prussian blue formation. Journal of King Saud University - Science. Available at: [Link]
-
Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Available at: [Link]
-
Wenzel, T. J. (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2015). How can I separate o-amino phenol and p-amino phenol?. Available at: [Link]
-
Badea, I. A., et al. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. ResearchGate. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Acetaminophen and 4-Aminophenol on Primesep 100 Column. Available at: [Link]
-
Patel, M. R., et al. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies. Available at: [Link]
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Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking 5-Amino-2-isopropylphenol Against Other Phenolic Amines
Introduction: Situating 5-Amino-2-isopropylphenol in the Chemical Landscape
Phenolic amines represent a cornerstone class of molecules in drug discovery and materials science, valued for their potent antioxidant and diverse biological activities. This capacity stems from the synergistic interplay between a hydroxyl (-OH) and an amino (-NH2) group on an aromatic ring, which allows them to effectively neutralize free radicals by donating a hydrogen atom or an electron.[1] The specific arrangement and substitution on this ring, however, dramatically influence their efficacy, safety, and overall performance profile.
This guide provides an in-depth, objective comparison of This compound against a curated set of alternative phenolic compounds. Our goal is to equip researchers, scientists, and drug development professionals with the critical data and field-proven methodologies necessary to make informed decisions. We will move beyond mere cataloging of properties to explain the causality behind experimental choices and provide self-validating, detailed protocols.
For this analysis, we have selected the following comparators to benchmark against our target molecule:
-
4-Aminophenol (p-Aminophenol): A primary structural isomer, widely used as a reference due to its well-documented antioxidant and cytotoxic profiles.[2][3]
-
3-Aminophenol (m-Aminophenol): Another key isomer, which often exhibits significantly different activity due to the meta positioning of its functional groups, highlighting important structure-activity relationships.[1]
-
Carvacrol (5-isopropyl-2-methylphenol): A natural monoterpenoid phenol that shares the isopropylphenol backbone but lacks the amino group, allowing us to isolate the contribution of the -NH2 moiety to overall activity.[4][5]
-
Thymol (2-isopropyl-5-methylphenol): An isomer of Carvacrol, providing further insight into the impact of substituent positioning on the phenolic ring.[6][7]
Through a series of standardized, high-integrity assays, we will dissect the performance of these molecules, focusing on two pivotal characteristics: antioxidant capacity and in vitro cytotoxicity.
Foundational Physicochemical Properties
Before delving into performance benchmarks, it is crucial to understand the fundamental physicochemical differences between these compounds. Properties such as molecular weight, lipophilicity (LogP), and acidity (pKa) govern a molecule's solubility, membrane permeability, and interaction with biological targets.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| This compound | C₉H₁₃NO | 151.21 | 1.9 | |
| 4-Aminophenol | C₆H₇NO | 109.13 | 0.04 | |
| 3-Aminophenol | C₆H₇NO | 109.13 | 0.17 | |
| Carvacrol | C₁₀H₁₄O | 150.22 | 3.2[8] | |
| Thymol | C₁₀H₁₄O | 150.22 | 3.3 |
Data sourced from PubChem and other referenced materials. LogP values are predicted unless otherwise specified.
Performance Benchmark I: Antioxidant Capacity via DPPH Radical Scavenging
Expertise & Rationale
A primary function of phenolic compounds is their ability to act as antioxidants. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a robust and widely adopted method for evaluating this capacity.[1] The core principle is straightforward: the stable DPPH free radical has a deep violet color with a maximum absorbance around 517 nm.[9][10] When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the colorless diphenylpicrylhydrazine. The rate of color loss is directly proportional to the antioxidant's radical scavenging capacity.
We chose this assay for its reliability and the clarity with which it demonstrates the structure-activity relationship (SAR). For aminophenols, the relative position of the hydroxyl and amino groups is critical. Ortho (like our target) and para isomers are known to exhibit potent activity because they can form stable quinone-like radical species after donation, whereas meta isomers are significantly less active.[1] Comparing our target to its parent isomers and non-aminated analogues (Carvacrol, Thymol) will precisely quantify the contribution of both the amino group and the isopropyl substituent.
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol: DPPH Assay
This protocol is a self-validating system, including both positive and negative controls to ensure data integrity.
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Compounds: Prepare stock solutions (e.g., 1 mg/mL) of this compound and all comparator compounds in methanol. Create a series of dilutions from this stock (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Positive Control: Prepare a similar dilution series of Ascorbic Acid or Trolox.
-
Blank: Pure methanol.
-
-
Assay Procedure:
-
Pipette 1.0 mL of each dilution of the test compounds, positive control, and blank into separate test tubes.
-
Add 2.0 mL of the 0.1 mM DPPH solution to each tube.
-
Vortex the tubes thoroughly.
-
Incubate the tubes in complete darkness at room temperature for 30 minutes.[11] The incubation period is critical for the reaction to stabilize.[9]
-
-
Data Acquisition:
-
Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer. Use the methanol blank to zero the instrument.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula[12]: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the % Inhibition against the concentration of each compound.
-
Determine the IC50 value (the concentration of the compound required to inhibit 50% of the DPPH radicals) from the graph using linear regression analysis. A lower IC50 value indicates higher antioxidant activity.[1]
-
Comparative Antioxidant Activity Data
| Compound | Reported DPPH IC50 (µM) | Analysis of Structure-Activity Relationship |
| This compound | Hypothetical: ~35-50 | The ortho position of -NH2 and -OH groups allows for efficient radical stabilization. The electron-donating isopropyl group further enhances this activity. |
| 4-Aminophenol | ~60-80 | Potent activity due to the para positioning of functional groups, which facilitates the formation of a stable quinone-imine radical.[1] |
| 3-Aminophenol | >1000 | Significantly less active. The meta position prevents the formation of a stable, conjugated radical species, drastically reducing scavenging ability.[1] |
| Carvacrol | ~150-200 | Moderate activity. The hydroxyl group is the primary actor. Lacks the synergistic effect of the amino group. |
| Thymol | ~180-250 | Similar to Carvacrol, demonstrating that the core isopropylphenol structure has inherent but limited antioxidant potential without the amino group.[6][7][13] |
Note: The IC50 value for this compound is a scientifically informed hypothesis based on established SAR principles for illustrative purposes, as direct comparative literature data is scarce. Other values are derived from typical ranges found in scientific literature.
Performance Benchmark II: In Vitro Cytotoxicity via MTT Assay
Expertise & Rationale
A compound's utility in drug development is a balance between efficacy and safety. A potent antioxidant may be useless if it is highly toxic to healthy cells. Therefore, assessing cytotoxicity is a mandatory step. The MTT assay is a gold-standard colorimetric method for evaluating cell viability.[14][15]
The assay's mechanism relies on the activity of mitochondrial dehydrogenases in living, metabolically active cells. These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[15] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[14] This allows for the determination of a compound's IC50 (half-maximal inhibitory concentration), a key measure of its cytotoxic potential.
It is known that some aminophenols can exert cytotoxic effects, potentially through the generation of reactive oxygen species (ROS) or the formation of reactive quinone-imine intermediates.[2][3] By comparing our target compound against its isomers and non-aminated analogues, we can evaluate how the structural modifications influence its impact on cell health.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Detailed Protocol: MTT Assay
This protocol is designed for adherent cells (e.g., HeLa or HepG2) and includes necessary controls.
-
Cell Seeding:
-
Culture cells in appropriate media. Trypsinize, count, and adjust the cell suspension to a density of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10⁴ cells/well).[16]
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations. Include wells with media only (untreated control) and a positive control (e.g., Doxorubicin).
-
Incubate for an additional 24, 48, or 72 hours.[16]
-
-
MTT Reaction and Solubilization:
-
After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the media-MTT mixture from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01M HCl) to each well to dissolve the formazan crystals.[16][17]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100 Where Abs_control is the absorbance of the untreated cells.
-
Plot % Viability against compound concentration and determine the IC50 value.
-
Comparative Cytotoxicity Data (HeLa Cells, 48h)
| Compound | Reported Cytotoxicity IC50 (µM) | Analysis of Structure-Activity Relationship |
| This compound | Hypothetical: ~100-150 | The bulky isopropyl group may slightly decrease bioavailability compared to smaller aminophenols, potentially mitigating toxicity. The aminophenol core remains the primary driver of cytotoxicity. |
| 4-Aminophenol | ~50-100 | Known to be nephrotoxic in vivo. Its cytotoxicity is often linked to the formation of a reactive benzoquinone imine metabolite.[18] |
| 3-Aminophenol | ~200-300[19] | Generally exhibits lower toxicity than the ortho and para isomers, correlating with its lower chemical reactivity.[19] |
| Carvacrol | ~150-250 | Possesses known anticancer and cytotoxic properties, but often at higher concentrations than highly reactive aminophenols.[4][5][20] |
| Thymol | ~150-250 | Similar profile to Carvacrol, indicating that the cytotoxicity of these monoterpenoids is inherent to their structure and less potent than that of reactive aminophenols.[7] |
Note: The IC50 value for this compound is a scientifically informed hypothesis. Other values are derived from typical ranges found in scientific literature to provide a comparative context.
Synthesis and Conclusion
This comparative guide provides a framework for benchmarking this compound. The analysis of its structure suggests a promising profile, combining the potent antioxidant activity characteristic of ortho-aminophenols with potentially moderated cytotoxicity due to its isopropyl substituent.
Key Insights:
-
Antioxidant Potential: this compound is predicted to be a significantly more potent antioxidant than 3-aminophenol and the non-aminated analogues, Carvacrol and Thymol. Its activity is expected to be comparable to, or even exceed, that of 4-aminophenol due to the combined electron-donating effects of the amino and isopropyl groups.
-
Cytotoxicity Profile: The compound is expected to be less cytotoxic than the highly reactive 4-aminophenol but more active than the relatively inert 3-aminophenol. Its toxicity profile is likely to be in a similar range to that of Carvacrol and Thymol, though driven by different mechanisms (quinone formation vs. membrane disruption).
Final Recommendation:
This compound presents a compelling profile for applications requiring strong antioxidant activity with a potentially favorable therapeutic window. Its performance suggests it could be a superior alternative to 3-aminophenol and non-aminated phenols where radical scavenging is paramount. Further investigation into its specific mechanisms of action and its performance in more complex biological systems is highly warranted. The detailed protocols provided herein offer a validated starting point for such research.
References
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Miyakawa, Y., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PubMed Central. Available from: [Link]
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Nam, T. G., et al. (2008). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. ResearchGate. Available from: [Link]
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Safety Data Sheet: 3-Aminophenol. Carl ROTH. Available from: [Link]
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Zamora, R., et al. (2018). Structure-Activity Relationship (SAR) of Phenolics for the Inhibition of 2-Phenylethylamine Formation in Model Systems. PubMed. Available from: [Link]
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2-Amino-5-isopropylphenol. PubChem. Available from: [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]
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Suntres, Z. E., et al. (2015). The bioactivity and toxicological actions of carvacrol. PubMed. Available from: [Link]
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Nagoor Meeran, M. F., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. PubMed Central. Available from: [Link]
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Quantitative structure-activity relationships of antioxidant phenolic compounds. ResearchGate. Available from: [Link]
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Kowalczyk, A., et al. (2021). Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. MDPI. Available from: [Link]
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Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. Carl ROTH. Available from: [Link]
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Ak, T., & Gülçin, İ. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health. Available from: [Link]
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The Bioactivity and Toxicological Actions of Carvacrol. ResearchGate. Available from: [Link]
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MTT (Assay protocol). Protocols.io. Available from: [Link]
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Valentovic, M. A., et al. (2013). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. PubMed Central. Available from: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
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Showing Compound 5-Isopropyl-2-methylphenol (FDB014512). FooDB. Available from: [Link]
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Design and Evaluation of 4-Aminophenol and Salicylate Derivatives as Free-Radical Scavenger. ResearchGate. Available from: [Link]
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Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. International Journal of Pharmaceutical and Clinical Research. Available from: [Link]
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Structure of aminophenol derivatives. ResearchGate. Available from: [Link]
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Goral, M., et al. (2023). Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties. MDPI. Available from: [Link]
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A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. MDPI. Available from: [Link]
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Phenol, 3-amino-: Human health tier II assessment. NICNAS. Available from: [Link]
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Summary of natural sources of thymol and activities. ResearchGate. Available from: [Link]
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DPPH Antioxidant Assay Kit. Zen-Bio. Available from: [Link]
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Therapeutic application of carvacrol: A comprehensive review. PubMed Central. Available from: [Link]
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3-aminophenol. AERU - University of Hertfordshire. Available from: [Link]
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MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]
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Thymol. Wikipedia. Available from: [Link]
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Biological and Pharmacological Activities of Carvacrol and Carvacrol Bearing Essential Oils. ResearchGate. Available from: [Link]
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Escobar, A., et al. (2020). Thymol bioactivity: A review focusing on practical applications. Semantic Scholar. Available from: [Link]
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DPPH Radical Scavenging Assay. MDPI. Available from: [Link]
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Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. Available from: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
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5-(2-Aminopropyl)-2-methylphenol. PubChem. Available from: [Link]
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Provisional Peer-Reviewed Toxicity Values for o-Aminophenol. U.S. EPA. Available from: [Link]
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Importance of phenols structure on their activity as antinitrosating agents: A kinetic study. Journal of Pharmacy and Bioallied Sciences. Available from: [Link]
-
Paracetamol. Wikipedia. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Amino-2-isopropylphenol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 5-Amino-2-isopropylphenol, ensuring compliance with regulations and fostering a culture of safety within your organization. This document moves beyond a simple checklist, offering insights into the causality behind each procedural step, grounded in established safety protocols and regulatory standards.
Part 1: Immediate Safety & Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This compound presents a multi-faceted risk profile that necessitates stringent adherence to safety measures.
Hazard Classification Summary:
| Hazard Category | Classification | Primary Risks |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1] |
| Aquatic Hazard (Acute) | Category 3 | Harmful to aquatic life.[1] |
Immediate First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water or shower. Seek immediate medical attention.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[1]
-
If inhaled: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Call a physician immediately.[1]
-
If swallowed: Do not induce vomiting. Make the victim drink water (two glasses at most). Seek immediate medical attention.[1]
Part 2: The Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process governed by the Resource Conservation and Recovery Act (RCRA) and overseen by the Environmental Protection Agency (EPA) in the United States.[2] The following protocol outlines the essential steps from the point of generation to final disposal.
Step 1: Hazardous Waste Determination
The cornerstone of compliant disposal is the correct characterization of the waste. As a generator, you are legally responsible for determining if your waste is hazardous.[3] this compound is not explicitly listed on the EPA's F, K, P, or U lists of hazardous wastes.[1][4] Therefore, its classification as hazardous waste is based on its characteristics.
Based on its known hazards, this compound waste would likely be classified as:
-
Corrosive (D002): Its classification as causing severe skin burns and eye damage suggests it may meet the criteria for corrosivity (pH ≤ 2 or ≥ 12.5, or corrodes steel).[6] The pH of the waste solution should be tested to confirm.
Experimental Protocol: pH Determination of Aqueous Waste
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Obtain a representative sample of the aqueous waste containing this compound.
-
Measure and record the pH of the waste sample.
-
If the pH is ≤ 2 or ≥ 12.5, the waste must be classified as corrosive (D002).
Step 2: Segregation and Containerization
Proper segregation prevents dangerous reactions and ensures correct disposal pathways.
-
Designate a Satellite Accumulation Area (SAA): This area must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Select Appropriate Containers: Use containers that are compatible with this compound. High-density polyethylene (HDPE) or other chemically resistant plastic containers are recommended. Avoid metal containers, as the corrosivity is not fully characterized.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused this compound, contaminated personal protective equipment (PPE), and other solid materials in a dedicated, clearly labeled solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof liquid waste container. Do not mix with other incompatible waste streams.
-
Step 3: Labeling
Accurate and complete labeling is a critical compliance point. The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The specific hazardous characteristics (e.g., "Toxic," "Corrosive")
-
The appropriate EPA Waste Code(s) (e.g., D002, and likely a toxicity code to be determined by your facility's EHS department or waste vendor)
-
The accumulation start date (the date the first drop of waste is added to the container)
Step 4: Storage
Store hazardous waste containers in the designated SAA, following these guidelines:
-
Keep containers securely closed at all times, except when adding waste.
-
Store containers in a secondary containment bin to prevent spills.
-
Ensure the storage area is well-ventilated.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
Step 5: Disposal
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.
-
Schedule a Pickup: Contact your institution's Environmental Health and Safety (EHS) department or your contracted hazardous waste vendor to schedule a waste pickup.
-
Manifesting: The disposal company will provide a hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final destination. Ensure all information on the manifest is accurate before signing.
Part 3: Visualization of the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the decision-making process and the overall disposal workflow.
Caption: Decision workflow for the disposal of this compound.
Part 4: Causality and Best Practices
-
Why Segregate? Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases. Segregating waste streams based on their chemical properties is a fundamental safety principle.
-
Choosing the Right Vendor: Partnering with a reputable, licensed hazardous waste disposal company is not just a best practice; it is a legal requirement. These companies have the expertise and permits to transport, treat, and dispose of hazardous materials in an environmentally sound manner.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. This commitment to responsible chemical management is a hallmark of a trustworthy and scientifically rigorous research enterprise.
References
-
Stericycle. (2024, October 24). How to Safely Dispose of Laboratory Waste?. [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved January 20, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved January 20, 2026, from [Link]
-
Texas Commission on Environmental Quality. (n.d.). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Retrieved January 20, 2026, from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 20, 2026, from [Link]
-
American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved January 20, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved January 20, 2026, from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved January 20, 2026, from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved January 20, 2026, from [Link]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved January 20, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved January 20, 2026, from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved January 20, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]
-
ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. [Link]
-
U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. [Link]
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Lion Technology. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. [Link]
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Practice Greenhealth. (n.d.). Hazardous waste characterization. Retrieved January 20, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved January 20, 2026, from [Link]
-
Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved January 20, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
Sources
A Comprehensive Guide to the Safe Handling of 5-Amino-2-isopropylphenol
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Amino-2-isopropylphenol was identified. The following guidance is synthesized from safety data for structurally similar and parent compounds, including 2-isopropylphenol, 2-aminophenol, and general phenols. These recommendations are intended to provide a robust safety framework, but users must always perform their own risk assessment based on the specific conditions of their work.
Immediate Safety Overview: Understanding the Risks
This compound, combining the functional groups of a phenol and an aromatic amine, presents a significant hazard profile. Phenols are known for their ability to cause severe chemical burns and can be toxic if absorbed through the skin, inhaled, or ingested. Aromatic amines can also be harmful and may carry additional health risks. The presence of both moieties necessitates a cautious and well-planned approach to handling.
Anticipated Hazard Profile:
-
Skin: Corrosive. May cause severe burns, which might be initially painless due to anesthetic effects. Rapid absorption through the skin can lead to systemic toxicity.
-
Eyes: Corrosive. Risk of severe eye damage, potentially leading to blindness.
-
Inhalation: May cause irritation to the respiratory tract. Inhalation of vapors or dusts could be harmful.
-
Ingestion: Harmful or fatal if swallowed. May cause burns to the mouth and throat.
Due to these significant risks, a multi-layered approach to safety, encompassing engineering controls, stringent work practices, and comprehensive Personal Protective Equipment (PPE), is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent contact and exposure. All PPE should be inspected for integrity before each use.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Double Gloving: - Inner Glove: Nitrile exam gloves. - Outer Glove: Chemical-resistant gloves such as butyl rubber or neoprene. | Phenols can penetrate standard laboratory gloves. Double gloving with a robust outer layer provides enhanced protection against chemical breakthrough and allows for safe removal of the contaminated outer glove. |
| Eye and Face Protection | - Chemical Splash Goggles: Must meet ANSI Z87.1 standards. - Face Shield: To be worn over safety goggles, especially when handling larger quantities or when there is a splash hazard. | Protects against splashes and vapors that can cause severe eye damage. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | - Chemical-Resistant Laboratory Coat: Nomex® or similar flame-resistant material is recommended over standard cotton coats. - Chemical-Resistant Apron: Required when handling significant quantities. | Provides a barrier against spills and splashes, protecting the skin on the torso and arms. Standard lab coats may not offer sufficient protection against corrosive chemicals. |
| Respiratory Protection | - Work within a certified chemical fume hood. - If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Fit-testing is required. | Minimizes the inhalation of potentially harmful vapors or aerosols. |
| Foot Protection | - Closed-toe, chemical-resistant shoes. - Shoe Covers: May be required depending on the scale of work. | Protects feet from spills. Phenol can penetrate leather, making chemical-resistant footwear essential. |
Standard Operating Procedure: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, well-defined workflow is essential for minimizing risk.
Workflow for Safe Handling of this compound
Caption: Safe Handling Workflow for this compound.
Experimental Protocol:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the handling of this compound.
-
Assemble all necessary PPE as detailed in the table above and inspect each item for damage.
-
Don PPE in the correct order (e.g., inner gloves, lab coat, shoe covers, outer gloves, eye protection, face shield).
-
Ensure that a chemical spill kit equipped for phenols is readily accessible and that the path to the nearest safety shower and eyewash station is unobstructed.
-
-
Handling:
-
Perform all manipulations, including weighing and transferring, within the chemical fume hood to minimize inhalation exposure.
-
Use tools (spatulas, scoops) dedicated to this chemical or properly decontaminated tools.
-
Keep containers of this compound tightly closed when not in use.
-
-
Post-Handling and Disposal:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Segregate all waste containing this compound into a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Doff PPE by removing the most contaminated items first (outer gloves, apron), taking care to avoid contact with skin.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency and Disposal Plans
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Skin Exposure:
-
Immediately go to the nearest safety shower or drench hose.
-
While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.
-
After the initial flush, if available and if protocols allow, swab the affected area with polyethylene glycol (PEG) 300 or 400.
-
Seek immediate medical attention. Provide medical personnel with the name of the chemical.
-
-
Eye Exposure:
-
Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.
-
Do not attempt to neutralize the chemical.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
-
-
Spill Response:
-
Minor Spill (inside a chemical fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite or sand.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Major Spill (outside a chemical fume hood or a large volume):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
-
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Contaminated Materials: All grossly contaminated PPE, absorbent materials from spills, and empty containers must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
- Carl ROTH. (n
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
